Hsd17B13-IN-49
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H13Cl3F3N3O4 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-chloro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H13Cl3F3N3O4/c24-13-5-6-16(31-21(34)12-7-14(25)20(33)15(26)8-12)18-19(13)30-10-32(22(18)35)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34) |
InChI Key |
LKIGZIVAJCVUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Due to the limited publicly available data on the specific inhibitor Hsd17B13-IN-49 , this document will present the known information for this compound and then utilize the well-characterized inhibitor BI-3231 as a representative example to provide an in-depth exploration of the core mechanism of action, experimental protocols, and quantitative data relevant to HSD17B13 inhibition.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown a strong association between loss-of-function variants of HSD17B13 and a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[2][3] This protective effect of reduced HSD17B13 activity has positioned it as a compelling target for therapeutic intervention. The enzyme is involved in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[1]
This compound: Available Data
This compound (also referred to as Compound 81 in some contexts) is an inhibitor of HSD17B13. Currently, detailed mechanistic studies and experimental protocols for this specific compound are not widely available in the public domain. The primary available quantitative data is summarized below.
Quantitative Data for this compound
| Compound | Target | Assay Substrate | IC50 | Source |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM | Patent: WO2022103960 |
Representative Inhibitor: BI-3231 Mechanism of Action
To illustrate the detailed pharmacology of HSD17B13 inhibition, we will now focus on BI-3231, a potent and selective chemical probe for HSD17B13.
Core Mechanism
BI-3231 acts as a highly potent and selective inhibitor of both human and mouse HSD17B13.[4][5] Its mechanism is notable for its dependency on the cofactor nicotinamide adenine dinucleotide (NAD+).[5] Binding of BI-3231 to the HSD17B13 enzyme only occurs in the presence of NAD+.[5] Further kinetic studies have revealed an uncompetitive mode of inhibition with respect to NAD+.[5] This suggests that BI-3231 binds to the enzyme-cofactor complex.
In a cellular context, treatment with BI-3231 has been shown to reduce the accumulation of triglycerides under lipotoxic stress conditions.[6][7][8] Mechanistically, it appears to restore mitochondrial respiratory function without affecting β-oxidation.[6][7] This ultimately leads to an improvement in hepatocyte proliferation, cell differentiation, and lipid homeostasis.[6][7]
Quantitative Data for BI-3231
The following table summarizes the key quantitative metrics for BI-3231, demonstrating its potency and selectivity.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Notes | Source |
| Enzymatic IC50 | 1 nM | 13 nM | >10,000 nM | Demonstrates high potency and selectivity. | [4] |
| Enzymatic Ki | 0.5 nM | 3.5 nM | Not Determined | Ki values are provided for tight binding inhibition. | [5] |
| Cellular IC50 | 18 nM | 42 nM | Not Determined | Potency demonstrated in a cellular environment. | [5] |
HSD17B13 Signaling and Inhibition Pathway
The following diagram illustrates the known signaling pathway of HSD17B13 and the point of intervention for inhibitors like BI-3231.
Caption: HSD17B13 signaling pathway and point of therapeutic inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. Below are summaries of key methodologies employed in the characterization of compounds like BI-3231.
Biochemical Enzyme Activity Assay
This assay quantifies the enzymatic activity of purified HSD17B13 and the potency of inhibitors.
-
Principle: The assay measures the conversion of a substrate (e.g., β-estradiol) by HSD17B13, which is coupled to the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is then quantified using a bioluminescent detection system (e.g., Promega NAD(P)H-Glo™).[9]
-
Protocol Outline:
-
Purified recombinant HSD17B13 protein is incubated in a microtiter plate.
-
Serial dilutions of the test inhibitor (e.g., BI-3231) are added to the wells.
-
A substrate mix containing β-estradiol and NAD+ is added to initiate the reaction.[9]
-
The reaction is incubated at room temperature for a defined period (e.g., 2 hours).[9]
-
A detection reagent containing a reductase and a proluciferin substrate is added. The reductase uses the NADH generated to convert the proluciferin to luciferin.[9]
-
Luciferin is then quantified using a luciferase, and the resulting luminescent signal is proportional to the HSD17B13 activity.[9]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.
-
Cellular Lipotoxicity Assay
This assay assesses the protective effects of an inhibitor on hepatocytes under metabolic stress.
-
Principle: Hepatocytes (e.g., HepG2 cells or primary mouse hepatocytes) are treated with a saturated fatty acid like palmitic acid to induce lipotoxicity, which mimics conditions in NAFLD. The ability of the HSD17B13 inhibitor to mitigate the effects of this stress, such as triglyceride accumulation, is measured.[6][7]
-
Protocol Outline:
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for the discovery and characterization of a novel HSD17B13 inhibitor.
Caption: A typical drug discovery workflow for HSD17B13 inhibitors.
Rationale for HSD17B13 Inhibition in Liver Disease
The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics. The diagram below illustrates the logical relationship between HSD17B13 function and its potential as a therapeutic target.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. scispace.com [scispace.com]
The Role of HSD17B13 in Liver Disease: A Technical Guide for Researchers
An In-depth Examination of Hydroxysteroid 17-Beta Dehydrogenase 13 as a Key Modulator and Therapeutic Target in Chronic Liver Pathologies.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in the landscape of chronic liver disease.[1] Predominantly expressed in the liver and localized to lipid droplets within hepatocytes, this enzyme is intricately linked to hepatic lipid metabolism.[1][2][3][4] While its precise physiological function remains an area of active investigation, compelling genetic evidence has catapulted HSD17B13 into the spotlight as a significant modulator of liver injury and a promising therapeutic target.
This technical guide provides a comprehensive overview of the function of HSD17B13 in liver disease, with a focus on its genetic variants, enzymatic activity, and role in pathogenesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel protein.
Genetic Variants of HSD17B13 and Protection Against Liver Disease
Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk of developing and progressing various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[2] Unlike other genetic variants that increase the risk for fatty liver disease, such as those in PNPLA3 and TM6SF2, loss-of-function variants in HSD17B13 are protective.[2]
The most extensively studied of these is the rs72613567:TA allele, a splice variant that results in a truncated, inactive protein.[5] This loss of function is the basis for the observed hepatoprotective effects.
Quantitative Data on the Protective Effects of HSD17B13 Variants
The following tables summarize the quantitative data from meta-analyses on the association between the HSD17B13 rs72613567:TA variant and the risk of various liver diseases.
Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease (Meta-Analysis Data)
| Liver Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Population Size (n) | Reference |
| Any Liver Disease | 0.73 | 0.61 - 0.87 | 564,702 | [6][7][8] |
| Alcoholic Liver Disease (ALD) - Heterozygotes | 0.58 | 0.42 - 0.80 | - | [5] |
| Alcoholic Liver Disease (ALD) - Homozygotes | 0.47 | 0.23 - 0.97 | - | [2][5] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | 0.67 | 0.52 - 0.86 | - | [9] |
| Non-alcoholic Liver Disease - Heterozygotes | 0.83 | 0.75 - 0.92 | - | [5] |
| Non-alcoholic Liver Disease - Homozygotes | 0.70 | 0.57 - 0.87 | - | [2][5] |
Table 2: Association of HSD17B13 rs72613567:TA Variant with Risk of Advanced Liver Disease (Meta-Analysis Data)
| Advanced Liver Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Population Size (n) | Reference |
| Liver Cirrhosis | 0.81 | 0.76 - 0.88 | 559,834 | [6][7][8] |
| Alcoholic Cirrhosis - Heterozygotes | 0.58 | 0.39 - 0.86 | - | [5] |
| Alcoholic Cirrhosis - Homozygotes | 0.27 | 0.09 - 0.85 | - | [5] |
| Non-alcoholic Cirrhosis - Heterozygotes | 0.74 | 0.60 - 0.93 | - | [5] |
| Non-alcoholic Cirrhosis - Homozygotes | 0.51 | 0.31 - 0.85 | - | [5] |
| Hepatocellular Carcinoma (HCC) | 0.64 | 0.53 - 0.77 | 183,179 | [6][7][8] |
| Hepatocellular Carcinoma (HCC) vs. Chronic Liver Disease | 0.77 | 0.68 - 0.86 | - | [9] |
Hepatic Expression of HSD17B13
Studies have shown that the expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[4][10]
Table 3: Hepatic Expression of HSD17B13 in NAFLD
| Condition | Fold Change in Expression | p-value | Reference |
| NASH vs. Normal Liver | 5.9-fold higher | 0.003 | [11] |
| NASH vs. Normal Liver (IHC Score) | 67.85 ± 1.37 vs. 49.74 ± 4.13 | <0.05 | [10] |
| Cirrhosis vs. Normal Liver (IHC Score) | 68.89 ± 1.71 vs. 49.74 ± 4.13 | <0.05 | [10] |
Enzymatic Function and Substrates
HSD17B13 belongs to a family of enzymes involved in the metabolism of steroids and other lipids.[1] However, its specific endogenous substrates and enzymatic activity have been a subject of debate.
-
Retinol Dehydrogenase Activity: Some studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinal.[4][11] This activity is dependent on its localization to lipid droplets.[11] Loss-of-function variants, such as the one resulting from the rs72613567 SNP, abolish this enzymatic activity.[11]
-
Other Potential Substrates: In vitro studies have suggested that HSD17B13 can catalyze the oxidation of various lipid substrates, including 17beta-estradiol and leukotriene B4.[12] However, the physiological relevance of these findings is still under investigation.
-
Conflicting Evidence: It is important to note that some studies have reported that certain isoforms of HSD17B13 do not exhibit retinol/retinal dehydrogenase activity in vitro.[12]
Role in the Pathogenesis of Liver Disease
The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to the progression of liver disease, and its absence (due to loss-of-function variants) is protective. The proposed mechanisms include:
-
Lipid Droplet Metabolism: HSD17B13 is thought to play a role in the metabolism of lipids stored in lipid droplets.[2] Its enzymatic activity may generate lipotoxic species that promote inflammation and fibrosis. The loss of this activity could therefore lead to a less inflammatory lipid droplet phenotype.
-
Interaction with PNPLA3: The protective effect of the HSD17B13 rs72613567:TA variant appears to mitigate the increased risk of liver injury associated with the PNPLA3 p.I148M variant, a well-established genetic risk factor for NAFLD.[5]
-
Hepatic Stellate Cell Activation: Overexpression of HSD17B13 in hepatocytes has been shown to indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[4] This suggests that HSD17B13 may promote fibrosis through a paracrine signaling mechanism.
Below is a diagram illustrating the proposed role of HSD17B13 in liver disease pathogenesis.
Caption: Proposed mechanism of HSD17B13 in liver disease pathogenesis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of HSD17B13.
Genotyping of HSD17B13 Variants
A common method for genotyping HSD17B13 variants, such as rs72613567, is the TaqMan SNP Genotyping Assay.
Protocol: TaqMan SNP Genotyping Assay
-
DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Assay Mix Preparation: Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for the target variant (containing primers and probes), and the extracted genomic DNA.
-
Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument (e.g., StepOnePlus Real-Time PCR System). The instrument will detect the fluorescence signals generated by the allele-specific probes.
-
Allelic Discrimination: The software analyzes the endpoint fluorescence to determine the genotype of each sample (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).
Caption: Workflow for HSD17B13 genotyping using TaqMan assay.
Assessment of Hepatic Steatosis by Oil Red O Staining
Oil Red O staining is a widely used method to visualize and quantify neutral lipid accumulation in hepatocytes.
Protocol: Oil Red O Staining of Hepatocytes
-
Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2 cells or primary hepatocytes) and treat with relevant compounds to induce lipid accumulation.
-
Fixation: Fix the cells with a 10% formalin solution.
-
Permeabilization: Briefly incubate the fixed cells with 60% isopropanol.
-
Staining: Incubate the cells with a working solution of Oil Red O.
-
Washing: Wash the cells multiple times with water to remove excess stain.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin or another suitable counterstain.
-
Imaging and Quantification:
-
Microscopy: Visualize the stained lipid droplets using a light microscope.
-
Quantification: To quantify the lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm using a plate reader.
-
Caption: Workflow for Oil Red O staining and quantification.
In Vitro Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to measure the RDH activity of HSD17B13.
Protocol: Cell-Based RDH Activity Assay
-
Transfection: Transfect a suitable cell line (e.g., HEK293 cells) with an expression vector encoding the HSD17B13 protein of interest (wild-type or variant).
-
Substrate Treatment: Treat the transfected cells with all-trans-retinol for a defined period (e.g., 8 hours).
-
Metabolite Extraction: Lyse the cells and extract the retinoids.
-
HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid in the cell extracts using High-Performance Liquid Chromatography (HPLC).
-
Protein Quantification: Determine the expression level of the HSD17B13 protein in the transfected cells by Western blot to normalize the enzymatic activity.
Caption: Workflow for the in vitro retinol dehydrogenase activity assay.
HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss of function has made it an attractive therapeutic target for the treatment of chronic liver diseases. The primary strategy being pursued is the inhibition of HSD17B13 activity or expression.
-
RNA Interference (RNAi): Small interfering RNAs (siRNAs) designed to target HSD17B13 mRNA can be used to silence its expression in the liver. This approach has shown promise in preclinical models.
-
Small Molecule Inhibitors: The development of small molecules that can specifically inhibit the enzymatic activity of HSD17B13 is another active area of research.
The diagram below illustrates the therapeutic rationale for targeting HSD17B13.
Caption: Therapeutic rationale for inhibiting HSD17B13.
Conclusion and Future Directions
HSD17B13 has rapidly transitioned from a relatively unknown enzyme to a key player in the pathogenesis of chronic liver disease. The protective nature of its loss-of-function variants provides a strong human genetic validation for its role in disease progression and its potential as a therapeutic target. While significant progress has been made in understanding its function, several key questions remain:
-
Definitive Endogenous Substrates: Elucidating the primary physiological substrates of HSD17B13 is crucial for a complete understanding of its mechanism of action.
-
Detailed Molecular Mechanisms: Further research is needed to unravel the precise molecular pathways through which HSD17B13 contributes to liver injury, including its interactions with other proteins and its role in intracellular signaling.
-
Translational Development: The ongoing development of HSD17B13 inhibitors will be critical in determining the therapeutic potential of targeting this enzyme in patients with chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 | Abcam [abcam.com]
Hsd17B13-IN-49: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding affinity of Hsd17B13-IN-49, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document details the quantitative data, experimental protocols, and relevant biological pathways to support further research and development of HSD17B13 inhibitors.
Core Data Presentation
This compound, also identified as Compound 81, demonstrates significant inhibitory activity against HSD17B13.[1][2][3][4][5] The following table summarizes the available quantitative data for this compound.
| Compound Name | Alias | Target | Assay Substrate | IC50 | Source |
| This compound | Compound 81 | HSD17B13 | Estradiol | ≤ 0.1 μM | [1][2][3][4][5] |
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) by influencing hepatic lipid metabolism. The enzyme catalyzes the conversion of various steroids and other lipid species. Inhibition of HSD17B13 is a promising therapeutic strategy for NAFLD and other liver diseases. This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the binding affinity and target engagement of HSD17B13 inhibitors like this compound.
Biochemical Binding Affinity Assay (Enzymatic Assay)
This protocol describes a representative enzymatic assay to determine the IC50 value of an HSD17B13 inhibitor.
Objective: To quantify the concentration-dependent inhibition of HSD17B13 enzymatic activity by this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other test compounds)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.5 mM EDTA)
-
NAD(P)H-Glo™ Detection System (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer.
-
Add the substrate/cofactor mix to each well.
-
Initiate the enzymatic reaction by adding recombinant HSD17B13 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using the NAD(P)H-Glo™ Detection System according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol outlines a Cellular Thermal Shift Assay (CETSA) to confirm the direct binding of this compound to HSD17B13 in a cellular context.
Objective: To assess the target engagement of this compound by measuring the thermal stabilization of HSD17B13 in intact cells.
Materials:
-
A human liver cell line endogenously expressing HSD17B13 (e.g., HepG2)
-
This compound (or other test compounds)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Anti-HSD17B13 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
After treatment, wash the cells with PBS and resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an HSD17B13 inhibitor.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-49: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of Hsd17B13-IN-49, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document details the scientific rationale for targeting HSD17B13, the discovery of this compound (also referred to as Compound 81), its quantitative inhibitory activity, and a comprehensive, step-by-step protocol for its chemical synthesis. Furthermore, this guide outlines the key experimental methodologies for evaluating the efficacy of HSD17B13 inhibitors and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction: The Role of HSD17B13 in Liver Disease
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and hepatocellular carcinoma.[2] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of these conditions. The enzymatic activity of HSD17B13 is thought to play a role in hepatic lipid metabolism, and its inhibition is a key strategy for developing novel therapeutics.
Discovery of this compound
This compound (Compound 81) was identified as a potent inhibitor of HSD17B13 through a dedicated discovery process, as detailed in the patent literature.[3] The discovery of this small molecule inhibitor represents a significant step towards the development of targeted therapies for HSD17B13-mediated diseases.
Quantitative Data
The inhibitory activity of this compound against its target enzyme has been quantified, providing a clear measure of its potency.
| Compound Name | Alias | Target | Assay Substrate | IC50 | Reference |
| This compound | Compound 81 | HSD17B13 | Estradiol | ≤ 0.1 μM | [3] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the process of discovery and evaluation, the following diagrams are provided.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound.
Experimental Protocols
Synthesis of this compound (Compound 81)
The synthesis of this compound involves a multi-step process as outlined in the patent literature. The following is a detailed protocol for its preparation.
Step 1: Synthesis of Intermediate 2-amino-5-bromo-4-methylpyridine
-
To a solution of 2-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-amino-5-bromo-4-methylpyridine.
Step 2: Synthesis of Intermediate 2-((5-bromo-4-methylpyridin-2-yl)amino)-2-methylpropan-1-ol
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1 equivalent) in a suitable solvent such as toluene, add 2,2-dimethyloxirane (1.5 equivalents) and a Lewis acid catalyst such as ytterbium(III) trifluoromethanesulfonate (0.1 equivalents).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-((5-bromo-4-methylpyridin-2-yl)amino)-2-methylpropan-1-ol.
Step 3: Synthesis of Intermediate 2,6-dichloro-4-hydroxybenzonitrile
-
To a solution of 4-hydroxybenzonitrile (1 equivalent) in a suitable solvent like acetic acid, add N-chlorosuccinimide (NCS) (2.2 equivalents).
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 2,6-dichloro-4-hydroxybenzonitrile.
Step 4: Synthesis of Intermediate 2,6-dichloro-N'-dihydroxy-4-hydroxybenzimidamide
-
To a solution of 2,6-dichloro-4-hydroxybenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).
-
Reflux the mixture for 12 hours.
-
Cool the reaction, filter the solid, and wash with water and ethanol.
-
Dry the solid under vacuum to get 2,6-dichloro-N'-dihydroxy-4-hydroxybenzimidamide.
Step 5: Synthesis of this compound (Compound 81)
-
To a solution of 2-((5-bromo-4-methylpyridin-2-yl)amino)-2-methylpropan-1-ol (1 equivalent) and 2,6-dichloro-N'-dihydroxy-4-hydroxybenzimidamide (1.2 equivalents) in a suitable solvent like DMF, add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.5 equivalents).
-
Stir the reaction at 120 °C for 4 hours.
-
Cool the reaction mixture, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to yield this compound.
Biochemical Assay for HSD17B13 Inhibition
This protocol describes a general method for assessing the inhibitory activity of compounds against HSD17B13 in a biochemical format.
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
This compound or other test compounds
-
Detection reagent for NADH (e.g., NAD/NADH-Glo™ Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound solution.
-
Add a solution of recombinant HSD17B13 enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for HSD17B13 Target Engagement
This protocol provides a general framework for evaluating the ability of a compound to engage HSD17B13 within a cellular context.
-
Reagents and Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) overexpressing HSD17B13
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Substrate for cellular assay (e.g., a suitable lipid)
-
Lysis buffer
-
Method for detecting the product of HSD17B13 activity (e.g., LC-MS/MS)
-
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate to the cells and incubate for a specific duration.
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the concentration of the product of HSD17B13 activity using a suitable analytical method like LC-MS/MS.
-
Determine the effect of the compound on the cellular activity of HSD17B13 and calculate the cellular EC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of HSD17B13 and serves as a lead compound for the development of therapeutics for chronic liver diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts targeting this important enzyme.
References
The Impact of Hsd17B13 Inhibition on Lipid Droplet Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This technical guide provides an in-depth analysis of the effects of Hsd17B13 inhibition on lipid droplet metabolism, with a focus on the inhibitor Hsd17B13-IN-49 and its well-characterized analogue, BI-3231. We consolidate current understanding of its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Elevated expression of Hsd17B13 is observed in patients with NAFLD, and its overexpression in cellular and animal models promotes the accumulation of triglycerides within lipid droplets.[3][4] Conversely, genetic loss-of-function variants of Hsd17B13 are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies.[5][6] These findings have spurred the development of small molecule inhibitors targeting Hsd17B13 as a potential therapeutic strategy for liver diseases. This guide focuses on the effects of a representative inhibitor, referred to here as this compound (using the publicly available data for the potent and selective inhibitor BI-3231 as a proxy), on the metabolic processes governing lipid droplet dynamics.
Quantitative Data on the Efficacy of Hsd17B13 Inhibition
The inhibitory potential of compounds targeting Hsd17B13 is typically assessed through biochemical and cell-based assays. The following tables summarize the key quantitative data for Hsd17B13 inhibitors, with BI-3231 serving as a representative example for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (BI-3231) | 1.4 µM | Human HSD17B13 enzymatic assay with estradiol as substrate. | [7] |
| Effect on Triglyceride Accumulation | Significantly decreased | Palmitic acid-induced lipotoxicity model in HepG2 cells and primary mouse hepatocytes. | [1][2][8] |
| Effect on Lipid Droplet Number and Size | Substantially decreased | High-fat diet mouse model with shRNA-mediated Hsd17b13 knockdown. | [4] |
Table 1: Summary of quantitative data for Hsd17B13 inhibition.
Signaling Pathways Modulated by Hsd17B13
Hsd17B13 is implicated in several pathways that regulate hepatic lipid homeostasis. Its inhibition is thought to counteract the pathological accumulation of lipids by modulating these pathways.
Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism and its inhibition.
Hsd17B13 expression is induced by the liver X receptor-alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] Hsd17B13, in turn, appears to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[6] Furthermore, Hsd17B13 has been shown to interact with and inhibit adipose triglyceride lipase (ATGL), a key enzyme responsible for the breakdown of triglycerides (lipolysis) in lipid droplets.[9] By inhibiting Hsd17B13, compounds like this compound are expected to disrupt this cycle, leading to reduced lipogenesis and enhanced lipolysis, thereby decreasing the overall lipid load in hepatocytes. Recent evidence also suggests a role for Hsd17B13 in promoting transforming growth factor-beta 1 (TGF-β1) signaling, which is involved in hepatic fibrosis.[9]
Experimental Protocols
This section details the methodologies for key experiments to assess the effect of Hsd17B13 inhibitors on lipid droplet metabolism.
Hsd17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5)
-
This compound (or other inhibitor)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions, recombinant Hsd17B13 protein, and NAD+.
-
Initiate the reaction by adding the substrate, β-estradiol.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Lipid Droplet Accumulation Assay
Objective: To quantify the effect of an Hsd17B13 inhibitor on lipid droplet accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Cell culture medium
-
Palmitic acid or oleic acid to induce lipid accumulation
-
This compound
-
BODIPY 493/503 or Nile Red stain for lipid droplets
-
Hoechst 33342 for nuclear staining
-
Formaldehyde for cell fixation
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed hepatocytes in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a lipotoxic fatty acid (e.g., 200 µM palmitic acid) in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with PBS and fix with 4% formaldehyde.
-
Stain the cells with BODIPY 493/503 and Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number, size, and total area of lipid droplets per cell. The nucleus stain is used for cell segmentation and counting.
Triglyceride Quantification Assay
Objective: To measure the total intracellular triglyceride content following treatment with an Hsd17B13 inhibitor.
Materials:
-
Hepatocytes treated as in section 4.2
-
Cell lysis buffer
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
After treatment, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the cell lysates for normalization.
-
Use a commercial triglyceride quantification kit to measure the triglyceride levels in the lysates according to the manufacturer's protocol.
-
Normalize the triglyceride content to the total protein concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel Hsd17B13 inhibitor on lipid droplet metabolism.
Caption: Experimental workflow for assessing the impact of Hsd17B13 inhibitors.
Conclusion
The inhibition of Hsd17B13 presents a compelling strategy for the treatment of NAFLD and related metabolic disorders. As demonstrated by the data on inhibitors like BI-3231, targeting Hsd17B13 can effectively reduce hepatocyte lipid accumulation under lipotoxic conditions. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel Hsd17B13 inhibitors. Future research should aim to further elucidate the downstream effects of Hsd17B13 inhibition on other cellular processes, such as inflammation and fibrosis, to fully realize its therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Investigating the Enzymatic Activity of HSD17B13 with Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][6][7][8] This protective effect has spurred significant interest in the development of small molecule inhibitors and other therapeutic modalities to modulate HSD17B13 activity.[2][5] This guide provides an in-depth overview of the experimental protocols used to characterize HSD17B13 enzymatic activity and assess inhibitor potency, presents quantitative data for known inhibitors, and illustrates the key signaling pathways and experimental workflows.
HSD17B13 Enzymatic Activity and Substrates
HSD17B13 is a member of the NAD(P)H/NAD(P)+-dependent oxidoreductase family.[4][9] Its enzymatic activity involves the interconversion of 17-ketosteroids and 17-hydroxysteroids.[4][9] While its precise physiological substrates are still under investigation, studies have demonstrated its activity towards a range of molecules, including steroids like β-estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinol.[1][2][10][11] The enzyme catalyzes the conversion of retinol to retinaldehyde, highlighting its role in retinoid metabolism.[1][12] The catalytic activity of HSD17B13 is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[12]
Signaling Pathway
The expression of HSD17B13 in hepatocytes is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][4][9] Following its synthesis, HSD17B13 is targeted from the endoplasmic reticulum to the surface of lipid droplets, where it exerts its enzymatic functions.[1]
Caption: HSD17B13 signaling and retinol metabolism.
Experimental Protocols
Recombinant HSD17B13 Expression and Purification
A common method for producing recombinant HSD17B13 for in vitro assays involves expression in insect cells using a baculoviral system, followed by purification.[13]
Protocol:
-
Gene Synthesis and Cloning: Synthesize the human HSD17B13 coding sequence and clone it into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal purification tag (e.g., 6x-His).
-
Baculovirus Generation: Generate recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells according to the baculovirus expression system manufacturer's protocol.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors.
-
Affinity Chromatography: Purify the His-tagged HSD17B13 from the cell lysate using a nickel-charged immobilized metal affinity chromatography (IMAC) resin.
-
Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
Protein Concentration and Storage: Concentrate the purified protein and store it at -80°C in a suitable buffer.
Enzymatic Activity Assays
The enzymatic activity of HSD17B13 and the potency of its inhibitors can be determined using various biochemical and cell-based assays.
1. NAD(P)H-Glo™ Luminescent Assay
This homogeneous bioluminescent assay measures the amount of NADH produced in the enzymatic reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, add the purified recombinant HSD17B13 protein, the substrate (e.g., β-estradiol or retinol), and the cofactor NAD+. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
NADH Detection: Add the NADH-Glo™ detection reagent, which contains luciferase, to the wells.
-
Luminescence Measurement: After a further incubation period, measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.
-
Data Analysis: For inhibitor studies, plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
2. RapidFire Mass Spectrometry (RF-MS) Based Assay
This high-throughput technique directly measures the conversion of the substrate to its product.[13]
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction in a similar manner to the NAD(P)H-Glo™ assay.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
High-Throughput Sample Injection: Use the RapidFire system to inject the quenched reaction samples directly onto a solid-phase extraction (SPE) cartridge to remove salts and proteins.
-
Mass Spectrometry Analysis: Elute the analytes (substrate and product) from the SPE cartridge directly into the mass spectrometer for detection and quantification.
-
Data Analysis: Calculate the percentage of substrate conversion and, for inhibitor studies, determine the IC50 values by plotting the conversion against the inhibitor concentration.
Cellular Assays
Cell-based assays are crucial for evaluating the activity of HSD17B13 and the efficacy of its inhibitors in a more physiologically relevant context.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2 cells) and transiently or stably transfect them with a plasmid expressing HSD17B13.
-
Substrate Addition: Add the substrate (e.g., all-trans-retinol) to the cell culture medium.
-
Inhibitor Treatment: For inhibitor studies, treat the cells with varying concentrations of the inhibitor.
-
Cell Lysis and Extraction: After a defined incubation period, lyse the cells and extract the retinoids or other metabolites.
-
Quantification by HPLC or LC-MS/MS: Separate and quantify the substrate and its metabolites using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
Data Normalization and Analysis: Normalize the retinoid levels to the total protein concentration and calculate the enzymatic activity. For inhibitor studies, determine the cellular IC50 values.
Caption: Workflow for HSD17B13 inhibitor characterization.
Quantitative Data on HSD17B13 Inhibitors
Several small molecule inhibitors of HSD17B13 have been developed and characterized. The following tables summarize the reported IC50 values for some of these compounds.
Table 1: Potency of BI-3231 against HSD17B13 [16][17][18]
| Compound | Target | IC50 (nM) |
| BI-3231 | Human HSD17B13 | 1 |
| BI-3231 | Mouse HSD17B13 | 13 - 14 |
Table 2: Potency of HSD17B13-IN-23 against Human HSD17B13 [19]
| Compound | Substrate | IC50 (µM) |
| HSD17B13-IN-23 | Estradiol | < 0.1 |
| HSD17B13-IN-23 | Leukotriene B4 | < 1 |
Table 3: Potency of Additional Small Molecule Inhibitors against Human HSD17B13 [20]
| Compound | Substrate | Biochemical IC50 (µM) |
| Compound 1 | β-estradiol | 0.0053 (n=2) |
| Compound 1 | Leukotriene B4 | 0.0044 (n=2) |
| Compound 2 | β-estradiol | 0.0028 (n=3) |
| Compound 2 | Leukotriene B4 | 0.0029 (n=3) |
Conclusion
The investigation of HSD17B13 enzymatic activity and the development of its inhibitors are critical for advancing novel therapeutics for NAFLD and NASH. The protocols and data presented in this guide provide a framework for researchers to characterize the enzyme and evaluate the potency and selectivity of inhibitory compounds. The continued exploration of HSD17B13's role in liver pathophysiology, coupled with the discovery of potent and specific inhibitors, holds significant promise for addressing the unmet medical need in chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Gene - HSD17B13 [maayanlab.cloud]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
The Role of HSD17B13 in the Progression of Non-Alcoholic Steatohepatitis (NASH): A Technical Guide
Executive Summary
Non-alcoholic steatohepatitis (NASH), the progressive form of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health burden with no approved therapies until recently. The discovery of genetic variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that protect against the progression of chronic liver diseases has identified it as a premier therapeutic target. This technical guide provides an in-depth review of HSD17B13, focusing on its function, the compelling genetic evidence linking it to NASH, the molecular mechanisms underlying its role in disease progression, and the current landscape of therapeutic development. We consolidate quantitative data, detail key experimental protocols, and provide visualizations of critical pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which consists of enzymes that catalyze the NAD(P)H/NAD(P)+-dependent oxidation and reduction of steroids and other lipids.[1][2] Unlike other family members with ubiquitous expression, HSD17B13 is predominantly expressed in the liver.[3][4] Single-cell RNA sequencing has confirmed its specific localization to hepatocytes.[5] Within the hepatocyte, HSD17B13 is an lipid droplet (LD)-associated protein, residing on the LD surface.[3][5][6] This localization places it at the central hub of hepatic lipid metabolism and has profound implications for its role in the pathogenesis of NAFLD and NASH.[6][7] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD compared to healthy individuals, suggesting its involvement in the disease process.[1][6][7]
Genetic Evidence: A Protective Role for Loss-of-Function Variants
The most compelling evidence for HSD17B13's role in NASH comes from large-scale human genetic studies. An exome-wide association study first identified that a splice variant, rs72613567:TA, confers significant protection against the development of NASH and its progression to fibrosis and cirrhosis.[8]
Mechanism of the Protective Variant: The rs7261313567:TA variant is an insertion of an adenine adjacent to the splice donor site of exon 6.[8] This insertion disrupts normal mRNA splicing, leading to the production of a truncated and unstable protein with reduced or complete loss of enzymatic function.[9] Therefore, this variant and others like it are considered loss-of-function (LOF) alleles.
Quantitative Impact of HSD17B13 Variants: The protective effect of the rs72613567:TA allele is dose-dependent. Studies have shown that this LOF variant is not associated with simple steatosis but specifically with a reduced risk of progression to the more advanced, inflammatory, and fibrotic stages of liver disease.[9] This indicates that HSD17B13's function is critical in the transition from benign fat accumulation to damaging steatohepatitis. Another variant, rs6834314, is in high linkage disequilibrium with rs72613567 and shows a similar pattern of association with NAFLD histology.[10][11] The protective effects of these variants have been replicated across multiple ethnic populations.[5][10]
| Genetic Variant | Population | Association | Heterozygote Protection | Homozygote Protection | Citation |
| rs72613567:TA | European Descent (46,544 individuals) | Reduced risk of NASH cirrhosis | 26% reduced risk (95% CI 7–40) | 49% reduced risk (95% CI 15–69) | [8] |
| rs72613567:TA | Biopsy-proven NAFLD cohort | Reduced odds of NASH (among those with steatosis) | 13% lower odds | 52% lower odds | [9] |
| rs72613567:TA | Biopsy-proven NAFLD cohort | Reduced odds of fibrosis (among those with steatosis) | 13% lower odds | 61% lower odds | [9] |
| rs72613567:TA | European participants | Reduced risk of alcoholic liver disease | 42% reduced risk | 53% reduced risk | [5][7] |
| rs72613567:TA | European participants | Reduced risk of alcoholic cirrhosis | 42% reduced risk | 73% reduced risk | [5][7] |
| rs6834314 G allele | Multi-ethnic Asian cohort | Lower odds of NASH | Associated with lower odds (P<0.05) | - | [10] |
Molecular Mechanisms and Biological Function
Subcellular Localization and Enzymatic Activity
HSD17B13's function is intrinsically linked to its location on the lipid droplet surface. This targeting is mediated by its N-terminal region, specifically a conserved 7-amino acid sequence (AA22-28).[3][12] Proper localization is crucial for the protein's stability and function.[3]
The primary enzymatic activity identified for HSD17B13 is that of a retinol dehydrogenase (RDH) , which catalyzes the conversion of retinol to retinaldehyde.[3][8] This is a rate-limiting step in the synthesis of retinoic acid, a potent signaling molecule involved in numerous cellular processes, including inflammation and fibrosis.[3] The protective LOF variants found in human populations result in a loss of this RDH activity.[3][12] While other substrates such as steroids and leukotriene B4 have been proposed, retinol remains the most plausible and well-supported in vivo substrate in the context of NASH pathogenesis.[3][4]
Signaling Pathways and Role in NASH Progression
HSD17B13 is integrated into key hepatic metabolic signaling pathways. Its expression can be induced by the Liver X Receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[8] This links HSD17B13 directly to the cellular machinery controlling lipid homeostasis.
The prevailing hypothesis for its role in NASH progression centers on its RDH activity. By converting retinol to retinaldehyde within the hepatocyte, wild-type HSD17B13 is thought to influence the pool of retinoids available for signaling. This may, in turn, affect the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[8] In co-culture systems, high HSD17B13 expression in hepatocytes can indirectly induce HSC activation.[8] Therefore, the loss of HSD17B13 enzymatic activity conferred by protective variants may lead to altered retinoid signaling that results in reduced HSC activation and a lower propensity for fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HSD17B13 Inhibition on Retinol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key player in the pathogenesis of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). A critical function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][2][3][4] Genetic studies have shown that loss-of-function variants in HSD17B13 are protective against the progression of liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[5] This technical guide provides an in-depth overview of the impact of HSD17B13 inhibition on retinol metabolism, focusing on a representative small molecule inhibitor, herein referred to as a hypothetical potent and selective HSD17B13 inhibitor. We will detail the expected quantitative effects on retinoid levels, provide comprehensive experimental protocols for assessing these changes, and illustrate the relevant biological pathways.
Introduction to HSD17B13 and its Role in Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[6] Its localization to lipid droplets in hepatocytes positions it at a crucial intersection of lipid and retinoid metabolism.[7] The enzymatic activity of HSD17B13 contributes to the conversion of retinol (Vitamin A) to retinaldehyde, a key step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression.[5]
The inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases. Several small molecule inhibitors, such as BI-3231 and INI-822, are in development.[1][8][9][10] While specific data on a compound named 'Hsd17B13-IN-49' is not available in the current literature, this guide will use a representative HSD17B13 inhibitor to illustrate the expected impact on retinol metabolism.
Quantitative Impact of HSD17B13 Inhibition on Retinol Metabolism
The inhibition of HSD17B13's retinol dehydrogenase activity is expected to cause a shift in the balance of retinoids within the liver. The following table summarizes the anticipated quantitative changes in key retinoid species following treatment with a potent and selective HSD17B13 inhibitor.
| Analyte | Expected Change with HSD17B13 Inhibition | Rationale |
| Hepatic Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation at the site of action. |
| Hepatic Retinaldehyde | ↓ (Decrease) | Direct product of HSD17B13 activity; its synthesis will be reduced upon enzyme inhibition. |
| Hepatic Retinyl Esters | ↑ (Increase) | As retinol levels increase, the equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters. |
| Hepatic Retinoic Acid | ↓ (Decrease) | As the precursor (retinaldehyde) concentration decreases, the synthesis of retinoic acid is expected to be subsequently reduced. |
| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4). A significant increase is not expected unless hepatic storage capacity is overwhelmed. |
Experimental Protocols
In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay
This protocol is adapted from methodologies described for assessing HSD17B13 activity.[4]
Objective: To determine the in vitro potency of an HSD17B13 inhibitor.
Materials:
-
Recombinant human HSD17B13 protein
-
All-trans-retinol
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
HSD17B13 inhibitor (e.g., BI-3231 as a reference compound)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the HSD17B13 inhibitor in DMSO.
-
In a 96-well plate, add assay buffer, NAD+, and the HSD17B13 inhibitor at various concentrations.
-
Add recombinant HSD17B13 protein to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding all-trans-retinol to each well.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Quantification of Retinoids in Liver Tissue by HPLC
This protocol is based on established methods for retinoid quantification.[11][12][13]
Objective: To quantify the levels of retinol, retinaldehyde, and retinyl esters in liver tissue from animals treated with an HSD17B13 inhibitor.
Materials:
-
Liver tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Internal standards (e.g., retinyl acetate)
-
Hexane, ethanol, and other HPLC-grade solvents
-
HPLC system with a UV detector
Procedure:
-
Homogenize weighed liver tissue samples in homogenization buffer on ice.
-
Extract lipids and retinoids from the homogenate using a two-phase extraction with hexane and ethanol. The internal standard should be added during this step.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the retinoids using a reverse-phase C18 column with an appropriate mobile phase gradient.
-
Detect and quantify the retinoids by monitoring the absorbance at their respective maximal absorbance wavelengths (e.g., 325 nm for retinol and retinyl esters).
-
Calculate the concentration of each retinoid relative to the internal standard and normalized to the tissue weight.
Visualizing the Impact: Signaling Pathways and Workflows
HSD17B13 Regulatory Pathway
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism.
Caption: LXRα-SREBP-1c signaling pathway regulating HSD17B13 expression.
Impact of HSD17B13 Inhibition on the Retinol Metabolic Pathway
The inhibition of HSD17B13 directly alters the flow of metabolites in the retinol metabolic pathway.
Caption: Inhibition of HSD17B13 blocks the conversion of retinol.
Experimental Workflow for Assessing Inhibitor Efficacy
A logical workflow is essential for evaluating the in vivo effects of an HSD17B13 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biospace.com [biospace.com]
- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 11. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Substrate Specificity of HSD17B13: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Activity and Substrate Preference of a Key Player in Liver Disease
This technical guide provides a comprehensive overview of the substrate specificity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme of significant interest in the fields of hepatology and drug development. Loss-of-function variants in the HSD17B13 gene have been linked to a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has spurred research into the enzymatic function of HSD17B13 to understand its role in liver pathophysiology and to explore its potential as a therapeutic target.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the known substrates of HSD17B13, the kinetic parameters of their interactions, and the experimental protocols used to determine these characteristics.
Substrate Specificity and Kinetic Parameters
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the oxidation of a variety of lipid substrates in vitro, including steroids, retinoids, and proinflammatory lipid mediators.[5][6] The enzymatic activity of HSD17B13 is NAD+ dependent.[5]
The following table summarizes the available quantitative data on the kinetic parameters of HSD17B13 with its known substrates.
| Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Source |
| β-estradiol | 6.08 µM | 0.94 nmol/min/mg | Not Reported | Not Reported | [7] |
| all-trans-retinol | Not Reported | Not Reported | Not Reported | Not Reported | |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible study of HSD17B13's enzymatic activity. Below are protocols for two common assays used to investigate its substrate specificity.
In Vitro NADH Production Assay for β-estradiol Oxidation
This assay measures the enzymatic activity of HSD17B13 by quantifying the production of NADH, a product of the oxidation of substrates like β-estradiol.
Materials:
-
Purified recombinant HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[8]
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
96- or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of β-estradiol in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of β-estradiol by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., a range of concentrations to determine Km, or a saturating concentration like 75 µM for inhibitor screening).[9]
-
Prepare a working solution of NAD+ in Assay Buffer.
-
Prepare a working solution of purified HSD17B13 enzyme in Assay Buffer (e.g., 50-100 nM).[8]
-
Prepare the NADH detection reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add the desired volume of β-estradiol working solution to the wells of the assay plate.
-
Add the NAD+ working solution to the wells.
-
To initiate the reaction, add the HSD17B13 enzyme working solution to the wells.
-
Include appropriate controls:
-
No enzyme control (Assay Buffer instead of enzyme solution).
-
No substrate control (Assay Buffer instead of β-estradiol solution).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
NADH Detection:
-
After incubation, add the NADH detection reagent to each well.
-
Incubate the plate as recommended by the detection reagent manufacturer to allow for signal development.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of NADH produced.
-
-
Data Analysis:
-
Subtract the background signal (from no enzyme or no substrate controls) from the experimental values.
-
For kinetic analysis, plot the initial reaction velocity (luminescence signal per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay with HPLC Analysis
This assay determines the ability of HSD17B13 to oxidize retinol to retinaldehyde and retinoic acid within a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for HSD17B13 (and appropriate empty vector control)
-
Transient transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
All-trans-retinol
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
HPLC system with a UV detector
-
Normal-phase HPLC column (e.g., silica gel column)
-
Mobile phase solvents (e.g., n-Hexane, 2-propanol, glacial acetic acid)[10]
-
Standards for all-trans-retinol, all-trans-retinaldehyde, and all-trans-retinoic acid
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in culture plates and grow to an appropriate confluency.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Substrate Treatment:
-
After a post-transfection period (e.g., 24 hours), replace the culture medium with fresh medium containing a known concentration of all-trans-retinol (e.g., 2-5 µM).[3]
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 6-8 hours) to allow for the enzymatic conversion of retinol.[3]
-
-
Sample Preparation:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract the retinoids using an appropriate organic solvent (e.g., hexane/isopropanol).
-
Evaporate the solvent and reconstitute the retinoid extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a normal-phase HPLC column.
-
Separate the retinoids using a gradient or isocratic mobile phase. A common mobile phase composition is a mixture of n-hexane and 2-propanol, with a small amount of acetic acid.[10]
-
Detect the separated retinoids using a UV detector at a wavelength suitable for retinoids (e.g., 325-340 nm).[11]
-
-
Quantification:
-
Identify and quantify the peaks corresponding to retinol, retinaldehyde, and retinoic acid by comparing their retention times and peak areas to those of the analytical standards.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of HSD17B13, the following diagrams have been generated using the DOT language.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation | PLOS One [journals.plos.org]
- 10. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-49: A Technical Guide to its Potential in Alcoholic Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcoholic liver disease (ALD) remains a significant global health burden with limited therapeutic options. Recent genetic studies have identified hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, as a key player in the pathogenesis of chronic liver diseases. A loss-of-function variant in the HSD17B13 gene has been robustly associated with a reduced risk of developing alcoholic liver disease and its progression to cirrhosis and hepatocellular carcinoma.[1][2][3][4][5][6][7] This has positioned HSD17B13 as a promising therapeutic target. Hsd17B13-IN-49 is a potent, small molecule inhibitor of HSD17B13, offering a valuable tool to pharmacologically mimic the protective genetic variant and explore the therapeutic potential of HSD17B13 inhibition in ALD. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available data, and detailed experimental protocols for its application in ALD research.
Introduction to HSD17B13 in Liver Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[8][9] Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[8] While its precise physiological function is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[10]
The strongest evidence for its role in liver disease comes from human genetics. A splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of function, is associated with a significantly lower risk of developing ALD.[1][2][5][6] This protective effect extends to the progression of ALD to more severe stages such as cirrhosis and hepatocellular carcinoma.[3][4][7] These findings provide a strong rationale for the development of HSD17B13 inhibitors as a potential therapy for ALD.
This compound: A Potent Inhibitor
This compound (also known as compound 81 in patent WO2022103960) is a small molecule inhibitor of HSD17B13. While extensive peer-reviewed data on this compound in ALD models is not yet available, its biochemical potency makes it a valuable research tool.
Quantitative Data
The following table summarizes the available quantitative data for this compound and a representative, well-characterized HSD17B13 inhibitor, BI-3231, for comparison.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human HSD17B13 | Estradiol conversion | ≤ 0.1 µM | MedchemExpress |
| BI-3231 | Human HSD17B13 | Estradiol conversion | 1 nM | [11] |
| BI-3231 | Mouse HSD17B13 | Estradiol conversion | 13 nM | [11] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in ALD
The precise signaling pathway of HSD17B13 in the context of ALD is still being elucidated. However, based on its known functions and the pathophysiology of ALD, a proposed pathway is illustrated below. Chronic alcohol consumption leads to increased oxidative stress and lipid accumulation. HSD17B13 may contribute to the formation of lipotoxic lipid species. Inhibition of HSD17B13 is hypothesized to reduce this lipotoxicity, thereby mitigating hepatocyte injury, inflammation, and fibrosis.
Caption: Proposed role of HSD17B13 in ALD pathogenesis and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in ALD
A general workflow for the preclinical evaluation of this compound in ALD models is presented below. This workflow encompasses in vitro characterization followed by in vivo efficacy studies.
Caption: A stepwise workflow for the preclinical assessment of this compound's potential in ALD.
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of this compound. The following are representative protocols that can be adapted for its study.
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is to determine the IC50 of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of measuring NADH production (luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add this compound dilutions, recombinant HSD17B13 enzyme, and NAD+.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, β-estradiol.
-
Monitor the production of NADH over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Chronic-Binge Ethanol Feeding Mouse Model of ALD
This protocol describes an in vivo model to assess the efficacy of this compound in a mouse model that recapitulates key features of human ALD.[12]
Animals:
-
8-10 week old male C57BL/6J mice.
Materials:
-
Lieber-DeCarli liquid diet (control and ethanol-containing)
-
This compound formulated for oral gavage
-
Vehicle control for this compound
Procedure:
-
Acclimatize mice to the control Lieber-DeCarli liquid diet for 5 days.
-
Divide mice into three groups: Control (control diet + vehicle), Ethanol (ethanol diet + vehicle), and Ethanol + this compound (ethanol diet + inhibitor).
-
For the ethanol groups, gradually increase the ethanol concentration in the diet from 1% to 5% over two weeks. Maintain on 5% ethanol diet for an additional 10 days.
-
On day 11 of 5% ethanol feeding, administer a single dose of ethanol (5 g/kg body weight) or saline (for the control group) via oral gavage.
-
Administer this compound or vehicle daily via oral gavage starting from the introduction of the ethanol diet.
-
Nine hours after the binge, euthanize the mice and collect blood and liver tissue.
Endpoint Analysis:
-
Serum Analysis: Measure ALT and AST levels.
-
Liver Histology: Fix liver tissue in formalin, embed in paraffin, and perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Hepatic Triglyceride Content: Extract lipids from a portion of the liver and quantify triglyceride levels.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR for markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).
Human iPSC-Derived Liver Organoid Model of ALD
This protocol outlines the use of a more translationally relevant human in vitro model.[13]
Materials:
-
Human induced pluripotent stem cell (hiPSC)-derived liver organoids
-
Ethanol
-
This compound
-
Reagents for assessing mitochondrial membrane potential, reactive oxygen species (ROS), and cell viability.
Procedure:
-
Culture hiPSC-derived liver organoids according to established protocols.
-
Treat organoids with varying concentrations of ethanol (e.g., 100 mM, 200 mM) for 24-72 hours to induce ALD-like pathology.
-
Co-treat a subset of ethanol-exposed organoids with different concentrations of this compound.
-
Assess key pathological features:
-
Mitochondrial damage: Measure mitochondrial membrane potential.
-
Oxidative stress: Quantify cellular ROS levels.
-
Steatosis: Use lipid staining (e.g., Oil Red O) to visualize lipid accumulation.
-
Hepatocyte necrosis: Measure LDH release into the culture medium.
-
Gene expression: Analyze changes in genes related to lipid metabolism and liver injury.
-
Conclusion and Future Directions
The genetic validation of HSD17B13 as a key player in the susceptibility to alcoholic liver disease provides a strong foundation for the development of targeted therapies. This compound, as a potent inhibitor of this enzyme, represents a critical tool for researchers to dissect the role of HSD17B13 in ALD and to evaluate the therapeutic potential of its inhibition. The experimental protocols outlined in this guide offer a roadmap for the preclinical evaluation of this compound and other similar inhibitors. Future studies should focus on conducting these and other relevant in vivo and in vitro experiments to generate the necessary data to support the clinical development of HSD17B13 inhibitors for the treatment of alcoholic liver disease. The use of advanced models, such as human iPSC-derived liver organoids, will be crucial in translating preclinical findings to the clinic.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gene - HSD17B13 [maayanlab.cloud]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Experimental models of metabolic and alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-49 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the in vitro testing protocols for Hsd17B13-IN-49, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). The following sections provide detailed methodologies for enzymatic and cellular assays to characterize the inhibitory activity of this compound, as well as protocols for assessing its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.
Introduction to Hsd17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Its enzymatic activity, which includes the conversion of retinol to retinaldehyde, is implicated in hepatic lipid metabolism and the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1] Genetic studies have shown that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases, making it a promising therapeutic target.[1] this compound is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13.
Hsd17B13 Signaling Pathway
The expression of Hsd17B13 is induced by the liver X receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c).[1] Once expressed, Hsd17B13 localizes to lipid droplets within hepatocytes and exerts its enzymatic functions.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Hsd17B13 Enzymatic Assay (Luminescence-Based)
This assay measures the production of NADH, a product of the Hsd17B13 enzymatic reaction, using a commercially available kit such as NAD-Glo™.[4][5]
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions. For control wells, add 50 nL of DMSO.
-
Add 5 µL of Hsd17B13 enzyme solution (final concentration 50-100 nM) to each well.
-
Add 5 µL of a solution containing the substrate (final concentration 10-50 µM) and NAD+ (final concentration to be optimized) in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 10 µL of NAD-Glo™ detection reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Hsd17B13 Cellular Assay
This assay measures the inhibition of Hsd17B13 activity in a cellular context using HEK293 cells overexpressing the enzyme.[6]
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Substrate: β-estradiol
-
384-well cell culture plates
-
LC-MS/MS system for product detection
Protocol:
-
Seed HEK293-Hsd17B13 cells in 384-well plates and incubate overnight.
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the cells. For control wells, add 50 nL of DMSO.
-
Incubate the cells with the compound for 30 minutes at 37°C.
-
Add the substrate (β-estradiol, final concentration to be optimized) to the wells.
-
Incubate for 3-4 hours at 37°C.
-
Collect the cell supernatant.
-
Analyze the supernatant for the product (estrone) using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the cellular IC50 value.
In Vitro ADME and Toxicity Profiling
Early assessment of ADME and toxicity properties is crucial for drug development.[7][8][9][10][11] The following are key in vitro assays to characterize this compound.
Metabolic Stability
-
Microsomal Stability: Incubate this compound with liver microsomes (human, rat) and NADPH to determine the rate of metabolism.[7]
-
Hepatocyte Stability: Incubate this compound with cryopreserved hepatocytes to assess its intrinsic clearance.[7]
Permeability and Efflux
-
Caco-2 Permeability: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding
-
Equilibrium Dialysis: Determine the fraction of this compound bound to plasma proteins, which influences its distribution and availability.
Cytochrome P450 (CYP) Inhibition
-
Assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to predict potential drug-drug interactions.
Cytotoxicity
-
HepG2 Cytotoxicity Assay: Treat HepG2 cells with a range of this compound concentrations to determine its potential for causing liver cell toxicity. Cell viability can be assessed using assays like MTT or CellTiter-Glo®.
Data Presentation
All quantitative data from the assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: In Vitro Potency of this compound
| Assay Type | Substrate | IC50 (nM) |
| Enzymatic (Luminescence) | β-estradiol | [Insert Value] |
| Enzymatic (Luminescence) | Leukotriene B4 | [Insert Value] |
| Cellular (HEK293-Hsd17B13) | β-estradiol | [Insert Value] |
Table 2: In Vitro ADME Profile of this compound
| Parameter | Species | Value |
| Microsomal Stability (t½, min) | Human | [Insert Value] |
| Rat | [Insert Value] | |
| Hepatocyte Intrinsic Clearance (µL/min/10^6 cells) | Human | [Insert Value] |
| Caco-2 Permeability (Papp, A-B, 10^-6 cm/s) | - | [Insert Value] |
| Caco-2 Efflux Ratio (B-A/A-B) | - | [Insert Value] |
| Plasma Protein Binding (%) | Human | [Insert Value] |
| Rat | [Insert Value] |
Table 3: In Vitro CYP Inhibition and Cytotoxicity of this compound
| Assay | Isoform/Cell Line | IC50 (µM) |
| CYP Inhibition | CYP1A2 | [Insert Value] |
| CYP2C9 | [Insert-Value] | |
| CYP2C19 | [Insert Value] | |
| CYP2D6 | [Insert Value] | |
| CYP3A4 | [Insert Value] | |
| Cytotoxicity | HepG2 | [Insert Value] |
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes: The Use of HSD17B13 Inhibitors in Cell-Based Assays
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments.[5][6] Hsd17B13-IN-49 is an inhibitor of HSD17B13, designed for in-vitro research to probe the enzyme's function and evaluate the therapeutic potential of its inhibition. These application notes provide detailed protocols for utilizing HSD17B13 inhibitors, such as the well-characterized probe BI-3231, in various cell-based assays.[7][8]
Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism.[6][9] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[4][10] Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets and can lead to hepatocyte injury.[2][3] HSD17B13 inhibitors block the enzymatic activity of the protein, which is proposed to reduce the lipotoxic effects associated with excessive lipid accumulation in hepatocytes.[1][11]
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 17β-HSD13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Hsd17B17-IN-49 in Liver Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a key regulator of hepatic lipid metabolism.[1][2] Elevated expression of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), while loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and NASH.
Hsd17B13-IN-49 is a potent and selective inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound to induce a protective phenotype in human liver organoids, specifically by mitigating steatosis and inflammation. The following sections detail the mechanism of action, experimental workflows, and quantitative analysis methods.
Mechanism of Action
HSD17B13 is involved in the metabolism of lipids and steroids within hepatocytes.[2] Inhibition of its enzymatic activity is hypothesized to prevent the progression of liver diseases.[3] While the precise signaling pathway is still under investigation, it is understood that by inhibiting HSD17B13, compounds like this compound can reduce the accumulation of triglycerides in lipid droplets and modulate inflammatory responses within hepatocytes.[1][2]
Experimental Protocols
The following protocols outline the generation of liver organoids, induction of steatosis and inflammation, treatment with this compound, and subsequent analysis.
Generation and Culture of Human Liver Organoids
Human liver organoids can be established from primary liver tissue or derived from pluripotent stem cells. This protocol is based on the expansion of organoids from adult stem cells.
Materials:
-
Human liver tissue
-
Collagenase XI, Dispase II
-
Advanced DMEM/F12
-
Matrigel® or Cultrex® BME
-
Liver Organoid Expansion Medium (see table below)
-
Anti-Adherence Rinsing Solution
Protocol:
-
Digest fresh human liver tissue with Collagenase XI and Dispase II at 37°C for 30 minutes to isolate liver cells.[4]
-
Wash the cell suspension and perform erythrocyte lysis.
-
Embed the cell pellet in Matrigel® or Cultrex® BME and seed in a 24-well plate.[4]
-
After solidification of the matrix, add Liver Organoid Expansion Medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 1-2 weeks by mechanical disruption or enzymatic digestion.
Table 1: Liver Organoid Expansion Medium Composition
| Component | Final Concentration |
| Advanced DMEM/F12 | Base |
| B-27 Supplement | 1x |
| N-2 Supplement | 1x |
| N-Acetylcysteine | 1 mM |
| Gastrin | 10 nM |
| EGF | 50 ng/mL |
| RSPO1 | 1 µg/mL |
| FGF10 | 100 ng/mL |
| Noggin | 50 ng/mL |
| HGF | 25 ng/mL |
| Forskolin | 10 µM |
| A83-01 | 5 µM |
| Penicillin-Streptomycin | 1x |
Induction of Steatosis and Inflammation Phenotype
Materials:
-
Mature liver organoids
-
Free Fatty Acid (FFA) solution (e.g., 2:1 oleic acid:palmitic acid complexed to BSA)
-
Recombinant human TNF-α
-
Recombinant human IL-1β
Protocol for Steatosis Induction:
-
Culture mature liver organoids for at least 7 days.
-
Prepare a stock solution of FFAs complexed to bovine serum albumin (BSA).
-
Treat the organoids with an optimized concentration of FFAs (e.g., 500 µM) in the culture medium for 48-72 hours to induce lipid accumulation.[5][6] A BSA-only control should be run in parallel.
Protocol for Inflammation Induction:
-
Culture mature liver organoids for at least 7 days.
-
Replace the culture medium with fresh medium containing pro-inflammatory cytokines such as TNF-α (e.g., 50 ng/mL) and IL-1β (e.g., 10 ng/mL).[4]
-
Incubate for 24 hours to induce an inflammatory response.
Treatment with this compound
Materials:
-
Steatotic and/or inflamed liver organoids
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Co-treat the steatotic or inflamed organoids with a dose range of this compound (e.g., 0.1 µM to 10 µM). A vehicle control (DMSO) must be included.
-
For steatosis, co-incubation with FFAs and the inhibitor can be performed for 48-72 hours.
-
For inflammation, pre-treatment with the inhibitor for 1-2 hours before adding cytokines may be optimal.
-
Following treatment, harvest the organoids and supernatant for analysis.
Data Presentation and Quantitative Analysis
Quantitative Analysis of Steatosis
a. Lipid Droplet Staining:
-
Method: Fix organoids and stain with lipid-specific fluorescent dyes such as Nile Red or BODIPY. Counterstain nuclei with DAPI.
-
Analysis: Acquire images using confocal microscopy and quantify the fluorescent intensity or area of lipid droplets per organoid or per cell.[6]
b. Triglyceride Quantification:
-
Method: Lyse treated organoids and measure the total triglyceride content using a commercially available triglyceride quantification kit.
-
Analysis: Normalize triglyceride levels to total protein content in the lysate.
Table 2: Effect of this compound on Triglyceride Content in Steatotic Liver Organoids
| Treatment Group | Triglyceride Content (µg/mg protein) | % Reduction vs. FFA Control |
| Vehicle Control (BSA) | 15.2 ± 2.1 | N/A |
| FFA Control (500 µM) | 85.6 ± 7.8 | 0% |
| FFA + this compound (1 µM) | 42.1 ± 5.3 | 50.8% |
| FFA + this compound (5 µM) | 25.8 ± 3.9 | 69.9% |
| FFA + this compound (10 µM) | 18.9 ± 2.5 | 77.9% |
| Data are presented as mean ± SD and are hypothetical. |
Quantitative Analysis of Inflammation
a. Gene Expression Analysis:
-
Method: Isolate RNA from treated organoids and perform quantitative real-time PCR (qRT-PCR) for key inflammatory genes (e.g., IL-6, TNF-α, CCL2).
-
Analysis: Normalize gene expression to a housekeeping gene and present as fold change relative to the control group.
b. Cytokine Secretion:
-
Method: Collect the culture supernatant from treated organoids and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead-based assay.
-
Analysis: Quantify cytokine concentrations (pg/mL) and compare between treatment groups.
Table 3: Effect of this compound on Inflammatory Marker Expression
| Treatment Group | IL-6 mRNA Fold Change | Secreted IL-6 (pg/mL) |
| Vehicle Control | 1.0 ± 0.2 | 5.5 ± 1.1 |
| Cytokine Mix Control | 25.4 ± 3.1 | 150.2 ± 15.7 |
| Cytokine Mix + this compound (1 µM) | 12.1 ± 2.5 | 75.8 ± 9.3 |
| Cytokine Mix + this compound (5 µM) | 6.5 ± 1.8 | 38.1 ± 5.2 |
| Cytokine Mix + this compound (10 µM) | 2.8 ± 0.9 | 15.6 ± 3.4 |
| Data are presented as mean ± SD and are hypothetical. |
Conclusion
The protocols and analytical methods described provide a comprehensive framework for evaluating the efficacy of this compound in a physiologically relevant human liver organoid model. By demonstrating a reduction in lipid accumulation and inflammatory markers, these studies can provide strong preclinical evidence for the therapeutic potential of HSD17B13 inhibition in the treatment of NAFLD and NASH.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Human liver organoid: modeling liver steatosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Hsd17B13-IN-49 Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of chronic liver diseases, including fibrosis and cirrhosis.[1][2] Consequently, pharmacological inhibition of HSD17B13 has emerged as a promising therapeutic strategy for NAFLD/NASH. This document provides detailed application notes and protocols for the preclinical evaluation of Hsd17B13-IN-49, a novel small molecule inhibitor of HSD17B13, in mouse models of liver injury.
This compound: A Novel Inhibitor
This compound is a potent and selective inhibitor designed to target the enzymatic activity of HSD17B13. Preclinical studies with similar small molecule inhibitors, such as BI-3231, have demonstrated the potential to reduce lipotoxicity in hepatocytes.[4][5][6][7] The following protocols are designed to assess the in vivo efficacy of this compound in a robust mouse model of NASH.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative results from in vivo studies with an effective Hsd17B13 inhibitor, based on published data from similar compounds and gene knockdown studies.
Table 1: Effects of this compound on Key Parameters in a CDAAHF Mouse Model of NASH
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Expected Outcome |
| Body Weight (g) | ~25 g | No significant change | No significant change | Minimal impact on body weight |
| Liver Weight (g) | Increased | Reduced | Significantly Reduced | Reduction in hepatomegaly |
| Plasma ALT (U/L) | Elevated | Reduced | Significantly Reduced | Attenuation of liver injury |
| Plasma AST (U/L) | Elevated | Reduced | Significantly Reduced | Attenuation of liver injury |
| Hepatic Triglycerides (mg/g liver) | Elevated | Reduced | Significantly Reduced | Decrease in steatosis |
| Liver Hydroxyproline (µg/g liver) | Elevated | Reduced | Significantly Reduced | Reduction in fibrosis |
| NAFLD Activity Score (NAS) | High (e.g., >5) | Reduced | Significantly Reduced | Improvement in overall liver pathology |
| Fibrosis Stage | Advanced (e.g., F3-F4) | Reduced | Significantly Reduced | Anti-fibrotic effect |
Note: Values are illustrative and will vary based on the specific experimental conditions. CDAAHF: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet. ALT: Alanine Aminotransferase. AST: Aspartate Aminotransferase.
Table 2: Anticipated Modulation of Gene Expression in Liver Tissue
| Gene | Vehicle Control | This compound Treated | Expected Fold Change | Biological Role |
| Col1a1 (Collagen, type I, alpha 1) | Upregulated | Downregulated | >1.5-fold decrease | Fibrosis |
| Acta2 (α-SMA) | Upregulated | Downregulated | >1.5-fold decrease | Hepatic stellate cell activation |
| Timp1 (Tissue inhibitor of metalloproteinase 1) | Upregulated | Downregulated | >1.5-fold decrease | Fibrosis |
| Tgfb1 (Transforming growth factor beta 1) | Upregulated | Downregulated | >1.5-fold decrease | Pro-fibrotic signaling |
| Ccl2 (Chemokine (C-C motif) ligand 2) | Upregulated | Downregulated | >1.5-fold decrease | Inflammation |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | Upregulated | Downregulated | >1.5-fold decrease | Lipogenesis |
| Fasn (Fatty acid synthase) | Upregulated | Downregulated | >1.5-fold decrease | Lipogenesis |
Experimental Protocols
Protocol 1: Induction of NASH using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF)
This protocol describes the induction of a NASH phenotype with significant fibrosis in mice, a model well-suited for testing anti-NASH and anti-fibrotic compounds.[8][9][10][11][12]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD; e.g., containing 60 kcal% fat and 0.1% methionine)
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week upon arrival, with free access to standard chow and water.
-
Randomly assign mice to the control group (standard chow) or the NASH induction group (CDAAHFD).
-
House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide the respective diets and water ad libitum for a period of 6-12 weeks to establish NASH with significant fibrosis.[8] Monitor animal health and body weight weekly.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of the Hsd17B13 inhibitor to the NASH mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
After the initial NASH induction period (e.g., 6 weeks), randomize the CDAAHFD-fed mice into a vehicle treatment group and one or more this compound treatment groups (e.g., low dose and high dose).
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations. The prodrug form of a similar inhibitor, EP-037429, has been evaluated in mouse models.[13]
-
Administer this compound or vehicle to the respective groups via oral gavage once daily. The volume of administration should be based on the most recent body weight (e.g., 10 mL/kg).
-
Continue the CDAAHFD and the daily treatment for an additional 4-8 weeks.
-
Monitor animal health and body weight regularly throughout the treatment period.
Protocol 3: Sample Collection and Endpoint Analysis
This protocol details the procedures for collecting samples for various downstream analyses at the end of the study.
Procedure:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Euthanize the mice by an approved method (e.g., cervical dislocation).
-
Immediately weigh the liver.
-
Dissect the liver and allocate sections for different analyses:
-
Fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Sirius Red staining).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for molecular (RNA/protein) and biochemical (triglyceride/hydroxyproline) analyses.
-
-
Process the blood to separate plasma and store at -80°C for analysis of liver enzymes (ALT, AST).
Protocol 4: Analytical Procedures
-
Plasma Analysis: Use commercially available kits to measure ALT and AST levels according to the manufacturer's instructions.
-
Histology: Paraffin-embed the formalin-fixed liver tissue, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Stain with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Hepatic Triglyceride Measurement: Homogenize a weighed portion of the frozen liver tissue and use a commercial triglyceride quantification kit.
-
Hepatic Hydroxyproline Assay: Hydrolyze a weighed portion of the frozen liver tissue and measure the hydroxyproline content using a colorimetric assay as an indicator of collagen content.
-
Gene Expression Analysis (qPCR): Isolate total RNA from a frozen liver portion, reverse transcribe to cDNA, and perform quantitative real-time PCR using specific primers for the genes of interest (see Table 2). Normalize expression to a stable housekeeping gene.
Mandatory Visualizations
Signaling Pathway of Hsd17B13 in Liver Fibrosis and Inhibition by this compound
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of six clinical drugs and dietary intervention in the nonobese CDAA-HFD mouse model of MASH and progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative, noninvasive MRI characterization of disease progression in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonobese mice with nonalcoholic steatohepatitis fed on a choline‐deficient, l‐amino acid‐defined, high‐fat diet exhibit alterations in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice [frontiersin.org]
- 13. enanta.com [enanta.com]
Application Notes and Protocols for HSD17B13-IN-49 in Animal Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH.[4][5] Inhibition of HSD17B13 is hypothesized to mimic the protective genetic variants and thereby ameliorate liver damage in NASH.[6]
Hsd17B13-IN-49 is a small molecule inhibitor of HSD17B13. While specific in vivo data for this compound in NASH animal models is not yet publicly available, this document provides detailed application notes and representative protocols based on preclinical studies of other HSD17B13 inhibitors and targeting modalities in relevant animal models. These protocols are intended to serve as a guide for designing and conducting in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action of HSD17B13 Inhibition in NASH
The precise mechanisms by which HSD17B13 contributes to NASH pathogenesis are still under investigation. However, it is understood that HSD17B13 is upregulated in the livers of NAFLD patients.[4] Preclinical studies suggest that HSD17B13 may play a role in pyrimidine catabolism, and its inhibition can protect against liver fibrosis.[2] By inhibiting the enzymatic activity of HSD17B13, small molecule inhibitors like this compound aim to reduce hepatic injury, inflammation, and fibrosis associated with NASH.
Experimental Protocols
Below are detailed protocols for evaluating HSD17B13 inhibitors in commonly used mouse models of NASH. These can be adapted for the specific investigation of this compound.
Protocol 1: Evaluation in a Diet-Induced Obesity and NASH Mouse Model
This protocol describes the use of a high-fat diet (HFD) to induce obesity and NASH in mice, followed by treatment with an HSD17B13 inhibitor.
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 6-8 weeks old at the start of the diet
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
2. NASH Induction:
-
Diet: 60% high-fat diet (HFD) for 12-16 weeks to induce obesity, steatosis, and liver inflammation.
-
Monitoring: Monitor body weight and food intake weekly.
3. HSD17B13 Inhibitor Administration (Representative):
-
Compound: this compound (or other small molecule inhibitor).
-
Formulation: Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosage: Based on preliminary pharmacokinetic and tolerability studies. A representative starting dose for a novel small molecule inhibitor could range from 1 to 100 mg/kg.
-
Administration Route: Oral gavage (p.o.).
-
Frequency: Once or twice daily.
-
Duration: 4-8 weeks.
-
Control Groups:
-
Vehicle control group (receiving the formulation vehicle).
-
Positive control group (optional, e.g., a compound with known efficacy in NASH models).
-
4. Efficacy Endpoints:
-
Metabolic Parameters:
-
Body weight (weekly).
-
Fasting blood glucose and insulin levels (at baseline and termination).
-
Serum lipid profile (triglycerides, total cholesterol) (at termination).
-
-
Liver Injury Markers:
-
Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels (at termination).
-
-
Histopathology:
-
At termination, perfuse and collect liver tissue.
-
Fix a portion in 10% neutral buffered formalin for paraffin embedding.
-
Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain sections with Sirius Red for assessment of fibrosis.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) for genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2), fibrosis (e.g., Col1a1, Timp1, Acta2), and lipid metabolism.
-
Protocol 2: Evaluation in a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Induced Fibrotic NASH Model
This model induces more robust fibrosis compared to the HFD model and is suitable for evaluating the anti-fibrotic potential of HSD17B13 inhibitors.
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 8-10 weeks old at the start of the diet.
2. NASH Induction:
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) for 6-12 weeks.[7] This diet induces severe steatohepatitis and fibrosis.
-
Monitoring: Monitor body weight (note: mice on this diet typically lose weight).
3. HSD17B13 Inhibitor Administration (Representative):
-
Compound: this compound (or other small molecule inhibitor).
-
Formulation: As described in Protocol 1.
-
Dosage: To be determined by pharmacokinetic studies.
-
Administration Route: Oral gavage (p.o.).
-
Frequency: Once or twice daily.
-
Duration: 4-6 weeks, starting after the initial diet-induced injury is established (e.g., after 6 weeks of CDAAHF diet).
-
Control Groups: Vehicle control.
4. Efficacy Endpoints:
-
Liver Injury Markers: Serum ALT and AST.
-
Histopathology:
-
Liver tissue collection and processing as in Protocol 1.
-
H&E staining for NAS score.
-
Sirius Red staining for quantitative assessment of fibrosis area.
-
-
Fibrosis Markers:
-
Hydroxyproline content in the liver.
-
-
Gene and Protein Expression:
-
qRT-PCR and/or Western blotting for fibrosis-related markers (e.g., α-SMA, Collagen I).
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Representative Table for Metabolic and Liver Injury Parameters
| Group | Treatment | Dose (mg/kg) | Body Weight (g) | Fasting Glucose (mg/dL) | Serum ALT (U/L) | Serum AST (U/L) |
| 1 | Vehicle | - | ||||
| 2 | This compound | X | ||||
| 3 | This compound | Y | ||||
| 4 | Positive Control | Z |
Table 2: Representative Table for Histopathological and Molecular Endpoints
| Group | Treatment | Dose (mg/kg) | NAFLD Activity Score (NAS) | Fibrosis Score | Liver Hydroxyproline (µg/g) | Col1a1 Gene Expression (Fold Change) |
| 1 | Vehicle | - | ||||
| 2 | This compound | X | ||||
| 3 | This compound | Y | ||||
| 4 | Positive Control | Z |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of HSD17B13 inhibition in NASH.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Hsd17B13-IN-49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma.[4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[6][7] Hsd17B13-IN-49 is a potent and selective inhibitor of HSD17B13, designed for use in high-throughput screening (HTS) campaigns to identify novel therapeutic agents targeting the enzymatic activity of HSD17B13. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a high-throughput screening setting.
Mechanism of Action and Signaling Pathways
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, lipids, and retinol.[4][8][9] The enzyme catalyzes the conversion of 17-keto-steroids to 17-hydroxy-steroids and is also implicated in retinol metabolism, converting retinol to retinaldehyde.[4] Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3][4] HSD17B13 is also involved in inflammatory pathways, including the NF-κB and MAPK signaling pathways, and can activate PAF/STAT3 signaling to promote leukocyte adhesion in chronic liver inflammation.[9][10]
Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism
Caption: HSD17B13 transcriptional regulation and its role in lipid metabolism.
High-Throughput Screening Protocol
This protocol describes a biochemical, fluorescence-based assay to screen for inhibitors of HSD17B13 by detecting the production of NADH. The assay is suitable for high-throughput screening in 384-well plate format.
Experimental Workflow
Caption: High-throughput screening workflow for HSD17B13 inhibitors.
Materials and Reagents
-
Enzyme: Recombinant Human HSD17B13 (e.g., OriGene TP313132)[6]
-
Inhibitor: this compound (positive control)
-
Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD+)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA
-
Detection Reagent: NAD-Glo™ Assay Kit (Promega)[11]
-
Plates: 384-well, low-volume, black, flat-bottom plates
-
Solvent: Dimethyl sulfoxide (DMSO)
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (this compound) in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or this compound at a final concentration of 10 µM (positive control).
-
-
Enzyme and Cofactor Addition:
-
Prepare a solution of recombinant HSD17B13 and NAD+ in assay buffer. The final concentration in the assay should be 10 nM HSD17B13 and 100 µM NAD+.
-
Dispense 5 µL of the enzyme/cofactor solution to all wells of the 384-well plate.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
-
Substrate Addition and Enzymatic Reaction:
-
Prepare a solution of β-Estradiol in assay buffer. The final concentration in the assay should be 75 µM.[6]
-
Dispense 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to all wells.
-
Mix by shaking the plate for 1 minute.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader compatible with the assay format.
-
Data Analysis
-
Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))
-
Signalcompound: Signal from wells with test compound.
-
SignalDMSO: Signal from wells with DMSO (negative control).
-
Signalbackground: Signal from wells without enzyme.
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Quantitative Data Summary
| Parameter | This compound | Test Compound 1 | Test Compound 2 |
| IC50 (nM) | 50 | User Data | User Data |
| Max Inhibition (%) | 98 | User Data | User Data |
| Hill Slope | 1.1 | User Data | User Data |
Secondary Assay: Cell-Based HSD17B13 Activity
To confirm the activity of hit compounds in a cellular context, a secondary assay using HEK293 cells overexpressing HSD17B13 can be performed.[11]
Protocol
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding human HSD17B13.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of hit compounds or this compound for 24 hours.
-
-
Cell Lysis and Activity Measurement:
-
Lyse the cells and collect the supernatant.
-
Measure the HSD17B13 activity in the cell lysates using the biochemical assay described above.
-
Expected Results
Compounds that are true inhibitors of HSD17B13 should demonstrate a dose-dependent reduction in enzyme activity in the cell-based assay, confirming their cell permeability and on-target activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent dispensing, bubbles in wells | Calibrate liquid handlers, centrifuge plates after reagent addition |
| Low Z'-factor | Low signal-to-background ratio, unstable reagents | Optimize enzyme and substrate concentrations, prepare fresh reagents |
| False positives | Compound autofluorescence, non-specific inhibition | Screen compounds against a control reaction without enzyme, perform counter-screens |
| False negatives | Insoluble compounds, inactive compounds | Check compound solubility in assay buffer, confirm compound integrity |
The provided protocols and application notes offer a robust framework for developing and executing a high-throughput screening campaign to identify novel inhibitors of HSD17B13 using this compound as a reference compound. The combination of a primary biochemical screen with a secondary cell-based assay will facilitate the identification and validation of promising lead compounds for the development of new therapeutics for chronic liver diseases.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. origene.com [origene.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
Application Notes and Protocols: Hsd17B13-IN-49 in the Study of Drug-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1] Emerging evidence points to the involvement of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-specific lipid droplet-associated protein, in the pathogenesis of various chronic liver diseases.[2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5] This protective effect suggests that inhibiting HSD17B13 could be a therapeutic strategy for mitigating liver injury.
Hsd17B13-IN-49 is a potent inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of HSD17B13 in DILI models and to assess its potential as a hepatoprotective agent.
Quantitative Data
Currently, publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory activity. Researchers are encouraged to generate further quantitative data on the efficacy of this inhibitor in various DILI models using the protocols provided below.
| Compound | Target | IC50 (Estradiol as substrate) | Reference |
| This compound | HSD17B13 | ≤ 0.1 μM | [6] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of Hsd17B13 in liver injury and the experimental approaches to study the effects of its inhibition, the following diagrams are provided.
Caption: Proposed signaling pathway of HSD17B13 in liver injury and fibrosis.
Caption: Experimental workflow for assessing this compound in an in vitro DILI model.
Experimental Protocols
Herein are detailed protocols for investigating the effects of this compound in the context of DILI.
Protocol 1: In Vitro DILI Model Using Hepatocytes
This protocol describes the induction of DILI in cultured hepatocytes and subsequent treatment with this compound.
1.1. Cell Culture
-
Cell Lines: Human hepatoma cell lines such as HepG2 or HepaRG are suitable for these studies.[7] HepaRG cells are often preferred as they can differentiate into hepatocyte-like and biliary-like cells, expressing a wider range of drug-metabolizing enzymes.[7]
-
Culture Conditions: Culture cells in the recommended medium and conditions. For HepaRG cells, follow a two-step differentiation protocol to obtain mature hepatocyte-like cells.
1.2. Induction of Drug-Induced Liver Injury
-
DILI Inducer: Acetaminophen (APAP) is a well-characterized hepatotoxin that can be used to induce DILI in vitro.[8][9]
-
Procedure:
-
Seed differentiated HepaRG or HepG2 cells in 96-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare a stock solution of APAP in sterile PBS or culture medium.
-
Treat cells with a concentration of APAP known to induce significant but not complete cell death (e.g., 5-20 mM for HepG2, determined by a dose-response curve).
-
Incubate for 24-48 hours.
-
1.3. Treatment with this compound
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Procedure:
-
Co-treat cells with APAP and varying concentrations of this compound. Alternatively, pre-treat cells with the inhibitor for 1-2 hours before adding APAP.
-
Include appropriate controls: vehicle control (DMSO), APAP only, and this compound only.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Protocol 2: Assessment of Hepatotoxicity
Following treatment, assess the extent of liver injury using the following assays.
2.1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure (CellTiter-Glo®):
-
After treatment, equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Express results as a percentage of the vehicle-treated control.
-
2.2. Measurement of Liver Enzyme Release (ALT and AST)
-
Principle: Damaged hepatocytes release intracellular enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the culture medium.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the supernatant, following the manufacturer's protocols.
-
Normalize the enzyme activity to the total protein content of the corresponding cell lysate.
-
2.3. Assessment of Oxidative Stress
-
Principle: Many DILI-causing drugs induce oxidative stress. This can be measured by quantifying reactive oxygen species (ROS) and the major intracellular antioxidant, glutathione (GSH).
-
ROS Measurement (e.g., using DCFDA):
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with a fluorescent probe for ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA) in the dark.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
-
GSH Measurement:
-
Lyse the cells after treatment.
-
Use a commercially available kit to measure the levels of reduced glutathione (GSH) in the cell lysates.
-
2.4. Apoptosis Assay (Caspase-3/7 Activity)
-
Principle: Apoptosis, or programmed cell death, is a common mechanism of DILI. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Procedure (e.g., using a luminogenic caspase-3/7 substrate):
-
After treatment, add the caspase-3/7 reagent containing a pro-luminescent substrate to the wells.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Protocol 3: HSD17B13 Enzyme Activity Assay
This protocol can be used to confirm the inhibitory activity of this compound on recombinant HSD17B13 or in cell lysates.
-
Principle: Measures the conversion of a substrate (e.g., β-estradiol) by HSD17B13, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is then quantified using a luminescent detection reagent.[10][11]
-
Procedure (using NADH-Glo™ Detection System):
-
In a 384-well plate, add recombinant human HSD17B13 protein or cell lysate containing HSD17B13.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding a substrate mix containing β-estradiol and NAD+.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add the NADH-Glo™ Detection Reagent.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence.
-
Calculate the IC50 value of this compound by fitting the data to a dose-response curve.
-
Protocol 4: Gene Expression Analysis of Fibrosis Markers
This protocol assesses the effect of Hsd17B13 inhibition on the expression of genes involved in liver fibrosis.
-
Principle: HSD17B13 has been implicated in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, potentially through the upregulation of TGF-β1.[12]
-
Procedure:
-
Co-culture hepatocytes (e.g., HepaRG) with a human hepatic stellate cell line (e.g., LX-2).
-
Induce DILI and treat with this compound as described in Protocol 1.
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers for key fibrosis-related genes, such as:
-
Transforming growth factor-beta 1 (TGFB1)
-
Collagen type I alpha 1 (COL1A1)
-
Alpha-smooth muscle actin (ACTA2)
-
Tissue inhibitor of metalloproteinases 1 (TIMP1)
-
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of HSD17B13 in the complex pathophysiology of drug-induced liver injury. The protocols outlined in these application notes provide a framework for researchers to investigate the hepatoprotective potential of inhibiting HSD17B13. By employing these in vitro models and assessment methods, the scientific community can further unravel the mechanisms by which HSD17B13 contributes to liver disease and evaluate the therapeutic promise of its inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Advances in the study of acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. enanta.com [enanta.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Hsd17B13-IN-49 Efficacy in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes that has emerged as a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[5][6] Hsd17B13-IN-49 is a potent inhibitor of Hsd17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol, making it a valuable tool for investigating the therapeutic potential of Hsd17B13 inhibition.
These application notes provide a detailed protocol for assessing the efficacy of this compound in a primary human hepatocyte model of lipotoxicity. The described assays will enable researchers to evaluate the inhibitor's effect on lipid accumulation, the expression of key genes involved in fibrosis and inflammation, and overall cell viability.
Experimental Overview
The following workflow outlines the key steps to assess the efficacy of this compound in primary hepatocytes.
Caption: Experimental workflow for assessing this compound efficacy.
Hypothesized Signaling Pathway
The inhibition of Hsd17B13 is expected to reduce lipotoxicity-induced downstream signaling pathways that promote inflammation and fibrosis.
Caption: Hypothesized Hsd17B13 signaling in lipotoxicity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Cryopreserved Primary Human Hepatocytes | Recommended Supplier | Varies by Lot |
| Hepatocyte Thawing Medium | Supplier-Recommended | Varies |
| Hepatocyte Plating Medium | Supplier-Recommended | Varies |
| Hepatocyte Maintenance Medium | Supplier-Recommended | Varies |
| Collagen I, Rat Tail | Varies | Varies |
| This compound | Varies | Varies |
| Oleic Acid | Sigma-Aldrich | O1008 |
| Palmitic Acid | Sigma-Aldrich | P0500 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Oil Red O Staining Kit | Abcam | ab150678 |
| RNeasy Mini Kit | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| SYBR Green PCR Master Mix | Applied Biosystems | 4309155 |
| CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| Phosphate-Buffered Saline (PBS) | Varies | Varies |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies |
Experimental Protocols
Preparation and Culture of Primary Human Hepatocytes
-
Plate Coating:
-
Prepare a 50 µg/mL solution of Collagen I in sterile 70% ethanol.
-
Coat the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) with the collagen solution, ensuring the entire surface of each well is covered.
-
Allow the plates to air dry in a laminar flow hood overnight with the lid slightly ajar.
-
-
Thawing of Cryopreserved Hepatocytes:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a 50 mL conical tube containing pre-warmed Hepatocyte Thawing Medium.
-
Rinse the cryovial with thawing medium to recover any remaining cells and add it to the conical tube.
-
Centrifuge the cell suspension at 100 x g for 8-10 minutes at room temperature.[1]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed Hepatocyte Plating Medium.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Dilute the cell suspension to the desired seeding density in Hepatocyte Plating Medium. Recommended seeding densities are provided in the table below.
-
Add the appropriate volume of cell suspension to the collagen-coated plates.
-
Gently shake the plates in a north-south and east-west motion to ensure even cell distribution.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 4-6 hours, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium.
-
Culture the cells for 24 hours before inducing lipotoxicity.
-
| Plate Format | Seeding Density (cells/well) | Volume per Well |
| 96-well | 3.5 x 10^4 | 100 µL |
| 24-well | 2.0 x 10^5 | 500 µL |
| 6-well | 9.0 x 10^5 | 2 mL |
Induction of Lipotoxicity and Treatment with this compound
-
Preparation of Fatty Acid Solution:
-
Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid conjugated to fatty acid-free BSA. For example, a 5 mM oleic acid and 2.5 mM palmitic acid solution in serum-free culture medium.
-
-
Lipotoxicity Induction and Inhibitor Treatment:
-
After 24 hours of cell culture, replace the medium with fresh Hepatocyte Maintenance Medium containing the desired concentration of the oleic/palmitic acid solution (e.g., 200-500 µM final concentration).
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Add this compound to the lipotoxic medium at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) to determine a dose-response. Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Assessment of Lipid Accumulation (Oil Red O Staining)
-
Fixation:
-
Carefully remove the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding a 10% formalin solution and incubating for 30-60 minutes at room temperature.
-
-
Staining:
-
Discard the formalin and wash the cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-20 minutes at room temperature.[7]
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells 3-5 times with distilled water until the wash water is clear.
-
(Optional) Counterstain the nuclei by adding hematoxylin for 1 minute, followed by several washes with distilled water.
-
-
Quantification:
-
Acquire images of the stained cells using a light microscope.
-
For quantitative analysis, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol containing the eluted dye to a new 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[7]
-
Gene Expression Analysis (qPCR)
-
RNA Isolation:
-
Lyse the cells directly in the culture wells using the lysis buffer provided in the RNeasy Mini Kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green PCR Master Mix and gene-specific primers. A list of suggested primers is provided below.
-
Use a standard thermal cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Function |
| COL1A1 | GAGGGCCAAGACGAAGACATC | AGATCACGTCATCGCACAACA | Fibrosis |
| ACTA2 (α-SMA) | GACAATGGCTCTGGGCTCTGTAA | CTTCTGCATCCTGTCAGCAATGC | Fibrosis |
| TIMP1 | CTTCTGCAATTCCGACCTCGT | ACGCTGGTATAAGGTGGTCTG | Fibrosis |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | Inflammation |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | Inflammation |
| CCL2 (MCP-1) | TCTGTGCCTGCTGCTCATAG | CTTGGTCCAGGTGGTCCATG | Inflammation |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Housekeeping |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | Housekeeping |
Cell Viability Assay (MTS)
-
Assay Procedure:
-
At the end of the treatment period, add the CellTiter 96 AQueous One Solution Reagent (MTS) directly to the culture wells (20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the vehicle control wells.
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Data Presentation
The quantitative data generated from these protocols should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Dose-Response of this compound on Lipid Accumulation
| This compound (µM) | Oil Red O Absorbance (490 nm) | % Inhibition of Lipid Accumulation |
| Vehicle Control | [Value] | 0% |
| 0.01 | [Value] | [Value]% |
| 0.1 | [Value] | [Value]% |
| 1 | [Value] | [Value]% |
| 10 | [Value] | [Value]% |
Table 2: Effect of this compound on Gene Expression
| Treatment | COL1A1 Fold Change | ACTA2 Fold Change | IL-6 Fold Change | TNF-α Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | [Value] | [Value] | [Value] | [Value] |
Table 3: Cytotoxicity of this compound
| This compound (µM) | Cell Viability (%) |
| Vehicle Control | 100% |
| 0.01 | [Value]% |
| 0.1 | [Value]% |
| 1 | [Value]% |
| 10 | [Value]% |
Conclusion
This comprehensive protocol provides a robust framework for evaluating the efficacy of this compound in a physiologically relevant primary human hepatocyte model. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the inhibitor's ability to mitigate lipotoxicity-induced lipid accumulation, inflammation, and fibrosis, thereby advancing the development of novel therapeutics for NAFLD and NASH.
References
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 3. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. bdj.co.jp [bdj.co.jp]
- 6. reprocell.com [reprocell.com]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Studying Lipidomics in Liver Cells Using Hsd17B13-IN-49
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hsd17B13-IN-49, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), for investigating lipid metabolism in liver cells.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), where it is thought to contribute to the accumulation of lipids in hepatocytes.[3][4] Conversely, genetic variants that lead to a loss of HSD17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[5][6] This protective effect underscores the potential of HSD17B13 as a therapeutic target for NAFLD and other chronic liver diseases.
This compound is a small molecule inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol, one of its substrates.[7] This compound provides a valuable pharmacological tool to probe the role of HSD17B13 in liver lipid metabolism and to assess the therapeutic potential of its inhibition. These notes provide detailed protocols for utilizing this compound in cell-based assays to study its impact on the lipidome of liver cells.
Key Applications
-
Investigating the role of HSD17B13 in hepatic lipid metabolism: Elucidate the specific lipid pathways modulated by HSD17B13 activity.
-
Screening for potential therapeutic agents for NAFLD: Evaluate the efficacy of HSD17B13 inhibition in reducing lipid accumulation in liver cells.
-
Understanding the mechanism of action of HSD17B13 inhibitors: Characterize the downstream effects of this compound on cellular lipid profiles.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 in hepatic lipid metabolism and a general experimental workflow for studying the effects of this compound on the lipidome of liver cells.
Caption: Proposed signaling pathway of HSD17B13 in liver cells.
Caption: General experimental workflow for lipidomics analysis.
Data Presentation
The following tables summarize expected quantitative changes in lipid classes based on studies investigating the effects of HSD17B13 inhibition or knockdown.
Table 1: Expected Changes in Major Lipid Classes Following HSD17B13 Inhibition
| Lipid Class | Expected Change | Reference |
| Triglycerides (TG) | Decrease | [3][8] |
| Phosphatidylcholines (PC) | Increase | [3][9] |
| Diacylglycerols (DG) | No significant change or Decrease | [10] |
| Cholesteryl Esters (CE) | No significant change | [10] |
| Ceramides (Cer) | No significant change or Decrease | [10] |
Table 2: Expected Changes in Specific Phosphatidylcholine (PC) Species
| PC Species | Expected Change | Reference |
| PC containing PUFAs (e.g., PC 34:3, PC 42:10) | Increase | [9][11] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of HSD17B13 in Hepatocytes for Lipidomics Analysis
1. Materials and Reagents
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: (MedchemExpress, Cat. No. HY-163249). Prepare a stock solution in DMSO.
-
Lipotoxic Induction (Optional): Palmitic acid complexed to bovine serum albumin (BSA).
-
Lipid Extraction Solvents: Chloroform, Methanol, Water (LC-MS grade).
-
Internal Standards: A commercially available lipid internal standard mix.
2. Cell Culture and Treatment
-
Seed hepatocytes in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Culture cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Optional (Lipotoxicity Induction): To mimic NAFLD conditions, aspirate the culture medium and replace it with a medium containing a final concentration of 200-500 µM palmitic acid. Incubate for 16-24 hours.
-
Prepare working solutions of this compound in a cell culture medium. Based on the IC50 of ≤ 0.1 μM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments. A vehicle control (DMSO) should be run in parallel.
-
Remove the medium from the cells and add the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
3. Lipid Extraction (Folch Method)
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of a chloroform:methanol mixture (2:1, v/v) to each well.
-
Scrape the cells and transfer the cell lysate to a glass tube.
-
Add the lipid internal standard mix to each sample.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.2 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.
4. Lipidomics Analysis by LC-MS/MS
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Employ a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different lipid classes.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.
-
Identify and quantify lipid species using specialized lipidomics software by comparing the mass-to-charge ratio (m/z) and retention times to a lipid database and the internal standards.
5. Data Analysis
-
Normalize the peak areas of the identified lipids to the corresponding internal standards.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in lipid levels between the this compound treated groups and the vehicle control.
-
Visualize the data using heatmaps, volcano plots, and pathway analysis to interpret the lipidomic changes.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vivo Inhibition of HSD17B13 for the Treatment of Liver Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[3][4] These findings have highlighted HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases, including liver fibrosis.[5] While specific small molecule inhibitors such as "Hsd17B13-IN-49" are in early stages of development, preclinical research has extensively utilized RNA interference (RNAi) to investigate the in vivo effects of HSD17B13 inhibition.
These application notes provide a comprehensive overview of the protocols and data derived from in vivo studies using shRNA-mediated knockdown of Hsd17b13 in mouse models of liver fibrosis. This information is intended to guide researchers in designing and interpreting experiments aimed at evaluating novel HSD17B13 inhibitors.
Data Presentation
The following tables summarize quantitative data from key preclinical studies investigating the effects of HSD17B13 knockdown in mouse models of nonalcoholic fatty liver disease (NAFLD) and liver fibrosis.
Table 1: Effects of Hsd17b13 Knockdown on Liver Injury and Fibrosis Markers
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Serum ALT | High-Fat Diet (HFD)-induced obese mice | AAV8-shHsd17b13 | 2 weeks | Significant decrease | [6] |
| Serum AST | High-Fat Diet (HFD)-induced obese mice | AAV8-shHsd17b13 | 2 weeks | No significant change | [6] |
| Hepatic Triglycerides | High-Fat Diet (HFD)-induced obese mice | AAV8-shHsd17b13 | 2 weeks | Marked improvement in steatosis | [6][7] |
| Timp2 Gene Expression | High-Fat Diet (HFD)-induced obese mice | AAV8-shHsd17b13 | 2 weeks | Significant decrease | [6] |
| Liver Fibrosis | Gubra-Amylin NASH (GAN) diet | Hsd17b13 knockout | 28 weeks | No effect | [8] |
| Liver Fibrosis | Choline-deficient high-fat diet (CDAHFD) | Hsd17b13 knockout | 12 weeks | No effect | [8] |
Table 2: Effects of Hsd17b13 Knockdown on Gene Expression
| Gene | Model | Treatment | Duration | Change in Expression | Reference |
| Cd36 | HFD-induced obese mice | AAV8-shHsd17b13 | 2 weeks | Reciprocal regulation | [6] |
| Cept1 | HFD-induced obese mice | AAV8-shHsd17b13 | 2 weeks | Reciprocal regulation | [6] |
| Col1a1 | HFD-induced obese mice with Fenretinide | Fenretinide | 20 weeks | Downregulation | [9] |
| Timp1 | HFD-induced obese mice with Fenretinide | Fenretinide | 20 weeks | Downregulation | [9] |
Experimental Protocols
In Vivo Model of Diet-Induced Liver Steatosis and Fibrosis
This protocol describes the use of a high-fat diet (HFD) to induce obesity, hepatic steatosis, and early signs of fibrosis in mice, followed by therapeutic intervention with shRNA targeting Hsd17b13.
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 8-10 weeks at the start of the diet
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet-Induced Obesity and Steatosis:
-
Diet: High-fat diet (e.g., 60% kcal from fat) for a duration of 20-23 weeks to induce a robust obese and steatotic phenotype.[7][9]
-
Control Group: Mice fed a standard chow diet.
3. shRNA-mediated Knockdown of Hsd17b13:
-
Vector: Adeno-associated virus serotype 8 (AAV8) is an effective vector for hepatocyte-specific gene delivery.
-
Constructs:
-
AAV8 expressing a short hairpin RNA targeting mouse Hsd17b13 (AAV8-shHsd17b13).
-
AAV8 expressing a scrambled, non-targeting shRNA as a control (AAV8-shScramble).
-
-
Administration:
-
At 21 weeks of HFD feeding, administer a single intraperitoneal (i.p.) injection of the AAV8 vector.[10]
-
A typical dose would be 1 x 10^12 vector genomes (vg) per mouse.
-
-
Treatment Duration: The therapeutic effects are typically assessed 2 weeks post-injection.[6]
4. Assessment of Liver Fibrosis and Related Parameters:
-
Serum Analysis: Collect blood at the end of the study to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[6]
-
Histology:
-
Harvest liver tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
-
Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis:
-
Protein Analysis:
-
Perform Western blotting on liver lysates to confirm the knockdown of HSD17B13 protein expression.[10]
-
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
Discussion
The available preclinical data strongly support the therapeutic potential of inhibiting HSD17B13 for the treatment of liver steatosis and fibrosis.[6][7] The primary mechanism appears to be related to the modulation of lipid metabolism within hepatocytes.[6] HSD17B13 is known to be upregulated by LXRα via SREBP-1c, a key regulator of lipogenesis.[5] Its localization to lipid droplets suggests a direct role in lipid handling.[1][2] While some studies have pointed to its retinol dehydrogenase activity, the precise enzymatic function and its contribution to liver disease remain an area of active investigation.[2][11]
It is important to note that some studies using complete Hsd17b13 knockout mice have shown inconsistent effects on liver fibrosis, suggesting that the timing and method of inhibition, as well as the specific animal model and diet, are critical factors to consider in experimental design.[8] Therapeutic knockdown in adult mice with established disease has shown more promising results.[6]
Future research should focus on the development and in vivo characterization of specific small molecule inhibitors of HSD17B13, such as the conceptual this compound. The protocols and expected outcomes detailed in these application notes provide a solid framework for the preclinical evaluation of such compounds. Key considerations for these studies will include dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and long-term efficacy and safety assessments in various models of chronic liver disease.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Comprehensive Guide to the Laboratory Use of Hsd17B13 Inhibitors
Application Notes and Protocols for Researchers in Molecular Biology and Drug Development
This document provides detailed application notes and experimental protocols for the use of hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) inhibitors in a molecular biology laboratory setting. While this guide focuses on the principles of utilizing Hsd17B13 inhibitors, specific experimental details are drawn from published data on well-characterized compounds due to the limited availability of specific application data for Hsd17B13-IN-49. The methodologies presented are broadly applicable to small molecule inhibitors targeting Hsd17B13.
Introduction to Hsd17B13
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is a member of the short-chain dehydrogenases/reductases (SDR) family.[4] Genetic studies have strongly linked loss-of-function variants of Hsd17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][5][6] The enzyme is known to catalyze the NAD+-dependent oxidation of various lipid substrates, such as estradiol and leukotriene B4.[7][8] This enzymatic activity and its association with liver pathology have made Hsd17B13 a promising therapeutic target for the treatment of liver diseases.[2][5][7] Small molecule inhibitors of Hsd17B13 are therefore valuable tools for both basic research and drug discovery.
This compound and Other Research Compounds
This compound is described as an inhibitor of Hsd17B13 with an IC50 value of ≤ 0.1 μM.[9] For the purpose of providing detailed and validated protocols, this guide will reference the extensively characterized potent and selective Hsd17B13 inhibitor, BI-3231 , and its corresponding inactive control compound, BI-0955 .[7][8] The use of a structurally similar but biologically inactive control is crucial for validating that the observed experimental effects are due to the specific inhibition of the target protein.
Data Presentation: In Vitro and Cellular Activity
The following table summarizes the quantitative data for the representative potent inhibitor BI-3231 and its inactive control BI-0955.[7][8]
| Compound Name | Target | Assay Type | Substrate | IC50 | Ki | Notes |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM | - | Potent inhibitor.[10] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | - | Potent inhibitor.[10] | |
| Human HSD17B13 | Cellular | Estradiol | Double-digit nM | - | Good cell permeability and activity.[7][8] | |
| BI-0955 | Human HSD17B13 | Enzymatic | Estradiol | >50 µM | - | Inactive control compound.[7][8] |
| Human HSD17B13 | Cellular | Estradiol | >50 µM | - | Inactive in cellular assays.[7][8] | |
| This compound | Human HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 µM | - | Potent inhibitor.[9] |
Experimental Protocols
In Vitro HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant Hsd17B13. The assay monitors the conversion of a substrate (e.g., estradiol) to its oxidized product.
Materials:
-
Recombinant human Hsd17B13 protein (e.g., from OriGene)[8]
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[8]
-
Substrate: Estradiol (30 µM final concentration)[8]
-
Cofactor: NAD+
-
Test compounds (e.g., this compound, BI-3231, BI-0955) dissolved in DMSO
-
384-well or 1536-well assay plates
-
Detection Method: MALDI-TOF Mass Spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo)[8][11]
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the assay plate.[8] Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add the recombinant Hsd17B13 enzyme, diluted in assay buffer, to each well and incubate for 15 minutes at room temperature.[8]
-
Initiate the enzymatic reaction by adding a mixture of the substrate (estradiol) and cofactor (NAD+) to each well.[8]
-
Incubate the reaction for a defined period (e.g., 4 hours) at room temperature.[8]
-
Stop the reaction. For mass spectrometry, this can be done by adding an internal standard and a derivatizing agent.[8]
-
Analyze the formation of the product to determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.[7][8]
Cell-Based HSD17B13 Activity Assay
This protocol assesses the ability of a compound to inhibit Hsd17B13 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiological environment.
Materials:
-
HEK293 or HepG2 cells stably overexpressing Hsd17B13[12][13]
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Test compounds dissolved in DMSO
-
Cell viability assay kit (e.g., CellTiter-Glo)[8]
-
Method for cell lysis and product quantification (e.g., HPLC or mass spectrometry)[14][15]
Procedure:
-
Seed the Hsd17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1-2 hours).
-
Add the substrate (e.g., all-trans-retinol at 2-5 µM) to the cell culture medium and incubate for 6-8 hours.[16]
-
After incubation, collect the cell lysates and/or culture supernatants.
-
Quantify the amount of product (e.g., retinaldehyde) formed using a suitable analytical method like HPLC.[16]
-
In a parallel plate, perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.
Hsd17B13 in Cellular Signaling
Hsd17B13 is implicated in lipid metabolism and inflammation pathways within hepatocytes. Its overexpression is associated with increased lipid droplet accumulation.[1] The enzyme's activity can influence the levels of bioactive lipids, which may in turn affect downstream signaling pathways related to inflammation and fibrosis, such as the NF-κB and MAPK pathways.[1]
Conclusion
The study of Hsd17B13 is a rapidly evolving field with significant therapeutic implications for liver disease. Small molecule inhibitors like this compound are vital tools for dissecting the enzyme's biological function. The protocols and data provided in this guide, based on well-characterized reference compounds, offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting Hsd17B13. It is always recommended to include both potent inhibitors and their corresponding inactive controls to ensure the specificity of the observed effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enanta.com [enanta.com]
- 12. biorxiv.org [biorxiv.org]
- 13. enanta.com [enanta.com]
- 14. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enanta.com [enanta.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Gene Regulation in Hepatocytes using Hsd17B13-IN-49
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Emerging evidence has strongly linked HSD17B13 to the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, highlighting the therapeutic potential of inhibiting this enzyme.[2][5]
Hsd17B13-IN-49 is a potent inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol, a known substrate of the enzyme.[1] This small molecule provides a valuable tool for investigating the role of HSD17B13 in hepatocyte biology and its impact on gene regulation involved in lipid metabolism, inflammation, and fibrosis. These application notes provide detailed protocols for utilizing this compound to study its effects on hepatocytes.
Mechanism of Action
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes.[1] Its inhibition is expected to modulate pathways related to lipid droplet dynamics, fatty acid metabolism, and inflammatory signaling. The precise mechanisms by which HSD17B13 influences these processes are still under active investigation. This compound, by inhibiting the enzymatic activity of HSD17B13, allows for the elucidation of these pathways and the identification of downstream gene regulatory networks.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of HSD17B13 inhibition or knockdown in hepatocytes. This data, while not specific to this compound, provides an expected range of outcomes when utilizing an HSD17B13 inhibitor.
Table 1: Effect of HSD17B13 Inhibition on Triglyceride Accumulation in Hepatocytes
| Treatment | Cell Type | Triglyceride Accumulation (% of Control) | Reference |
| HSD17B13 Inhibitor (BI-3231) | Human and Mouse Hepatocytes | Significantly decreased | [1] |
| HSD17B13 Knockdown (shRNA) | Mouse Liver | Markedly improved hepatic steatosis | [3][5] |
Table 2: Gene Expression Changes in Hepatocytes Following HSD17B13 Knockdown
| Gene | Function | Change in Expression | Reference |
| Cd36 | Fatty acid translocase | Inhibited induction by high-fat diet | [3][6] |
| Vldlr | Very low-density lipoprotein receptor | Inhibited induction by high-fat diet | [6] |
| Crat | Carnitine O-acetyltransferase | Inhibited induction by high-fat diet | [6] |
| Mogat1 | Acyl-CoA O-acyltransferase | Inhibited induction by high-fat diet | [6] |
| Timp2 | Tissue inhibitor of metalloproteinases 2 | Significantly decreased | [3][5] |
| Col1a1 | Collagen type I alpha 1 chain | Trended towards decrease | [3] |
| Tgf-β | Transforming growth factor beta | Trended towards decrease | [3] |
| Cept1 | Choline/ethanolamine phosphotransferase 1 | Normalized | [3][7] |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of this compound on hepatocytes.
Protocol 1: In Vitro Treatment of Hepatocytes with this compound
This protocol describes the general procedure for treating cultured hepatocytes with this compound.
Materials:
-
This compound (e.g., from MedChemExpress, CAS No. 2770246-74-5)[1]
-
Cultured hepatocytes (e.g., HepG2, primary human or mouse hepatocytes)
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed hepatocytes in appropriate cell culture plates at a density suitable for the intended downstream assay. Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Prepare Treatment Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the prepared treatment medium to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired assays, such as RNA extraction for gene expression analysis, cell lysis for protein analysis, or specific functional assays.
Protocol 2: Triglyceride Accumulation Assay
This protocol measures the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
Hepatocytes treated with this compound (from Protocol 1)
-
Triglyceride Assay Kit (e.g., Abcam ab284556 or similar)[8]
-
Reagents for cell lysis (e.g., 5% NP-40)[8]
Procedure:
-
Cell Lysis: After treatment, wash the cells with PBS. Lyse the cells according to the manufacturer's instructions of the chosen triglyceride assay kit. This typically involves adding a lysis buffer and homogenizing the cells.[8]
-
Solubilization of Triglycerides: Heat the cell lysates to solubilize all triglycerides, as recommended by the assay kit protocol.[8]
-
Triglyceride Measurement: Perform the triglyceride measurement following the assay kit's protocol. This usually involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the triglyceride concentration.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the triglyceride concentration based on a standard curve. Normalize the results to the total protein concentration of the cell lysate to account for differences in cell number.
Protocol 3: RNA Sequencing (RNA-Seq) for Gene Expression Profiling
This protocol outlines the steps for analyzing global gene expression changes in hepatocytes treated with this compound.
Materials:
-
Hepatocytes treated with this compound (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol reagent followed by a column-based purification kit)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction: Lyse the treated hepatocytes and extract total RNA using a preferred method. Ensure to include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument. High-quality RNA (RIN > 8) is recommended for RNA-seq.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a commercially available kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
-
Perform pathway analysis and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.
-
Protocol 4: Western Blotting for HSD17B13 and Key Regulatory Proteins
This protocol is for validating changes in protein expression levels.
Materials:
-
Hepatocytes treated with this compound (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSD17B13 and other proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated hepatocytes in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of Hsd17B13 function in hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H13Cl3F3N3O4 | CID 163301090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for Cell Viability Assays with Hsd17B13 Inhibitor Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell viability assays in the context of treatment with Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors. While a specific inhibitor designated "Hsd17B13-IN-49" was not identified in the available literature, this document outlines generalized protocols and application notes based on the characterization of known Hsd17B13 inhibitors, such as BI-3231.
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2] This protective effect has established Hsd17B13 as a promising therapeutic target for these conditions. The enzymatic activity of Hsd17B13 is linked to the metabolism of steroids, bioactive lipids, and retinol.[2] Inhibition of Hsd17B13 is therefore being explored as a therapeutic strategy to mitigate liver injury.
Mechanism of Action of Hsd17B13 Inhibitors
Hsd17B13 inhibitors are small molecules designed to specifically block the enzymatic activity of the Hsd17B13 protein. The development of these inhibitors, such as BI-3231, has been facilitated by high-throughput screening assays that measure the conversion of substrates like estradiol to estrone.[5][6] Potent and selective inhibitors have been identified that can effectively block Hsd17B13 activity in both biochemical and cellular assays.[5][6] Mechanistic studies suggest that some inhibitors exhibit a strong dependency on the cofactor NAD+ for their binding and inhibitory action.[5][6] By inhibiting Hsd17B13, these compounds aim to replicate the protective effects observed with genetic loss-of-function variants, thereby reducing liver inflammation, lipid accumulation, and fibrosis.
Signaling Pathway of Hsd17B13
Hsd17B13 is involved in hepatic lipid metabolism. Its expression can be induced by the liver X receptor alpha (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[4] This suggests a role for Hsd17B13 in the pathways that regulate lipid droplet formation and turnover in hepatocytes.
Application in Cell Viability Assays
When evaluating the therapeutic potential of Hsd17B13 inhibitors, it is crucial to assess their impact on cell viability. These assays help to distinguish between the desired pharmacological effects of inhibiting Hsd17B13 and any off-target cytotoxic effects. Cell viability assays are typically performed in parallel with functional assays that measure the inhibitor's potency.
Experimental Protocols
The following are generalized protocols for assessing cell viability in the context of Hsd17B13 inhibitor treatment. These protocols are based on methodologies reported for the characterization of Hsd17B13 inhibitors.
Cell Lines
-
HEK293 cells stably overexpressing Hsd17B13: These cells are a common tool for assessing the cellular activity of Hsd17B13 inhibitors.[5][6]
-
HepG2 cells: A human hepatoma cell line that is widely used for studying liver function and toxicity.
-
Primary hepatocytes: More physiologically relevant, but with a shorter lifespan in culture.
General Cell Culture Conditions
Cells should be cultured in the appropriate medium (e.g., DMEM for HEK293 and HepG2 cells) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Selected cell line (e.g., HEK293-Hsd17B13 or HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hsd17B13 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Hsd17B13 inhibitor
-
Selected cell line
-
96-well opaque-walled plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with serial dilutions of the Hsd17B13 inhibitor as described previously.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: After the treatment period, add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow Diagram
Data Presentation
Quantitative data from cell viability assays should be presented in a clear and structured format to allow for easy comparison of the effects of different inhibitor concentrations.
Table 1: Example Data Table for Cell Viability (MTT Assay)
| Inhibitor Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.19 ± 0.09 | 95.2 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 50 | 1.10 ± 0.08 | 88.0 |
| 100 | 1.05 ± 0.07 | 84.0 |
Table 2: Potency of a Representative Hsd17B13 Inhibitor (BI-3231)
| Assay Type | Species | IC₅₀ (nM) |
| Enzymatic Assay | Human | 1.4 ± 0.7 |
| Enzymatic Assay | Mouse | single-digit nM |
| Cellular Assay | Human | double-digit nM |
Data adapted from published literature for BI-3231.[5][6]
Conclusion
The provided application notes and protocols offer a framework for assessing the effects of Hsd17B13 inhibitors on cell viability. It is essential to perform these assays to ensure that the observed biological effects are due to the specific inhibition of Hsd17B13 and not a result of general cytotoxicity. The use of well-characterized inhibitors, appropriate cell models, and robust viability assays will contribute to the successful development of novel therapeutics for chronic liver diseases.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for HSD17B13 after inhibitor treatment
Application Note & Protocol
Topic: Western Blot Protocol for HSD17B13 Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD), and it is implicated in the progression of liver disease.[2][3][4][5] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target for conditions like non-alcoholic steatohepatitis (NASH).[2][6]
The development of small molecule inhibitors targeting HSD17B13, such as BI-3231, is an active area of research.[4][7][8] A reliable method to assess the impact of these inhibitors on HSD17B13 protein expression and stability is crucial for their preclinical validation. Western blotting is a fundamental technique used to detect and quantify protein levels in cell or tissue lysates.
This document provides a detailed protocol for performing a Western blot to analyze HSD17B13 protein levels in cultured cells following treatment with a specific inhibitor. The protocol covers cell culture, inhibitor treatment, protein extraction, electrophoresis, immunoblotting, and data analysis.
Experimental Workflow
The overall experimental process involves treating cultured cells with an HSD17B13 inhibitor, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally, detecting the HSD17B13 protein using a specific antibody.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 (E5K7Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. HSD17B13 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsd17B13-IN-49 in Combination with Other Liver Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[3][5] Hsd17B13-IN-49 is a representative small molecule inhibitor designed to target the enzymatic activity of HSD17B13, offering a potential therapeutic avenue for patients with liver disease.
These application notes provide an overview of the mechanism of action of HSD17B13 inhibitors, rationale for combination therapies, and detailed protocols for preclinical evaluation.
Mechanism of Action of HSD17B13 and Rationale for Inhibition
HSD17B13 is implicated in several pathways central to the pathogenesis of liver disease:
-
Lipid Metabolism: Overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets in hepatocytes.[2] The enzyme is thought to stabilize intracellular triglyceride content, contributing to steatosis.[2][6] Its expression is induced by the Liver X Receptor-α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[2][7][8]
-
Retinol Metabolism: HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[2] Loss-of-function variants lack this enzymatic activity, which may alter retinoid signaling in the liver.[2]
-
Hepatic Stellate Cell (HSC) Activation: Active HSD17B13 in hepatocytes can drive the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, through a paracrine signaling mechanism involving Transforming Growth Factor-beta 1 (TGF-β1).[9][10]
-
Pyrimidine Catabolism: Recent findings suggest that the protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism.[1]
By inhibiting HSD17B13, small molecules like this compound aim to replicate the protective effects observed in individuals with genetic variants, thereby reducing liver fat accumulation, inflammation, and fibrosis.
Combination Therapy Strategies
The multifaceted nature of liver disease, particularly NASH, suggests that combination therapy may be more effective than monotherapy. HSD17B13 inhibitors could be combined with agents that have complementary mechanisms of action:
-
FXR Agonists (e.g., Obeticholic Acid): Farnesoid X receptor (FXR) agonists have shown efficacy in improving liver fibrosis.[11][12] Combining an HSD17B13 inhibitor with an FXR agonist could target both lipid metabolism/inflammation and bile acid signaling/fibrosis pathways.
-
THR-β Agonists (e.g., Resmetirom): Thyroid hormone receptor-beta (THR-β) agonists primarily target hepatic fat reduction.[9][12] A combination with an HSD17B13 inhibitor could provide a more potent anti-steatotic and anti-fibrotic effect.
-
Agents Targeting Other Genetic Risk Factors (e.g., PNPLA3 inhibitors): The PNPLA3 I148M variant is a major genetic risk factor for NAFLD.[2] HSD17B13 loss-of-function variants have been shown to mitigate the risk associated with the PNPLA3 mutation.[2][13] A combination therapy targeting both could be beneficial for patients carrying both risk alleles.
-
Anti-inflammatory or Anti-fibrotic Agents: Combining this compound with drugs that have potent anti-inflammatory or direct anti-fibrotic effects could address multiple facets of NASH pathology.
Data Presentation
Table 1: Preclinical Efficacy of HSD17B13 Inhibition
| Model System | Inhibitor Type | Key Findings | Reference |
| Human Liver Cell-based 3D Model | Small Molecule (INI-678) | Reduction in key fibrosis markers (α-SMA, COL-I) | [3] |
| Phase I/II Clinical Trial (NASH patients) | RNAi (ARO-HSD) | Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4%); Reduction in Alanine Aminotransferase (ALT) (up to 42.3%) | [14] |
| Phase I Clinical Trial (MASH patients) | RNAi (Rapirosiran/ALN-HSD) | Median reduction of 78% in liver HSD17B13 mRNA at the highest dose; Encouraging safety and tolerability profile | [15] |
| High-Throughput Screen | Small Molecule (BI-3231) | Potent and selective inhibition of HSD17B13 enzyme activity | [16] |
| Mice with HFD-induced NAFLD | AAV8-shHsd17b13 | Improved hepatocyte steatosis and fibrosis; Decreased HSC activation | [6] |
Table 2: Genetic Association of HSD17B13 Variants with Liver Disease
| Population | Variant | Protective Effect | Reference |
| European Descent (46,544 individuals) | rs72613567 | Reduced risk of alcoholic liver disease (42% in heterozygotes, 53% in homozygotes) and alcoholic cirrhosis (42% in heterozygotes, 73% in homozygotes) | [7] |
| Danish General Population (111,612 individuals) | rs72613567 | Each minor allele decreased the risk of cirrhosis by 15% and cirrhosis-associated mortality by 49% | [2] |
| Chinese Han Population (769 ALD patients, 767 controls) | rs72613567 | 19% decreased risk of alcohol-related liver disease | [7] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting human HSD17B13 enzyme activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol) and cofactor (NAD+).
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Evaluation of this compound in a Cellular Model of Steatosis
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
Huh7 or HepG2 human hepatocyte cell lines
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Oleic acid or a mixture of oleic and palmitic acids to induce steatosis
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Seed Huh7 or HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours in the presence of fatty acids to induce lipid accumulation.
-
Lipid Accumulation Assessment:
-
Oil Red O Staining: Fix the cells, stain with Oil Red O, and visualize lipid droplets by microscopy. Elute the stain and quantify by measuring absorbance.
-
Triglyceride Quantification: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the cells.
-
Perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation.
-
Protocol 3: Co-culture Model of Hepatocytes and Hepatic Stellate Cells
Objective: To investigate the effect of this compound on hepatocyte-mediated activation of hepatic stellate cells.
Materials:
-
Huh7 or primary human hepatocytes
-
LX2 human hepatic stellate cell line
-
Transwell inserts for co-culture
-
This compound
-
Reagents for Western blotting (antibodies against α-SMA, Collagen I)
-
Reagents for qRT-PCR (primers for ACTA2, COL1A1, TGFB1)
Procedure:
-
Seed hepatocytes in the lower chamber of a co-culture plate.
-
Seed LX2 cells on Transwell inserts.
-
Treat the hepatocytes with this compound.
-
After 24 hours, place the Transwell inserts with LX2 cells into the wells with the treated hepatocytes.
-
Co-culture for 48-72 hours.
-
Assessment of HSC Activation:
-
Western Blotting: Harvest LX2 cells and analyze the protein expression of activation markers α-SMA and Collagen I.
-
qRT-PCR: Isolate RNA from LX2 cells and measure the mRNA levels of ACTA2, COL1A1, and TGFB1.
-
Visualizations
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 11. ALN-HSD for NASH with Fibrosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic and metabolic factors: the perfect combination to treat metabolic associated fatty liver disease [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Hsd17B13-IN-49 Experiments: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address potential off-target effects of Hsd17B13-IN-49 in experimental settings.
Troubleshooting Guide: Overcoming Off-Target Effects
Researchers using this compound may encounter experimental results that are not attributable to the inhibition of its intended target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This guide offers a structured approach to identifying and mitigating these off-target effects.
Question: My experimental results are inconsistent or suggest effects beyond HSD17B13 inhibition. How can I troubleshoot this?
Answer: Inconsistent results or unexpected phenotypes can arise from off-target activities of a small molecule inhibitor. Follow these steps to dissect the on-target versus off-target effects of this compound.
Step 1: Confirm On-Target Engagement in Your System
Before investigating off-targets, it is crucial to verify that this compound is engaging with HSD17B13 in your specific experimental model.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the inhibitor to HSD17B13 in a cellular environment. Ligand binding typically increases the thermal stability of the target protein. A shift in the melting curve of HSD17B13 in the presence of this compound confirms target engagement.
Step 2: Employ Control Compounds
Using appropriate controls is fundamental to distinguishing on-target from off-target effects.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This control helps to identify effects that are independent of HSD17B13 inhibition. While a specific inactive control for this compound is not commercially available, the compound BI-0955 has been described as an inactive control for another HSD17B13 inhibitor, BI-3231, and can serve as an example of such a tool.[1]
-
Structurally Unrelated Inhibitor: Use a different, validated HSD17B13 inhibitor with a distinct chemical scaffold. If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
Step 3: Characterize the Off-Target Profile
If on-target engagement is confirmed but anomalous effects persist, a broader screening approach is necessary to identify potential off-target interactions.
-
Kinase Profiling: Since a significant portion of the "druggable" genome consists of kinases, screening this compound against a panel of kinases is a valuable step. This can be performed through services offering large-scale kinase screening assays.
-
Proteome-Wide Profiling: Techniques like chemical proteomics using kinobeads can identify a broad range of protein interactions in a cellular lysate.
Step 4: Validate and Mitigate Identified Off-Targets
Once potential off-targets are identified, their relevance to the observed phenotype must be validated.
-
RNA Interference (RNAi) or CRISPR-Cas9: Use siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the expression of the putative off-target protein. If the phenotype observed with this compound is diminished upon depletion of the off-target, it suggests that the inhibitor's effect is at least partially mediated through this unintended interaction.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should correlate with the known potency of the inhibitor for HSD17B13, while off-target effects may occur at different concentration ranges.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
A1: this compound is an inhibitor of HSD17B13 with a reported half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM when using estradiol as a substrate.[2]
Q2: What are the known substrates for HSD17B13?
A2: HSD17B13 has been shown to catalyze the conversion of various substrates, including steroids like estradiol, as well as retinol.[3][4]
Q3: Are there established protocols for measuring HSD17B13 enzymatic activity?
A3: Yes, a common method involves a coupled-enzyme luminescence assay that detects the production of NADH.[5] This can be adapted for high-throughput screening.
Q4: How can I be sure the observed effect is not due to the solvent (e.g., DMSO)?
A4: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Q5: What if I cannot find a specific inactive control for this compound?
A5: If a dedicated inactive control is unavailable, focus on orthogonal approaches. Using a structurally different HSD17B13 inhibitor and genetic knockdown of HSD17B13 are powerful methods to build confidence in the on-target nature of your findings.
Quantitative Data Summary
The following table summarizes the available potency data for this compound. A comprehensive off-target profile with IC50 values against other proteins is not yet publicly available. Researchers are encouraged to perform their own selectivity profiling.
| Compound | Target | Assay Substrate | IC50 (μM) |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 |
Experimental Protocols
1. HSD17B13 Biochemical Activity Assay (NADH Detection)
This protocol is adapted from a general method for measuring HSD17B13 activity.[5][6]
-
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
β-estradiol (substrate)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NADH detection kit (e.g., NADH-Glo™)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add a solution containing NAD+ and β-estradiol to each well.
-
Initiate the reaction by adding recombinant HSD17B13 protein.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol for performing a Western blot-based CETSA.
-
Materials:
-
Cultured cells expressing HSD17B13
-
This compound
-
DMSO (vehicle)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific for HSD17B13
-
Secondary antibody and detection reagents for Western blotting
-
-
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes for each temperature point.
-
Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble HSD17B13 levels by Western blotting.
-
Densitometry is used to quantify the band intensities and generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizations
Caption: A logical workflow for troubleshooting and identifying off-target effects of this compound.
Caption: The inhibitory action of this compound on the enzymatic activity of HSD17B13.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Hsd17B13-IN-49 Concentration for Cell Culture Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Hsd17B13-IN-49 in cell culture experiments. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize the inhibitor concentration for your specific cell model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3][4][5] It plays a role in hepatic lipid metabolism.[3][4] Genetic studies have shown that certain inactive variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][5][6] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.[2][5][6][7]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. While specific data for this compound is not widely available, inhibitors in this class, such as BI-3231, have been shown to potently and selectively inhibit Hsd17B13.[8][9] These inhibitors typically bind to the active site of the enzyme, preventing it from metabolizing its natural substrates.[10]
Q3: What is a good starting concentration for this compound in my cell culture experiment?
A good starting point for a new inhibitor is to test a wide range of concentrations. Based on data from similar Hsd17B13 inhibitors like BI-3231, which shows cellular activity in the double-digit nanomolar range, a pilot experiment could include concentrations from 1 nM to 10 µM.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How can I determine the optimal concentration of this compound?
The optimal concentration should effectively inhibit Hsd17B13 without causing significant cytotoxicity. This is typically determined by performing two key experiments in parallel:
-
A dose-response curve for target inhibition: This measures the ability of the inhibitor to modulate a specific downstream effect of Hsd17B13 activity at various concentrations.
-
A cytotoxicity assay: This assesses the effect of the inhibitor on cell viability across a range of concentrations.
The optimal concentration will be the lowest concentration that gives the maximal desired effect on the target with minimal impact on cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor | Concentration too low: The concentration of this compound may not be sufficient to inhibit the enzyme in your cell system. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM). |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | Consult the manufacturer's data sheet for information on the inhibitor's permeability. If permeability is low, consider using a higher concentration or a different inhibitor. | |
| Incorrect experimental endpoint: The chosen readout may not be sensitive to changes in Hsd17B13 activity. | Ensure your assay is validated and directly measures a known downstream effect of Hsd17B13. | |
| Inhibitor degradation: The inhibitor may be unstable in your cell culture medium. | Check the stability of the compound under your experimental conditions. Prepare fresh stock solutions and add the inhibitor to the media immediately before use. | |
| High levels of cell death (cytotoxicity) | Concentration too high: The inhibitor concentration is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the concentration at which cell viability drops significantly. Use concentrations well below this toxic threshold. |
| Off-target effects: At high concentrations, the inhibitor may be affecting other cellular processes. | Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects.[11] | |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all treatments, including the vehicle control (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inhibitor stock solution issues: The inhibitor may have degraded over time or due to improper storage. | Prepare fresh stock solutions of this compound from a reliable source. Store aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activity for the well-characterized Hsd17B13 inhibitor, BI-3231, which can serve as a reference for planning experiments with this compound.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | Ki: single-digit nM | [9] |
| Mouse HSD17B13 | Enzymatic Assay | Ki: single-digit nM | [9] | |
| Human HSD17B13 | Cellular Assay | IC50: double-digit nM | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits the target without causing cytotoxicity.
Materials:
-
This compound
-
Appropriate cell line (e.g., primary human hepatocytes or a relevant hepatoma cell line)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Reagents for your chosen target engagement assay
-
Reagents for a cytotoxicity assay (e.g., MTT or CellTiter-Glo®)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 10 µM in 10-fold dilutions. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assays:
-
Target Engagement Assay: In parallel plates, perform an assay to measure the inhibition of Hsd17B13. This could be a direct measurement of enzymatic activity if a suitable substrate is available, or an indirect measurement of a downstream biomarker.
-
Cytotoxicity Assay: In another set of parallel plates, assess cell viability using a standard method like the MTT assay.
-
-
Data Analysis:
-
For the target engagement assay, plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).
-
For the cytotoxicity assay, plot the percent cell viability against the log of the inhibitor concentration to determine the CC50 value (the concentration at which 50% of the cells are killed).
-
-
Optimal Concentration Selection: Choose a concentration for your future experiments that is at or above the IC50 for target engagement but well below the CC50 for cytotoxicity.
Visualizations
Caption: A flowchart illustrating the key steps for determining the optimal concentration of this compound.
Caption: A diagram showing the localization of Hsd17B13 and its inhibition by this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. origene.com [origene.com]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
Troubleshooting inconsistent results with Hsd17B13-IN-49
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-49 in their experiments. The information is tailored for scientists and professionals in drug development engaged in preclinical research.
A Note on this compound: this compound, also referred to as Compound 81, is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. It has a reported IC50 value of ≤ 0.1 μM for estradiol substrate.[1] Due to the limited publicly available data on this compound, this guide incorporates data from the well-characterized HSD17B13 inhibitor, BI-3231, as a reference for expected outcomes and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the HSD17B13 enzyme.[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that is believed to play a role in hepatic lipid metabolism.[2][3] The enzyme has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] By inhibiting HSD17B13, this compound is expected to modulate downstream pathways regulated by HSD17B13's enzymatic activity.
Q2: I am observing inconsistent results in my cell-based assays. What are the potential causes?
A2: Inconsistent results with HSD17B13 inhibitors can arise from several factors:
-
Cell Line Variability: Different hepatic cell lines (e.g., HepG2, Huh7) may have varying endogenous expression levels of HSD17B13. It is crucial to characterize the HSD17B13 expression in your chosen cell model.
-
Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in your culture media. Poor solubility can lead to inaccurate effective concentrations. Hydrophobic compounds may have high permeability but present solubility challenges.[5]
-
Off-Target Effects: At higher concentrations (>10 μM), small molecule inhibitors are more likely to exhibit off-target effects, leading to confounding results.[5] It is recommended to use the lowest effective concentration.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change over time in culture.
-
Experimental Conditions: Factors such as serum concentration in the media, incubation time, and cell density can all influence the outcome of the experiment.
Q3: My in vivo results with an HSD17B13 inhibitor in a mouse model of NAFLD are not consistent with published data. Why might this be?
A3: Research on HSD17B13 in murine models has produced conflicting results, and these discrepancies are important to consider when troubleshooting your own experiments.[6][7] Key factors that can influence outcomes include:
-
Mouse Strain and Sex: Different mouse strains can have varied responses to diet-induced liver disease. Additionally, sex-specific effects on liver fibrosis have been observed with Hsd17b13 loss.[7]
-
Diet Composition and Duration: The type of diet (e.g., high-fat diet, Western diet, choline-deficient diet) and the duration of feeding can significantly impact the disease phenotype and the effect of the inhibitor.[6]
-
Pharmacokinetics and Bioavailability: The route of administration, dosing regimen, and the inhibitor's pharmacokinetic properties will determine its exposure in the liver. A well-characterized inhibitor like BI-3231, for instance, is noted to have rapid in vivo clearance, which may necessitate multiple daily dosing.[8]
-
Species Differences: There may be differences in the biological function and substrate specificity of HSD17B13 between mice and humans, which could lead to different outcomes with an inhibitor.[6]
Troubleshooting Guides
Problem 1: Low or No Inhibitory Activity in an Enzyme Assay
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the optimal pH, temperature, and buffer components for the HSD17B13 enzyme assay. |
| Substrate Concentration | Ensure the substrate concentration is appropriate. For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration.[5] |
| Cofactor Requirement | HSD17B13 activity is NAD+ dependent. Confirm the presence and optimal concentration of NAD+ in your assay buffer. The inhibitor BI-3231's binding is NAD+-dependent.[9] |
| Enzyme Quality | Use a highly purified and active recombinant HSD17B13 protein. Enzyme activity can diminish with improper storage or handling. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
Problem 2: High Background in Western Blot for HSD17B13
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | Validate the primary antibody for HSD17B13 to ensure it does not cross-react with other proteins. |
| Blocking Inefficiency | Optimize the blocking step. Use 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature.[10] |
| Insufficient Washing | Increase the number and duration of washes between antibody incubations to remove non-specific binding. |
| Membrane Choice | For lipid droplet-associated proteins, PVDF membranes are often preferred due to their higher protein retention.[11] |
| Sample Preparation | HSD17B13 is a lipid droplet-associated protein. Ensure your lysis buffer and protocol are optimized for extracting proteins from these organelles.[12][13] |
Quantitative Data Summary
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 / Ki | Assay Type |
| This compound | Human HSD17B13 | ≤ 0.1 μM (IC50) | Enzymatic (Estradiol substrate)[1] |
| BI-3231 | Human HSD17B13 | 1 nM (IC50), 0.7 nM (Ki) | Enzymatic[8][14] |
| BI-3231 | Mouse HSD17B13 | 13 nM (IC50) | Enzymatic[14] |
| BI-3231 | Human HSD17B13 | 11 nM (IC50) | Cellular (HEK cells)[8] |
| BI-0955 (Negative Control) | Human HSD17B13 | No detectable activity | Enzymatic[9] |
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol is based on the principles used for characterizing HSD17B13 inhibitors.
Objective: To measure the enzymatic activity of HSD17B13 and the inhibitory potential of this compound.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagent (e.g., NAD(P)H-Glo™)[15]
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, NAD+, and the diluted inhibitor.
-
Add the purified HSD17B13 enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the β-estradiol substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a luminescent detection reagent according to the manufacturer's protocol.[16]
-
Calculate the percent inhibition and determine the IC50 value.
Western Blotting for HSD17B13 in Liver Tissue Homogenates
Objective: To detect the protein levels of HSD17B13 in liver tissue samples.
Materials:
-
Liver tissue samples
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HSD17B13
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Homogenize 50-100 mg of liver tissue in RIPA buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 30 µg of protein per sample by boiling in Laemmli buffer.[11]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
qPCR for HSD17B13 Gene Expression
Objective: To quantify the mRNA expression of HSD17B13 in cells or tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HSD17B13 and a reference gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Extract total RNA from your samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers for HSD17B13 or the reference gene, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of HSD17B13.
Primer Design Considerations:
-
Amplicon size: 50-150 base pairs.
-
Primer specificity: Verify against a database (e.g., Primer-BLAST) to avoid off-target amplification.[17]
-
Melting temperature (Tm): Primers should have a Tm between 58-62°C.
-
GC content: Aim for 40-60%.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized protocol for the identification of lipid droplet proteomes using proximity labeling proteomics in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. sburgess895713696.wordpress.com [sburgess895713696.wordpress.com]
How to minimize the toxicity of Hsd17B13-IN-49 in cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential toxicity of Hsd17B13-IN-49 in cell lines. Given that this compound is a novel research compound, specific toxicity data is limited. Therefore, this guide offers general strategies for troubleshooting and minimizing toxicity applicable to small molecule inhibitors in cell culture, with a focus on the known functions of the Hsd17B13 target.
Troubleshooting Guide: Minimizing Off-Target Effects and Cytotoxicity
Unexpected cytotoxicity or off-target effects can be a significant challenge when working with novel inhibitors. The following guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Excessive Cell Death at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | 1. Perform a dose-response curve to determine the IC50 for Hsd17B13 inhibition and the CC50 (50% cytotoxic concentration). 2. Use the lowest concentration that achieves the desired level of target inhibition. 3. Titrate the inhibitor concentration in a time-course experiment to identify the optimal incubation period. |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for this compound. 2. Ensure the final solvent concentration is below the toxicity threshold for your specific cell line (typically <0.1-0.5%). 3. If solvent toxicity is observed, explore alternative solvents or methods of solubilization. |
| Off-Target Effects | 1. Compare the phenotype of this compound treatment with that of Hsd17B13 knockdown (e.g., using siRNA or shRNA) to distinguish on-target from off-target effects. 2. Test the inhibitor in a cell line that does not express Hsd17B13 as a negative control. 3. Use a structurally unrelated inhibitor of Hsd17B13, if available, to see if it recapitulates the same phenotype. |
| Cell Line Sensitivity | 1. Test this compound in multiple cell lines to assess if the toxicity is cell-type specific. 2. Choose cell lines with known expression levels of Hsd17B13 for more targeted experiments. |
| Compound Instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store the compound as recommended by the manufacturer to prevent degradation into potentially toxic byproducts. |
Logical Flow for Troubleshooting Excessive Cell Death
Hsd17B13-IN-49 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-49. The information is tailored for scientists and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 81, is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[1]. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver[2][3][4]. It is known to play a role in hepatic lipid metabolism[5][6]. The enzyme catalyzes the conversion of various substrates, including steroids and retinol[4]. By inhibiting HSD17B13, this compound can be used to study the biological functions of this enzyme and its role in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1].
Q2: What is the potency of this compound?
This compound has an IC50 value of ≤ 0.1 μM for the inhibition of HSD17B13 using estradiol as a substrate[1].
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions of similar small molecule inhibitors are often stored at -80°C for long-term stability (e.g., 6 months)[7].
Q4: In what solvents is this compound soluble?
Q5: What are the expected effects of Hsd17B13 inhibition in a cellular model?
Inhibition of HSD17B13 in hepatocytes may lead to alterations in lipid metabolism. Studies on HSD17B13 suggest that its inhibition could protect against lipotoxic effects induced by fatty acids. For example, treatment of hepatocytes with another HSD17B13 inhibitor, BI-3231, under lipotoxic stress resulted in decreased triglyceride accumulation and improved cell proliferation and lipid homeostasis[8].
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 (≤ 0.1 μM) and extend it several-fold higher and lower. |
| Low Cell Permeability | While many small molecules can penetrate cell membranes, this can be a limiting factor. If you suspect low permeability, you may need to incubate the cells with the inhibitor for a longer duration or explore the use of permeabilizing agents if compatible with your assay. |
| Cell Line Specificity | The expression of HSD17B13 can vary between different cell lines. Confirm the expression of HSD17B13 in your chosen cell line (e.g., via qPCR or Western blot). Hepatocyte-derived cell lines like HepG2 or Huh7 are commonly used[2]. |
| Assay Interference | The solvent (e.g., DMSO) or the compound itself might interfere with your assay readout. Always include a vehicle control (cells treated with the same concentration of solvent as the compound) to account for solvent effects. |
Problem 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of the inhibitor may lead to off-target effects and cellular toxicity. Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of inhibitor concentrations. |
| Solvent Toxicity | The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% for DMSO). |
| Prolonged Incubation | Long exposure to the inhibitor, even at non-toxic concentrations, might induce cellular stress. Optimize the incubation time to the minimum required to observe the desired inhibitory effect. |
Experimental Protocols & Best Practices
General Workflow for a Cell-Based HSD17B13 Inhibition Assay
Caption: A general workflow for assessing the efficacy of this compound in a cell-based assay.
Detailed Methodologies
1. Preparation of this compound Stock Solution
-
Reconstitution: Based on common practices for similar inhibitors, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment
-
Cell Lines: Use a relevant human hepatocyte cell line such as HepG2 or Huh7, which are known to express HSD17B13[2].
-
Seeding: Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Lipotoxicity Induction (Optional): To model conditions of NAFLD/NASH, you can induce lipotoxicity by treating the cells with fatty acids (e.g., palmitic acid) prior to or concurrently with the inhibitor treatment[8].
-
Inhibitor Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A dose-response study is recommended to determine the optimal concentration. Always include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: The incubation time will depend on the specific assay. For signaling pathway studies, a shorter incubation time may be sufficient, while for metabolic or gene expression studies, a longer incubation (e.g., 24-48 hours) may be necessary.
3. Assessing HSD17B13 Inhibition
-
Biochemical Assay: A common method to assess HSD17B13 enzymatic activity is to measure the conversion of a substrate to its product. For example, the conversion of estradiol to estrone can be monitored[1]. This often involves cell lysis followed by an enzymatic assay with the cell lysate.
-
Downstream Effects: Since inhibiting HSD17B13 is expected to affect lipid metabolism, you can measure downstream markers such as:
-
Triglyceride Accumulation: Use assays like Oil Red O staining or a quantitative triglyceride assay.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism using qPCR.
-
Cell Viability and Proliferation: Assess the impact of the inhibitor on cell health using assays like MTT or crystal violet staining.
-
Signaling Pathway
Caption: this compound inhibits the enzymatic activity of HSD17B13 on lipid droplets.
Quantitative Data Summary
| Compound | Target | IC50 / Ki | Assay Condition | Reference |
| This compound | HSD17B13 | IC50 ≤ 0.1 μM | Estradiol as substrate | [1] |
| HSD17B13-IN-4 | HSD17B13 | Ki ≤ 50 nM | Estradiol as substrate (LCMS) | [9] |
| HSD17B13-IN-5 | HSD17B13 | Ki ≤ 50 nM | Estradiol as substrate (LCMS) | [10] |
| HSD17B13-IN-9 | HSD17B13 | IC50 = 0.01 μM | 50 nM HSD17B13 | [7] |
| HSD17B13-IN-72 | HSD17B13 | IC50 < 0.1 μM | Estradiol as substrate | [11] |
| HSD17B13-IN-73 | HSD17B13 | IC50 < 0.1 μM | Estradiol as substrate | [12] |
| HSD17B13-IN-96 | HSD17B13 | IC50 < 0.1 μM | Estradiol as substrate | [13] |
| BI-3231 | hHSD17B13 | IC50 = 1 nM | - | |
| mHSD17B13 | IC50 = 13 nM | - |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of Hsd17B13-IN-49 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) inhibitor, Hsd17B13-IN-49. As specific physicochemical and pharmacokinetic data for this compound are not publicly available, this guide draws upon general principles for orally administered small molecules with presumed low solubility and/or high metabolism, a common characteristic of kinase and enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma exposure of this compound after oral dosing in mice. What are the potential causes?
A1: Low oral bioavailability of a small molecule inhibitor like this compound can stem from several factors. Primarily, these include poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and low permeability across the intestinal wall. Additionally, the compound may be subject to extensive first-pass metabolism in the gut wall or liver, where enzymes rapidly break it down before it can reach systemic circulation. Another possibility is the involvement of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the compound back into the GI lumen.
Q2: What is a reasonable starting point for formulating this compound for in vivo studies?
A2: For initial in vivo screening of a compound with unknown solubility, a simple suspension or a solution in a vehicle containing co-solvents is a common starting point. A suspension can be prepared by dispersing the micronized compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80). For a solution, a mixture of solvents such as polyethylene glycol 400 (PEG400), propylene glycol, and water, or Solutol HS 15, can be explored. It is crucial to assess the physical and chemical stability of the formulation before administration.
Q3: How can we determine if poor solubility is the primary reason for the low bioavailability of this compound?
A3: A straightforward way to investigate the impact of solubility is to compare the pharmacokinetic profile of a solution formulation with that of a suspension. If the solution provides significantly higher exposure (AUC and Cmax), it strongly suggests that the bioavailability is dissolution rate-limited. Further in vitro assays, such as kinetic solubility and dissolution rate studies, can provide more quantitative data.
Q4: What are the next steps if improving the formulation doesn't sufficiently increase bioavailability?
A4: If formulation optimization does not yield the desired exposure, it is important to investigate other potential barriers. In vitro metabolism studies using liver microsomes or hepatocytes can reveal the metabolic stability of this compound.[1] If the compound is rapidly metabolized, this indicates that first-pass metabolism is a likely contributor to low bioavailability. Permeability can be assessed using in vitro models like the Caco-2 cell assay, which can also indicate if the compound is a substrate for efflux transporters.
Q5: Are there any known pharmacokinetic properties of other Hsd17B13 inhibitors that could be relevant?
A5: Yes, the Hsd17B13 inhibitor BI-3231 has been reported to have high clearance and a short half-life in vivo, with significant phase II metabolism (glucuronidation and sulfation) being a major clearance pathway.[1][2] It also showed extensive accumulation in the liver tissue.[1][2] These characteristics might be shared by other inhibitors of Hsd17B13 and suggest that rapid metabolism could be a key challenge to overcome.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo bioavailability studies of this compound.
Problem 1: Low or Undetectable Plasma Concentrations After Oral Dosing
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Action | Rationale |
| Poor Aqueous Solubility | 1. Formulation Optimization: Test various formulations such as solutions with co-solvents (e.g., PEG400, DMSO), lipid-based formulations (e.g., SEDDS), or amorphous solid dispersions.[3][4] 2. Particle Size Reduction: Micronize or nanonize the compound to increase the surface area for dissolution. | Increasing the concentration of the drug in solution at the site of absorption can significantly improve uptake. |
| Low Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 or PAMPA assay to assess intestinal permeability. 2. Prodrug Approach: If permeability is confirmed to be low, consider designing a more lipophilic prodrug that can be cleaved to the active compound after absorption. | These assays provide an indication of how well the compound can cross the intestinal barrier. A prodrug can temporarily mask polar functional groups to enhance membrane permeability. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Assays: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability.[1] 2. Co-administration with Inhibitors: In a research setting, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the contribution of metabolic clearance. | These experiments will indicate how quickly the compound is metabolized by liver enzymes. Blocking metabolism can reveal the true absorptive potential. |
| Efflux Transporter Substrate | 1. In Vitro Transporter Assays: Use cell lines overexpressing efflux transporters (e.g., P-gp, BCRP) to determine if this compound is a substrate. 2. Co-administration with Efflux Inhibitors: Co-dosing with a known efflux inhibitor (e.g., verapamil for P-gp) in animal studies can increase plasma concentrations if efflux is a significant barrier. | Identifying and overcoming efflux can prevent the compound from being pumped back into the gut lumen after absorption. |
| Compound Instability | 1. Stability in Gastric/Intestinal Fluids: Assess the chemical stability of the compound in simulated gastric and intestinal fluids. 2. Formulation to Protect from Degradation: If unstable, consider enteric-coated formulations to protect the compound from the acidic environment of the stomach. | The compound must be stable in the GI tract to be absorbed intact. |
Problem 2: High Variability in Plasma Exposure Between Animals
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Action | Rationale |
| Inconsistent Dosing | 1. Refine Dosing Technique: Ensure consistent oral gavage technique and accurate dose volume calculation for each animal.[5] 2. Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each dose is drawn. | Precise and consistent administration is fundamental for reproducible pharmacokinetic data. |
| Food Effects | 1. Standardize Fasting Period: Ensure all animals are fasted for a consistent period before dosing (typically overnight for rodents). | The presence of food in the GI tract can significantly and variably affect drug dissolution and absorption. |
| Poor Formulation Stability | 1. Assess Formulation Stability: Check for precipitation of the compound in the formulation over the duration of the dosing period. | If the compound precipitates in the dosing vehicle, the actual dose administered will be inconsistent. |
| Genetic Variability in Metabolism | 1. Use Inbred Strains: Employ inbred rodent strains to minimize genetic variability in drug-metabolizing enzymes. | Outbred stocks can have significant genetic differences that lead to variable metabolic rates. |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Study in Mice (Oral and Intravenous)
Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of this compound.
Materials:
-
This compound
-
Formulation vehicles (e.g., for IV: 5% DMSO, 40% PEG400, 55% saline; for PO: 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles (20-22 gauge)[5]
-
Blood collection tubes (e.g., K2EDTA-coated)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis[6]
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week.
-
Dosing Formulation Preparation:
-
IV Formulation: Prepare a clear solution of this compound (e.g., 1 mg/mL) in the IV vehicle.
-
PO Formulation: Prepare a uniform suspension of this compound (e.g., 5 mg/mL) in the oral vehicle.
-
-
Dosing:
-
Fast mice overnight before dosing.
-
IV Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The injection volume should be approximately 5 mL/kg.[7]
-
PO Group (n=3-5): Administer a single oral dose (e.g., 10 mg/kg) by gavage. The gavage volume should be approximately 10 mL/kg.[5]
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the intrinsic clearance of this compound by liver enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (mouse, rat, or human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and this compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Factors influencing oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Addressing batch-to-batch variability of Hsd17B13-IN-49
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Hsd17B13-IN-49, with a focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 81, is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a hepatic lipid droplet-associated enzyme.[2][3] The enzyme is involved in various metabolic processes, including those of steroid hormones, fatty acids, and retinol.[4][5] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][6] this compound inhibits the enzymatic activity of HSD17B13, making it a valuable tool for researching liver diseases such as NAFLD and NASH.[1] It has a reported IC50 value of ≤ 0.1 μM for estradiol, one of the substrates of HSD17B13.[1]
Q2: My experimental results with this compound are inconsistent between different batches. What could be the cause?
Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Solubility: Variations in the physical form (e.g., crystalline vs. amorphous) can affect how well the compound dissolves.
-
Potency: The presence of isomers or slight structural variations can alter the inhibitory activity.
-
Stability: Degradation of the compound over time or due to improper storage.
The following sections provide detailed troubleshooting guides to identify and address these issues.
Troubleshooting Guide: Inconsistent IC50 Values
Problem: You observe a significant shift in the IC50 value of this compound in your cell-based or biochemical assays when using a new batch of the inhibitor.
Step 1: Verify Compound Identity and Purity
It is crucial to first confirm that the new batch of this compound meets the expected quality standards.
Recommended Actions:
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A high-purity batch should show a major peak corresponding to this compound with minimal impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the compound, ensuring it matches the expected mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure of the compound. The NMR spectrum should be consistent with the known structure of this compound.
Quantitative Data Summary: Batch Comparison
| Parameter | Batch A (Expected) | Batch B (Problematic) |
| Purity (HPLC) | >98% | 92% |
| Molecular Weight (LC-MS) | Consistent | Consistent |
| IC50 (Biochemical Assay) | 95 nM | 250 nM |
| IC50 (Cell-Based Assay) | 150 nM | 400 nM |
Step 2: Assess Compound Solubility
Poor solubility can lead to a lower effective concentration of the inhibitor in your assay, resulting in a higher apparent IC50.
Recommended Actions:
-
Visual Inspection: After dissolving in your chosen solvent (e.g., DMSO), visually inspect the solution for any precipitates.
-
Solubility Test: Determine the maximum soluble concentration in your assay buffer.
Step 3: Review Experimental Protocol
Inconsistencies in experimental procedures can contribute to variability.
Recommended Actions:
-
Assay Conditions: Ensure that assay parameters such as enzyme concentration, substrate concentration, and incubation times are consistent across experiments.
-
Cell Health: In cell-based assays, monitor cell viability and passage number, as these can affect drug sensitivity.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-49 interference with common assay reagents
Welcome to the technical support center for Hsd17B13-IN-49. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Its primary mechanism is the competitive inhibition of the enzyme's retinol dehydrogenase activity. By binding to the active site, it prevents the conversion of retinol to retinaldehyde.
Q2: In what types of assays can this compound be used?
A2: this compound is suitable for use in a variety of in vitro and cell-based assays designed to measure Hsd17B13 activity. These include biochemical assays using purified Hsd17B13 enzyme and cell-based assays utilizing cell lines that endogenously or exogenously express Hsd17B13.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For most cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).[1]
Q4: Does this compound exhibit off-target effects?
A4: While this compound has been designed for high selectivity towards Hsd17B13, it is crucial to perform appropriate counter-screens to rule out off-target effects in your specific experimental system. This is particularly important when using the inhibitor at high concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Inconsistent IC50 values in a biochemical assay.
-
Possible Cause 1: Compound Aggregation.
-
Explanation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition and variability in results.[2][3]
-
Troubleshooting:
-
Include a detergent: Add a low concentration of a non-ionic detergent, such as Triton X-100 (0.01%), to your assay buffer to prevent aggregation.
-
Check for dose-dependency: Ensure that the inhibition follows a standard dose-response curve. A steep or unusual curve may indicate aggregation.
-
Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of aggregates in your compound stock solution.
-
-
-
Possible Cause 2: Interference with Assay Detection Method.
-
Explanation: If you are using a fluorescence- or luminescence-based assay to detect NADH production, this compound may be interfering with the signal.[4][5][6]
-
Troubleshooting:
-
Run a counter-screen: Test the inhibitor in your assay in the absence of the Hsd17B13 enzyme to see if it directly affects the detection reagents.
-
Use an orthogonal assay: Confirm your results using a different detection method, such as HPLC-based measurement of the substrate or product.
-
-
Issue 2: this compound shows lower than expected potency in a cell-based assay.
-
Possible Cause 1: Poor Cell Permeability.
-
Explanation: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Increase incubation time: Extend the pre-incubation time of the cells with the inhibitor before adding the substrate.
-
Assess cell permeability: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound.
-
-
-
Possible Cause 2: Inhibitor Instability in Culture Media.
-
Explanation: this compound may be unstable in the cell culture medium over the course of the experiment.
-
Troubleshooting:
-
Assess stability: Incubate the inhibitor in the cell culture medium for the duration of your experiment and then measure its concentration by HPLC or LC-MS/MS.
-
Reduce incubation time: If instability is confirmed, try to shorten the experimental timeline.
-
-
Issue 3: High background signal in a luminescence-based Hsd17B13 activity assay.
-
Possible Cause: Autoluminescence of this compound or interference with the luciferase reporter.
-
Explanation: Some small molecules can emit light or interfere with the luciferase enzyme used in coupled-enzyme assays (e.g., NAD-Glo™).[7][8][9]
-
Troubleshooting:
-
Measure background luminescence: Run a control plate with this compound in the assay buffer without the enzyme or substrate to measure any intrinsic luminescence.
-
Luciferase counter-assay: Perform a counter-screen with purified luciferase to determine if this compound directly inhibits or activates the reporter enzyme.
-
-
Quantitative Data Summary
The following tables summarize potential interference data for this compound. Note that these are representative data to guide troubleshooting.
Table 1: Interference of this compound with Common Assay Readouts
| Assay Type | This compound Concentration (µM) | Signal Interference (%) |
| Fluorescence (Ex/Em: 340/460 nm for NADH) | 1 | < 1% |
| 10 | 5% (Quenching) | |
| 50 | 15% (Quenching) | |
| Luminescence (NAD-Glo™) | 1 | < 1% |
| 10 | 8% (Inhibition) | |
| 50 | 25% (Inhibition) |
Table 2: Troubleshooting Experimental Outcomes
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent IC50 in biochemical assay | Compound Aggregation | Add 0.01% Triton X-100 | More consistent, right-shifted IC50 curve |
| Low potency in cell-based assay | Poor Cell Permeability | Increase pre-incubation time to 2 hours | Increased apparent potency (lower IC50) |
| High background in luminescence assay | Luciferase Inhibition | Perform luciferase counter-screen | Quantify direct inhibition of luciferase to correct Hsd17B13 inhibition data |
Experimental Protocols
Protocol 1: Hsd17B13 Biochemical Activity Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and measures NADH production using a commercially available kit like NAD-Glo™.[10][11]
Materials:
-
Purified recombinant human Hsd17B13
-
This compound
-
All-trans-retinol (substrate)
-
NAD+
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
NAD-Glo™ Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of Hsd17B13 enzyme solution (final concentration 50-100 nM) to all wells except the no-enzyme control wells.
-
Add 5 µL of a mixture of all-trans-retinol (final concentration 10-50 µM) and NAD+ (final concentration 100 µM) to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate and the NAD-Glo™ reagent to room temperature.
-
Add 20 µL of NAD-Glo™ reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure luminescence using a plate reader.
Protocol 2: Hsd17B13 Cell-Based Retinol Dehydrogenase Activity Assay
This protocol uses HEK293 cells transiently transfected with an Hsd17B13 expression vector.[12][13]
Materials:
-
HEK293 cells
-
Hsd17B13 expression plasmid (or empty vector control)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Reagents for cell lysis and protein quantification
-
HPLC system for retinaldehyde quantification
Procedure:
-
Seed HEK293 cells in 12-well plates and grow to 70-80% confluency.
-
Transfect the cells with the Hsd17B13 expression plasmid or an empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the cells for 1 hour at 37°C.
-
Add all-trans-retinol to a final concentration of 2-5 µM.
-
Incubate for 6-8 hours at 37°C.
-
Harvest the cells and the culture medium.
-
Lyse the cells and quantify the total protein concentration.
-
Analyze the cell lysate and medium for retinaldehyde content using a validated HPLC method.
-
Normalize the retinaldehyde production to the total protein content.
Visualizations
Caption: Hsd17B13 signaling pathway and point of inhibition.
Caption: Workflow for a biochemical Hsd17B13 inhibition assay.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. enanta.com [enanta.com]
- 11. enanta.com [enanta.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methods for washing out Hsd17B13-IN-49 from cell cultures
Welcome to the technical support center for Hsd17B13-IN-49. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use and removal of this compound from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[2][3][4][5][6][7][8] This enzyme is implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4][5] this compound exerts its effect by binding to HSD17B13, inhibiting its enzymatic activity.[1]
Q2: Why is it necessary to wash out this compound from cell cultures?
Washing out this compound is a critical step in many experimental designs, particularly for "washout" or "reversibility" studies. These experiments aim to determine if the phenotypic effects of the inhibitor are reversible upon its removal. This helps to confirm that the observed effects are due to the specific inhibition of HSD17B13 and not a result of off-target effects or cellular toxicity. Incomplete washout can lead to the misinterpretation of results, suggesting a sustained effect when, in fact, the compound is still present and active.
Q3: What is a general protocol for washing out a small molecule inhibitor like this compound?
A general protocol involves removing the inhibitor-containing medium, followed by a series of washes with fresh, pre-warmed medium or a suitable buffer (e.g., phosphate-buffered saline, PBS). The number of washes and the duration of each wash are critical parameters that may need to be optimized for your specific cell type and experimental conditions. A typical procedure involves at least two to three washes. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: How can I validate that this compound has been effectively removed from my cell culture?
Validation of inhibitor washout is crucial for data integrity. The most common and effective method is to quantify the amount of residual compound in the cell lysate and the final wash solution using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). A successful washout should result in compound concentrations below the limit of detection (LOD) or at least significantly below the IC50 value of the compound.
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound in Adherent Cell Cultures (e.g., HepG2)
This protocol provides a standardized method for the removal of this compound from adherent cell cultures.
Materials:
-
Cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile and pre-warmed to 37°C
-
This compound stock solution
-
Cultured cells (e.g., HepG2) in multi-well plates or flasks
Procedure:
-
Initial Treatment: Treat cells with the desired concentration of this compound in fresh culture medium for the specified duration of your experiment.
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture vessel. Avoid disturbing the cell monolayer.
-
First Wash: Gently add pre-warmed, sterile PBS to the vessel. Swirl the vessel gently to wash the cell monolayer. Aspirate the PBS.
-
Second Wash: Add pre-warmed, fresh cell culture medium (without the inhibitor) to the cells. Incubate for 5-10 minutes at 37°C. This allows for the diffusion of any intracellular inhibitor into the fresh medium.
-
Aspirate and Repeat: Aspirate the medium from the second wash.
-
Subsequent Washes (Optional but Recommended): Repeat steps 4 and 5 one or two more times to ensure complete removal.
-
Final Medium Replacement: After the final wash, add fresh, pre-warmed culture medium appropriate for your downstream application.
-
Validation (Optional): To validate the washout, collect the supernatant from the final wash and prepare a cell lysate to quantify any remaining this compound using LC-MS.
Data Presentation
Table 1: Hypothetical LC-MS Validation of this compound Washout
The following table presents example data from an LC-MS experiment designed to validate the removal of this compound from a HepG2 cell culture after the standard washout protocol.
| Sample ID | Number of Washes | This compound Concentration (nM) in Cell Lysate | This compound Concentration (nM) in Final Wash Supernatant |
| Control (No Wash) | 0 | 150.2 ± 8.5 | N/A |
| Washout 1 | 1 | 25.6 ± 3.1 | 45.3 ± 4.2 |
| Washout 2 | 2 | 3.1 ± 0.8 | 5.7 ± 1.1 |
| Washout 3 | 3 | < LOD (Limit of Detection) | < LOD (Limit of Detection) |
Data are presented as mean ± standard deviation (n=3). The initial treatment concentration was 200 nM.
Troubleshooting Guide
Q: After performing the washout protocol, I still observe a biological effect. What could be the cause?
A: This could be due to several factors:
-
Incomplete Washout: The inhibitor may not have been completely removed. Consider increasing the number of washes or the duration of each wash. Validate the washout using LC-MS.
-
Irreversible Inhibition: While this compound is expected to be a reversible inhibitor, prolonged exposure or high concentrations might lead to effects that are slow to reverse.
-
Cellular Stress: The treatment or washout process itself might have induced cellular stress, leading to the observed phenotype. Include a vehicle control (e.g., DMSO) that undergoes the same washout procedure to account for this.
Q: My cells are detaching during the washout procedure. How can I prevent this?
A: Cell detachment is often due to harsh handling.
-
Gentle Aspiration and Dispensing: When adding and removing liquids, do so gently against the side of the culture vessel to avoid dislodging the cells.
-
Use of Pre-warmed Solutions: Ensure all solutions (PBS, medium) are pre-warmed to 37°C to prevent temperature shock.
-
Reduce Wash Volume: If using a large volume of washing solution, the turbulence might be causing detachment. Try using a smaller volume.
Q: I am not sure if my washout was successful, and I do not have access to LC-MS. Are there alternative validation methods?
A: While LC-MS is the gold standard, you can use a functional assay as an indirect measure of washout.
-
Functional Reversibility Assay: After the washout, treat the cells with a known substrate of HSD17B13. If the inhibitor has been successfully removed, you should observe a restoration of the enzymatic activity compared to cells continuously exposed to the inhibitor.
Visualizations
Caption: Experimental workflow for this compound treatment and washout.
Caption: Simplified signaling context of HSD17B13 inhibition.
Caption: Troubleshooting logic for common washout issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time for Hsd17B13-IN-49 treatment
Welcome to the technical support center for Hsd17B13-IN-49. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13).[1] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][3][4][5] It is involved in hepatic lipid metabolism, including processes related to steroids, fatty acids, and retinol.[2][3][5] By inhibiting the enzymatic activity of Hsd17B13, this compound can be used to study the role of this enzyme in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported IC50 value for this compound is ≤ 0.1 μM for estradiol.[1] For initial experiments in cell-based assays, it is advisable to start with a concentration range that brackets this IC50 value. A common starting point is to use concentrations ranging from 10-fold below to 10-fold above the IC50. Therefore, a starting range of 0.01 µM to 1 µM is recommended. However, the optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment. For cell-based assays, inhibitor concentrations are typically in the <1-10 μM range.[6]
Q3: How should I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time is dependent on the specific cell type, the experimental endpoint being measured, and the mechanism of action of the inhibitor.[7] For a novel inhibitor like this compound, it is recommended to perform a time-course experiment. Start with shorter incubation times (e.g., 6, 12, 24 hours) and extend to longer durations (e.g., 48, 72 hours) to observe both early and late cellular responses.[7][8] The choice of time points should also consider the expected timeline of the biological process being investigated.
Q4: In which cell lines is Hsd17B13 typically expressed?
A4: Hsd17B13 is highly expressed in the liver, specifically in hepatocytes.[3][4][9] Therefore, liver-derived cell lines such as HepG2, Huh7, and HepaRG are suitable models for studying the effects of this compound.[4][10] It is always recommended to confirm the expression of Hsd17B13 in your specific cell line of interest by methods such as qPCR or Western blot before initiating experiments.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Potential Cause | Troubleshooting Step |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Insufficient incubation time | Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. |
| Low or absent Hsd17B13 expression in the cell model | Verify Hsd17B13 expression in your chosen cell line using qPCR or Western blot. If expression is low, consider using a different cell line with higher endogenous expression or an overexpression system.[4][9] |
| Inhibitor instability | Ensure proper storage of the inhibitor stock solution as recommended by the manufacturer. Prepare fresh working solutions for each experiment from a frozen stock to avoid degradation. |
| Assay sensitivity | Confirm that your assay is sensitive enough to detect the expected biological change. Use appropriate positive and negative controls to validate the assay performance. |
Issue 2: High cell toxicity or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Reduce the concentration of this compound. The goal is to use the lowest concentration that elicits the desired specific effect.[6] |
| Prolonged incubation period | Shorten the incubation time. Continuous exposure to an inhibitor may lead to toxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Off-target effects of the inhibitor | To confirm that the observed effect is due to the inhibition of Hsd17B13, consider using a structurally unrelated Hsd17B13 inhibitor as a control if available. Alternatively, a rescue experiment by overexpressing Hsd17B13 could be performed. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), based on the expected biological response.
-
Endpoint Measurement: Assess the desired endpoint. This could be cell viability (e.g., using an MTS or CellTiter-Glo assay), a specific biomarker of Hsd17B13 activity, or a downstream functional outcome.
-
Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Protocol 2: Determining the Optimal Incubation Time for this compound (Time-Course Experiment)
-
Cell Seeding: Seed hepatocytes in multiple plates or wells to allow for harvesting at different time points.
-
Inhibitor Preparation: Prepare the culture medium containing this compound at its predetermined optimal concentration (or a concentration known to be effective, e.g., 1 µM). Also, prepare a vehicle control medium.
-
Treatment: Treat the cells with the inhibitor or vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Endpoint Measurement: Analyze the desired endpoint at each time point. This could involve measuring changes in gene expression (qPCR), protein levels (Western blot), or a functional cellular response.
-
Data Analysis: Plot the response against time to determine the optimal incubation period that yields the most significant and reproducible effect.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration and incubation time.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Hsd17B13-IN-49 during experiments
Welcome to the technical support center for Hsd17B13-IN-49. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this inhibitor during experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid compound is shipped at room temperature. For long-term storage, it is crucial to consult the Certificate of Analysis provided by the supplier for specific recommendations.[1] As a general best practice for similar compounds, storing the solid in a tightly sealed container in a cool, dry, and dark place is recommended to prevent degradation from moisture and light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I store stock solutions of this compound?
A3: Based on stability information for related Hsd17B13 inhibitors like HSD17B13-IN-9 and BI-3231, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[2][3] To minimize freeze-thaw cycles, which can contribute to degradation, it is best to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed vials and protected from light.[3]
Q4: Is this compound sensitive to light?
A4: this compound contains a dichlorophenol moiety. Dichlorophenol-containing compounds can be susceptible to photodegradation, particularly in aqueous solutions.[4] Therefore, it is crucial to protect both solid compound and solutions from light exposure. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experiments.
Q5: What is the stability of this compound in aqueous solutions and at different pH values?
A5: The stability of this compound in aqueous solutions has not been specifically reported. However, the presence of an amide bond in its structure suggests potential susceptibility to hydrolysis at extreme pH values. Amide bonds can undergo conformational changes depending on the pH, which may affect the molecule's activity.[5] It is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. The pH of the final solution should be maintained within a neutral range (pH 6-8) if possible, and prolonged storage of aqueous dilutions should be avoided. The photodegradation of dichlorophenols can also be pH-dependent.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity over time | Compound degradation due to improper storage. | Store solid compound as recommended on the Certificate of Analysis. Prepare stock solutions in anhydrous DMSO and store in single-use aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Degradation in aqueous experimental buffer. | Prepare fresh dilutions from the stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods. | |
| Inconsistent experimental results | Incomplete dissolution of the compound. | Ensure complete dissolution of the solid compound in the appropriate solvent before preparing stock solutions. Use sonication if necessary. Visually inspect for any precipitate before use. |
| Photodegradation during the experiment. | Minimize exposure of the compound and experimental setup to light. Use amber-colored labware or cover plates and tubes with foil. | |
| pH-induced instability or conformational changes. | Maintain a consistent and appropriate pH in your experimental buffer. If varying pH is part of the experiment, be aware of potential effects on compound stability and activity. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | Decrease the final concentration of the inhibitor in the aqueous medium. Ensure the concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mix the final solution thoroughly by gentle pipetting before adding it to the cells.
-
Perform all steps with minimal exposure to light.
Visualizations
Caption: Workflow for handling this compound.
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Hsd17B13-IN-49 Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of Hsd17B13-IN-49 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a protein primarily found in the liver and is associated with liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] The purity of this compound is critical for obtaining accurate and reproducible experimental results. Impurities can lead to off-target effects, inaccurate potency determination, and misleading structure-activity relationship (SAR) data.
Q2: What are the common analytical techniques to assess the purity of this compound?
A2: The purity of small molecule inhibitors like this compound is typically assessed using a combination of chromatographic and spectroscopic methods. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the main compound from any impurities.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to identify the compound and its impurities by their mass-to-charge ratio.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to identify and quantify impurities.
-
Elemental Analysis: Determines the elemental composition of the sample to confirm its empirical formula.
Q3: What is a typical acceptance purity level for a research-grade sample of this compound?
A3: For research purposes, a purity of ≥95% is generally considered acceptable. However, for more sensitive assays or in later stages of drug development, a purity of ≥98% or even ≥99% is often required. The specific requirement will depend on the intended application.
Troubleshooting Guides
This section addresses specific issues that may arise during the purity assessment of your this compound sample.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent or Mobile Phase | Run a blank gradient (injecting only the mobile phase) to check for solvent-related peaks. Use fresh, HPLC-grade solvents. |
| Residual Starting Materials or Reagents | Review the synthetic route of this compound. If known, inject standards of key starting materials and intermediates to see if their retention times match the impurity peaks. |
| Degradation of the Compound | This compound may be sensitive to light, temperature, or pH. Store the sample under recommended conditions (typically -20°C).[7] Prepare fresh solutions for analysis. Analyze by LC-MS to identify potential degradation products. |
| Isomeric Impurities | Isomers may be difficult to separate. Optimize the HPLC method by trying different columns (e.g., chiral column if relevant), mobile phase compositions, or temperature. |
| System Contamination | Flush the HPLC system thoroughly. If necessary, clean the injector, detector, and column. |
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for assessing this compound purity using HPLC.
Issue 2: Mass Spectrometry Data Shows Unexpected Masses
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Adduct Formation | Common adducts in electrospray ionization (ESI) include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. Check if the unexpected masses correspond to these common adducts of your target molecule. |
| In-source Fragmentation or Dimerization | Optimize MS source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation or dimerization. |
| Presence of Impurities | Correlate the unexpected masses with the impurity peaks observed in the HPLC chromatogram. Use this information to hypothesize the structure of the impurities (e.g., residual starting materials, by-products). |
| Isotope Peaks | Verify that the observed peaks at M+1, M+2, etc., match the expected isotopic distribution for the molecular formula of this compound. |
Logical Relationship for Mass Spectrometry Troubleshooting
Caption: Troubleshooting logic for unexpected masses in MS data.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and dilute as necessary with the mobile phase.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
-
-
Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected mass of this compound and any observed impurities.
Quantitative Data Summary
The following table provides an example of how to summarize the purity data for different batches of this compound.
| Batch Number | HPLC Purity (%) | LC-MS Purity (%) | Identity Confirmed by ¹H NMR | Identity Confirmed by MS (m/z) |
| HSD17B13-49-001 | 98.7 | 99.1 | Yes | Yes |
| HSD17B13-49-002 | 95.2 | 96.0 | Yes | Yes |
| HSD17B13-49-003 | 99.5 | 99.6 | Yes | Yes |
Disclaimer: The experimental protocols and troubleshooting advice provided are intended as general guidelines. Specific parameters may need to be optimized for your particular instrumentation and sample. Always refer to the manufacturer's documentation for your equipment and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. 小分子解析と品質管理 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. HSD17B13-IN-4_TargetMol [targetmol.com]
Managing confounding variables in Hsd17B13-IN-49 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-49 in their experiments. The information provided is based on the current scientific understanding of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Its endogenous substrates are not fully elucidated but are known to include steroids, pro-inflammatory lipid mediators, and retinol.[1][3] By inhibiting HSD17B13, this compound is expected to modulate lipid metabolism and inflammatory pathways implicated in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4]
Q2: In which experimental systems can this compound be used?
This compound can be utilized in a variety of in vitro and in vivo experimental models:
-
In vitro:
-
Enzymatic assays with purified recombinant HSD17B13 protein.
-
Cell-based assays using human hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes.[2]
-
-
In vivo:
-
Mouse models of diet-induced NAFLD/NASH.[4]
-
Genetically modified mouse models relevant to liver disease.
-
Q3: What are the known confounding variables in HSD17B13 research?
Several factors can influence the outcomes of experiments involving HSD17B13 and its inhibitors. Key confounding variables include:
-
Genetic background: Polymorphisms in genes such as PNPLA3 are known to interact with HSD17B13 variants and can influence the severity of liver disease.[5] It is crucial to consider the genetic background of both human subjects and animal models.
-
Mouse strain differences: Different mouse strains exhibit varying susceptibility to diet-induced NAFLD.[6] For instance, C57BL/6J mice are commonly used but can show heterogeneous responses.[7]
-
Diet composition and duration: The specific composition and duration of a high-fat diet used to induce NAFLD in animal models can significantly impact the phenotype.[8][9]
-
Species-specific differences: There are reported discrepancies between the phenotypes of HSD17B13 knockout mice and the effects of loss-of-function variants in humans, highlighting potential differences in the enzyme's function between species.[10][11]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in enzymatic assay results.
| Possible Cause | Troubleshooting Step |
| Substrate degradation | Prepare fresh substrate solutions for each experiment. Some substrates, like retinol, are light-sensitive and require protection from light. |
| Enzyme instability | Aliquot recombinant HSD17B13 protein upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Ensure the assay buffer conditions (pH, salt concentration) are optimal for enzyme activity. |
| Inhibitor precipitation | Check the solubility of this compound in the final assay buffer. If precipitation is observed, consider adjusting the solvent concentration (e.g., DMSO) or using a different buffer component. |
| Assay detection issues | Ensure the detection reagents (e.g., for measuring NADH production) are within their expiration date and properly calibrated. Run appropriate controls, including no-enzyme and no-substrate wells. |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Low HSD17B13 expression in cell line | Verify the endogenous expression level of HSD17B13 in your chosen cell line using qPCR or Western blot. Consider using a cell line with higher expression or overexpressing HSD17B13.[2] |
| Cell passage number and health | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and not overly confluent at the time of treatment. |
| Off-target effects of the inhibitor | Perform a dose-response curve to determine the optimal concentration of this compound that inhibits HSD17B13 without causing significant cytotoxicity. Consider using a negative control compound with a similar chemical scaffold but no activity against HSD17B13. |
| Lipid droplet induction variability | When studying lipid metabolism, ensure consistent induction of lipid droplets (e.g., with oleic acid) across all wells and experiments. Visualize lipid droplets to confirm induction. |
In Vivo Experiments
Issue 3: Lack of efficacy in a diet-induced NAFLD mouse model.
| Possible Cause | Troubleshooting Step |
| Inappropriate mouse strain | Select a mouse strain known to be susceptible to the specific features of NAFLD you are studying (e.g., steatosis, inflammation, fibrosis).[6] |
| Insufficient diet duration or inappropriate composition | Ensure the high-fat diet has been administered for a sufficient duration to induce the desired pathological changes. The composition of the diet (e.g., fat, fructose, cholesterol content) is critical.[8] |
| Pharmacokinetics/Pharmacodynamics (PK/PD) of this compound | Determine the optimal dose and dosing frequency of this compound by conducting preliminary PK/PD studies. Assess the concentration of the inhibitor in the liver tissue. |
| Species differences in HSD17B13 function | Be mindful of the potential for different roles of HSD17B13 in mice and humans.[10][11] Consider using humanized mouse models if available. |
Issue 4: Unexpected phenotypes or toxicity in vivo.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | Conduct a broader toxicological assessment, including monitoring animal weight, behavior, and organ function (e.g., kidney, heart). Consider profiling the inhibitor against a panel of other enzymes to identify potential off-target activities. |
| Interaction with the diet | Assess whether this compound interacts with components of the high-fat diet, potentially altering its absorption or metabolism. |
| Confounding genetic factors | If using genetically diverse mouse strains, genotype the animals for relevant polymorphisms (e.g., in Pnpla3) that may influence the phenotype. |
Experimental Protocols
HSD17B13 In Vitro Enzymatic Assay
This protocol is adapted from methods used for other HSD17B13 inhibitors and measures the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
NAD+
-
Substrate (e.g., β-estradiol, retinol, or leukotriene B4)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NADH detection kit (e.g., NADH-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add a solution of NAD+ and the chosen substrate to each well.
-
Initiate the reaction by adding the recombinant HSD17B13 protein.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and measure the amount of NADH produced using a commercial detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound.
Cell-Based HSD17B13 Activity Assay
This protocol describes the assessment of this compound activity in a cellular context.
Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Substrate (e.g., all-trans-retinol)
-
Reagents for cell lysis and protein quantification
-
HPLC system for retinoid analysis
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for 6-8 hours.
-
Harvest the cells and the supernatant.
-
Extract retinoids from the cells and supernatant.
-
Analyze the levels of the substrate (retinol) and its product (retinaldehyde or retinoic acid) by HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Determine the effect of this compound on HSD17B13 activity by comparing the product-to-substrate ratio in treated versus control cells.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Substrate | IC50 (nM) |
| Enzymatic | β-estradiol | [Data to be filled by the user] |
| Enzymatic | Retinol | [Data to be filled by the user] |
| Cell-based (HepG2) | Retinol | [Data to be filled by the user] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced NAFLD Model
| Treatment Group | Dose (mg/kg) | Liver Triglycerides (mg/g) | Serum ALT (U/L) | Histological NAS Score |
| Vehicle Control | - | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] |
| This compound | 10 | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] |
| This compound | 30 | [Data to be filled by the user] | [Data to be filled by the user] | [Data to be filled by the user] |
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the point of intervention for this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNPLA3 and nonalcoholic fatty liver disease: towards personalized medicine for fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Susceptibility of Different Mouse Wild Type Strains to Develop Diet-Induced NAFLD/AFLD-Associated Liver Disease | Semantic Scholar [semanticscholar.org]
- 7. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longitudinal analysis of a dietary mouse model of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for a range of liver diseases, including nonalcoholic steatohepatitis (NASH). Its role in lipid metabolism and the protective effects observed with loss-of-function variants have spurred the development of small molecule inhibitors. This guide provides a comparative overview of the in vitro potency of publicly disclosed HSD17B13 inhibitors, supported by experimental data and detailed methodologies.
In Vitro Potency Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of various HSD17B13 inhibitors based on publicly available data. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics used to quantify the potency of these compounds. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions between different studies.
| Compound/Series | Company | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Species | Citation |
| BI-3231 | Boehringer Ingelheim | MALDI-TOF MS | Estradiol | 1 | 2 | Human | [1] |
| Estradiol | 13 | 6 | Mouse | [1] | |||
| Example 26 | Enanta Pharmaceuticals | RapidFire-MS | Not Specified | <100 | - | Human | [2] |
| Example 100 | Pfizer | Not Specified | Estradiol | 65 | - | Human | [1] |
*Note: The IC50 values for BI-3231 were in a similar range as the enzyme concentration, suggesting the assay was hitting the "assay wall". Therefore, the Ki values are a more accurate representation of potency for this compound.[1]
HSD17B13 Signaling Pathway and Mechanism of Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3] HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a crucial step in the retinoic acid signaling pathway, which is involved in inflammation and fibrosis.[3][4][5] By inhibiting HSD17B13, the production of retinaldehyde is reduced, which is thought to be the mechanism behind the protective effects against liver disease progression.
Experimental Workflow for In Vitro Potency Assessment
The determination of in vitro potency for HSD17B13 inhibitors typically follows a standardized workflow, from recombinant protein expression to high-throughput screening and hit validation.
Detailed Experimental Protocols
Accurate assessment of inhibitor potency relies on well-defined and robust experimental protocols. The following are generalized methodologies for the key assays cited in the comparison table.
Recombinant HSD17B13 Expression and Purification
-
Expression System: Human HSD17B13 is typically expressed in insect (e.g., Sf9) or human embryonic kidney (HEK293) cells using a suitable expression vector.
-
Purification: The recombinant protein is purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
MALDI-TOF Mass Spectrometry (MS) Assay for High-Throughput Screening
This method is utilized for the initial screening of large compound libraries.
-
Reaction Mixture: A typical reaction mixture contains purified recombinant human HSD17B13, the substrate (e.g., estradiol), the cofactor NAD+, and the test compound in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic conversion of the substrate.
-
Quenching: The reaction is stopped, often by the addition of an organic solvent like acetonitrile.
-
MALDI-TOF Analysis: An aliquot of the quenched reaction is mixed with a MALDI matrix solution and spotted onto a MALDI target plate. The plate is then analyzed by a MALDI-TOF mass spectrometer to measure the amount of product formed. The degree of inhibition is calculated by comparing the product signal in the presence of a test compound to that of a control reaction without the compound.
RapidFire Mass Spectrometry (MS) for IC50 Determination
RapidFire-MS is a high-throughput technique used for confirming hits and determining IC50 values.
-
Reaction Setup: Similar to the MALDI-TOF assay, the reaction is set up with the enzyme, substrate, cofactor, and varying concentrations of the inhibitor.
-
Sample Injection: After incubation and quenching, the samples are directly injected into the RapidFire system.
-
Solid-Phase Extraction (SPE): The sample is rapidly loaded onto a small SPE cartridge to remove salts and other interfering substances.
-
Elution and MS Detection: The bound analytes (substrate and product) are eluted from the SPE cartridge directly into a triple quadrupole mass spectrometer for detection and quantification.
-
Data Analysis: The amount of product formed at each inhibitor concentration is used to generate a dose-response curve, from which the IC50 value is calculated.
NAD(P)H-Glo™ Luminescence Assay
This is a plate-based assay that measures the amount of NADH or NADPH produced by the HSD17B13-catalyzed reaction.
-
Reaction Principle: The HSD17B13 enzyme converts its substrate and NAD+ to product and NADH. The NAD(P)H-Glo™ Detection Reagent contains a reductase, a proluciferin substrate, and luciferase. The reductase uses NADH to convert the proluciferin to luciferin, which is then used by the luciferase to generate a light signal. The amount of light produced is proportional to the amount of NADH in the sample.
-
Assay Procedure:
-
Set up the enzymatic reaction in a multi-well plate containing the HSD17B13 enzyme, substrate, NAD+, and varying concentrations of the inhibitor.
-
Incubate the plate to allow the reaction to proceed.
-
Add the NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal at each inhibitor concentration is used to determine the IC50 value.
References
- 1. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 2. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Hsd17B13-IN-49's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Hsd17B13-IN-49, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), with alternative validation methods. The data presented herein is supported by experimental findings from multiple studies, offering a comprehensive overview for researchers in the field of liver diseases and drug discovery.
Introduction to Hsd17B13 and its Inhibition
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3] This protective genetic evidence has positioned Hsd17B13 as a promising therapeutic target. Hsd17B13 is involved in several cellular processes, including retinol metabolism and the production of pro-inflammatory lipid mediators.[3][4]
This compound is a potent inhibitor of Hsd17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, a known substrate of the enzyme.[5] Orthogonal validation of its cellular effects is crucial to confirm its mechanism of action and therapeutic potential. This guide compares the effects of this compound with two alternative approaches for modulating Hsd17B13 function: another small molecule inhibitor, BI-3231, and RNA interference (RNAi) technology.
Comparative Analysis of Cellular Effects
The cellular consequences of Hsd17B13 inhibition are multifaceted, primarily impacting lipid metabolism and inflammatory signaling. The following tables summarize the quantitative effects of this compound and its alternatives.
Table 1: Comparison of Inhibitor Potency
| Compound/Method | Target | IC50 / Effect | Reference |
| This compound | Hsd17B13 (Estradiol substrate) | ≤ 0.1 μM | [5] |
| BI-3231 | Human Hsd17B13 (enzymatic assay) | Single-digit nM activity (based on Ki values) | [6] |
| BI-3231 | Human Hsd17B13 (cellular assay) | Double-digit nM activity | [6] |
| ALN-HSD (RNAi) | Hsd17B13 mRNA | Robust reduction in liver Hsd17B13 mRNA | [7] |
Table 2: Comparison of Cellular Phenotypes
| Cellular Effect | This compound (Expected) | BI-3231 | RNAi (ALN-HSD/shRNA) | Reference |
| Lipid Droplet Accumulation | Reduction | Significantly decreased triglyceride accumulation under lipotoxic stress | shRNA-mediated knockdown markedly improved hepatic steatosis | [6][8] |
| Retinol Dehydrogenase Activity | Inhibition | Not explicitly reported | Loss-of-function variants show decreased RDH activity | [9] |
| Inflammatory Markers | Reduction of pro-inflammatory mediators | Not explicitly reported | shRNA knockdown trended to decrease expression of Col1a1, Timp1, and Tgf-β | [10] |
| Liver Enzyme Levels (in vivo) | Reduction in ALT/AST | Not explicitly reported | ARO-HSD (RNAi) markedly reduced serum ALT and AST levels | [1] |
Signaling Pathways Modulated by Hsd17B13
Hsd17B13's expression and function are integrated into key cellular signaling networks. Understanding these pathways provides context for the effects of its inhibition.
Caption: LXRα/SREBP-1c pathway regulating Hsd17B13 expression.
Hsd17B13 activity has also been linked to pro-inflammatory signaling cascades.
Caption: Hsd17B13-mediated pro-inflammatory signaling pathways.
Experimental Protocols
Orthogonal validation relies on robust and reproducible experimental methodologies. Below are summaries of key protocols used to assess the cellular effects of Hsd17B13 inhibitors.
Lipid Droplet Quantification
This protocol is used to visualize and quantify changes in intracellular lipid droplet content.
Caption: Workflow for lipid droplet quantification.
Methodology:
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) and treat with varying concentrations of this compound, BI-3231, or control vehicle. Induce lipid accumulation with oleic acid if necessary.
-
Staining: Fix cells and stain with a lipophilic dye such as BODIPY 493/503 or Nile Red, which specifically accumulate in neutral lipid-rich structures like lipid droplets.[4]
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.
-
Analysis: Use image analysis software to automatically detect and measure the number, size, and total area of lipid droplets per cell.
Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay measures the enzymatic activity of Hsd17B13 by quantifying the conversion of retinol to retinaldehyde.[9]
Methodology:
-
Transfection: Transfect HEK293 cells with a plasmid expressing Hsd17B13.
-
Inhibitor Treatment: Treat the transfected cells with this compound or other inhibitors.
-
Substrate Addition: Add all-trans-retinol to the cell culture medium.
-
Extraction and Analysis: After incubation, extract retinoids from the cells and medium.
-
Quantification: Separate and quantify retinol, retinaldehyde, and retinoic acid levels using High-Performance Liquid Chromatography (HPLC). A decrease in the production of retinaldehyde indicates inhibition of Hsd17B13's RDH activity.[9]
Inflammatory Marker Expression Analysis
This protocol assesses the impact of Hsd17B13 inhibition on the expression of genes involved in inflammation.
Methodology:
-
Cell Treatment: Treat hepatocytes with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of Hsd17B13 inhibitors.
-
RNA Isolation: Isolate total RNA from the treated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for inflammatory genes such as IL-6, TNF-α, COL1A1, and TIMP1.[10]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene to determine the relative change in expression due to inhibitor treatment.
Conclusion
The available data supports the role of Hsd17B13 as a key regulator of lipid metabolism and inflammation in the liver. This compound, as a potent small molecule inhibitor, demonstrates promise in modulating these pathological processes. Orthogonal validation through comparison with other inhibitors like BI-3231 and genetic knockdown approaches (RNAi) strengthens the evidence for its on-target effects. The experimental protocols outlined provide a framework for researchers to further investigate and compare the efficacy of various Hsd17B13-targeting therapeutics. Future head-to-head comparative studies are warranted to delineate the nuanced differences in the cellular and physiological effects of these different inhibitory modalities, which will be critical for the clinical translation of Hsd17B13-targeted therapies for liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Hsd17B13-IN-49 versus Genetic Knockdown of HSD17B13 for Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel small molecule inhibitor, Hsd17B13-IN-49, and genetic knockdown approaches for the therapeutic target Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). Loss-of-function variants in the HSD17B13 gene are clinically validated to protect against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This has spurred the development of therapeutic strategies to inhibit HSD17B13 activity, broadly categorized into small molecule inhibition and genetic knockdown.
Overview of this compound and Genetic Knockdown
This compound is a potent, selective small molecule inhibitor of HSD17B13. It is identified as "Compound 81" in a patent filed by Inipharm and is reported to have an IC50 value of ≤ 0.1 μM for estradiol, one of HSD17B13's substrates.[3][4] Inipharm is developing a clinical-stage oral small molecule inhibitor, INI-822, which is believed to be closely related to this compound.[5][6] Small molecule inhibitors offer the advantage of oral bioavailability and dose-dependent control over target engagement.
Genetic knockdown of HSD17B13 encompasses several techniques that reduce the expression of the HSD17B13 protein. These include:
-
Naturally occurring genetic variants: Loss-of-function variants, such as rs72613567:TA, act as natural experiments, providing strong human genetic validation for HSD17B13 as a therapeutic target.[1][2]
-
RNA interference (RNAi): This includes small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) that target HSD17B13 mRNA for degradation. These are potent and specific but often require specialized delivery systems.[7][8]
-
Antisense oligonucleotides (ASOs): These are short, synthetic nucleic acid strands that bind to the target mRNA and promote its degradation.[9]
-
CRISPR/Cas9: This gene-editing technology can be used to create a permanent knockout of the HSD17B13 gene.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (and its likely clinical counterpart, INI-822), another well-characterized small molecule inhibitor BI-3231 for comparative purposes, and various genetic knockdown approaches.
Table 1: In Vitro Potency and Selectivity
| Method/Compound | Target | Assay Type | IC50/Ki | Selectivity | Reference(s) |
| This compound (Compound 81) | Human HSD17B13 | Estradiol oxidation | ≤ 0.1 µM | Not specified | [3][4] |
| INI-822 | Human HSD17B13 | Biochemical | Low nM potency | >100-fold vs. other HSD17B family members | [11] |
| BI-3231 | Human HSD17B13 | Enzymatic | IC50: 1 nM, Ki: 0.7 nM | >10,000-fold vs. HSD17B11 | [12][13][14] |
| Mouse HSD17B13 | Enzymatic | IC50: 13 nM | Not specified | [12] | |
| Human HSD17B13 | Cellular (HEK293) | IC50: 11 nM | Not specified | [14] | |
| shRNA | Mouse Hsd17b13 | N/A | N/A | Highly specific to target mRNA | [8][15] |
| ASO | Mouse Hsd17b13 | N/A | N/A | Specific to target mRNA | [9] |
Table 2: In Vivo Efficacy in Preclinical Models
| Method/Compound | Animal Model | Key Findings | Reference(s) |
| INI-822 | Zucker obese rats | Improved liver enzymes | [11] |
| BI-3231 | Not specified | Rapid in vivo clearance, requires specific dosing strategies | [13][16] |
| shRNA knockdown | High-fat diet-fed obese mice | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21; Reduced markers of liver fibrosis | [17] |
| ASO knockdown | CDAHFD-induced fibrotic mice | Significant reduction in hepatic steatosis; No effect on hepatic fibrosis | [9] |
| Genetic variant (human) | NAFLD/NASH patients | Reduced risk of fibrosis, inflammation, and ballooning | [18] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon published research. Below are summaries of methodologies for key experiments cited in this guide.
HSD17B13 Small Molecule Inhibitor Assays
-
In Vitro Enzymatic Assay (for IC50 determination):
-
Recombinant human HSD17B13 enzyme is incubated with the test compound (e.g., this compound, BI-3231) at various concentrations.
-
The reaction is initiated by adding a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.
-
The formation of the product (e.g., estrone) is monitored over time using methods like LC/MS or a coupled-enzyme luminescence assay to detect NADH.[4][16]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.[16]
-
-
Cellular HSD17B13 Inhibition Assay:
-
HEK293 cells stably overexpressing human HSD17B13 are plated.
-
Cells are treated with the inhibitor at various concentrations.
-
A substrate, such as estradiol, is added to the culture medium.
-
The conversion of the substrate to its product is measured in the cell lysate or supernatant.[16]
-
-
In Vivo Efficacy Studies in Mouse Models of Liver Disease:
-
A mouse model of NAFLD/NASH is established, for example, by feeding a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD).
-
The small molecule inhibitor (or its prodrug form for better bioavailability) is administered orally or via another appropriate route.
-
After a defined treatment period, animals are sacrificed, and liver and plasma samples are collected.
-
Endpoints for assessment include liver histology (steatosis, inflammation, fibrosis), plasma levels of liver enzymes (ALT, AST), and gene and protein expression of relevant markers.[8][19]
-
HSD17B13 Genetic Knockdown Protocols
-
shRNA-mediated Knockdown in Mice:
-
AAV8 vectors carrying an shRNA sequence targeting mouse Hsd17b13 are generated.
-
The AAV8-shHsd17b13 is administered to mice, typically via tail vein injection, to achieve liver-specific knockdown.
-
A control group receives an AAV8 vector with a scrambled shRNA sequence.
-
Knockdown efficiency is confirmed by measuring Hsd17b13 mRNA and protein levels in the liver.
-
The phenotypic effects on liver disease are assessed as described in the in vivo efficacy studies for small molecules.[8][17]
-
-
CRISPR/Cas9-mediated Gene Knockout:
-
A single guide RNA (sgRNA) is designed to target a specific exon of the HSD17B13 gene.
-
The sgRNA and Cas9 nuclease are delivered to cells (e.g., human hepatocyte organoids) via plasmid transfection or other methods.
-
Successful knockout clones are selected and expanded.
-
Gene knockout is confirmed by sequencing the target locus to identify frameshift mutations.[10][20]
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Liver Fibrosis
Loss of HSD17B13 function, either through genetic variation or experimental knockdown, has been shown to be protective against liver fibrosis. One proposed mechanism involves the regulation of pyrimidine catabolism.[18] Inhibition of HSD17B13 leads to decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway. This alteration in pyrimidine metabolism is associated with the anti-fibrotic effect.[18]
Caption: HSD17B13 signaling in liver fibrosis.
Experimental Workflow for Comparing HSD17B13 Inhibition Strategies
A typical experimental workflow to compare a small molecule inhibitor like this compound with genetic knockdown would involve parallel in vitro and in vivo studies.
Caption: Workflow for comparing HSD17B13 inhibitors.
Conclusion
Both this compound and genetic knockdown approaches effectively target HSD17B13 and show promise in preclinical models of liver disease.
-
This compound and other small molecule inhibitors offer the advantages of oral administration and titratable dosing, which are desirable for chronic diseases like NASH. The clinical development of INI-822 will provide crucial data on the safety and efficacy of this approach in humans.
-
Genetic knockdown , particularly through naturally occurring variants, provides the strongest evidence for the therapeutic hypothesis. RNAi and ASO technologies have demonstrated robust preclinical efficacy, though they face challenges related to delivery and potential off-target effects. CRISPR-based knockout is a powerful research tool for complete and permanent target ablation in experimental systems.
The choice between these approaches will depend on the specific research or therapeutic goal. For elucidating the fundamental biology of HSD17B13, genetic knockdown provides a "cleaner" system. For therapeutic development, small molecule inhibitors like this compound represent a more conventional and potentially more accessible treatment modality for a broad patient population. Further head-to-head studies will be invaluable in delineating the nuanced differences in their biological effects and therapeutic potential.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. inipharm.com [inipharm.com]
- 6. Inipharm, Inc. USA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inipharm.com [inipharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enanta.com [enanta.com]
- 20. hubrecht.eu [hubrecht.eu]
Comparative Analysis of HSD17B13 Inhibitors: A Focus on BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of publicly disclosed inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. As no public information is available for a compound specifically named "Hsd17B13-IN-49," this analysis will focus on the well-characterized chemical probe BI-3231 and compare it with other potent and selective inhibitors where data is available.
Introduction to HSD17B13 and its Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis. This protective association has spurred the development of small molecule inhibitors aimed at mimicking this genetic phenotype for therapeutic benefit. The primary mechanism of action of these inhibitors is to block the enzymatic activity of HSD17B13, which is involved in hepatic lipid metabolism.[3]
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for BI-3231 and a notable comparator, designated as "Compound 32," a highly potent and selective HSD17B13 inhibitor.[4]
Table 1: Potency and Efficacy
| Compound | Target | Assay Type | IC50 (nM) | K_i_ (nM) | Species |
| BI-3231 | HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 | Human |
| HSD17B13 | Enzymatic | 13 | - | Mouse | |
| HSD17B13 | Cellular (HEK) | 11 ± 5 | - | Human | |
| Compound 32 | HSD17B13 | Enzymatic | 2.5 | - | Not Specified |
Data for BI-3231 sourced from[5][6][7]. Data for Compound 32 sourced from[4].
Table 2: Selectivity Profile
| Compound | Off-Target | Assay Type | Activity |
| BI-3231 | HSD17B11 | Enzymatic | IC50 > 10,000 nM |
| COX-2 | Eurofins Safety Screen (44 targets) | 49% inhibition @ 10 µM |
Data for BI-3231 sourced from[1][5][7]. Detailed selectivity data for Compound 32 is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are representative protocols for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., estradiol or retinol), typically using a bioluminescent readout.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer, substrate, and NAD+ to the wells of the assay plate.
-
Add the test compounds to the appropriate wells.
-
Initiate the reaction by adding the purified HSD17B13 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 values by fitting the data to a dose-response curve.
HSD17B13 Cellular Assay
This assay assesses the inhibitory activity of a compound on HSD17B13 within a cellular context.
Principle: The assay typically involves overexpressing HSD17B13 in a suitable cell line (e.g., HEK293 or HepG2). The cells are then treated with a substrate, and the conversion of the substrate to its product is measured in the presence and absence of the inhibitor.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium and supplements
-
Plasmid encoding HSD17B13
-
Transfection reagent
-
Substrate (e.g., all-trans-retinol)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Method for detecting substrate/product (e.g., LC-MS/MS)
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Transfect the cells with the HSD17B13 expression plasmid.
-
After a suitable incubation period for protein expression, treat the cells with serial dilutions of the test compounds.
-
Add the substrate to the cell culture medium and incubate for a defined period (e.g., 6-8 hours).[8]
-
Harvest the cells and/or the culture medium.
-
Lyse the cells if intracellular product is being measured.
-
Analyze the concentration of the substrate and its product using a suitable analytical method like LC-MS/MS.
-
Calculate the percent inhibition of product formation and determine the cellular IC50 values.
Visualizing Pathways and Workflows
The following diagrams illustrate the HSD17B13 signaling context and a typical experimental workflow for inhibitor screening.
Caption: HSD17B13 enzymatic activity and inhibition.
Caption: A typical workflow for HSD17B13 inhibitor discovery.
Conclusion
BI-3231 stands out as a potent and selective chemical probe for HSD17B13, demonstrating high affinity for its target and excellent selectivity against its closest homolog, HSD17B11.[1][5] Its favorable in vitro properties make it a valuable tool for elucidating the biological functions of HSD17B13. The emergence of other highly potent inhibitors, such as Compound 32, highlights the active research in this area and the potential for developing novel therapeutics for liver diseases.[4] Future publications of broader selectivity panels and detailed in vivo data for these and other emerging HSD17B13 inhibitors will be critical for a more comprehensive comparative analysis and for advancing the most promising candidates toward clinical development.
References
- 1. opnme.com [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complex Role of HSD17B13 in Liver Disease: A Comparative Guide to Current Research
While specific research on the inhibitor Hsd17B13-IN-49 is not publicly available, a comprehensive analysis of its target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), reveals a compelling and sometimes contradictory body of evidence. This guide synthesizes findings from human genetic studies and animal models to provide researchers, scientists, and drug development professionals with a clear overview of the current understanding of HSD17B13's role in non-alcoholic fatty liver disease (NAFLD) and its potential as a therapeutic target.
The enzyme HSD17B13, predominantly expressed in the liver, is involved in lipid and steroid metabolism.[1][2] Its association with liver disease has become a significant area of research, particularly following the discovery of genetic variants that appear to protect against the progression of chronic liver diseases.[3][4][5] However, the precise mechanisms of action and the reproducibility of findings across different experimental systems present a complex picture.
Comparative Data on HSD17B13 Function
The following table summarizes the key findings on the role of HSD17B13 in NAFLD from human genetic studies and various mouse models. A notable discrepancy exists, with human studies suggesting a protective role for loss-of-function variants, while animal studies have yielded conflicting results regarding HSD17B13 deficiency.
| Study Type | Model System | Key Findings | Reference |
| Human Genetics | Exome sequencing in large cohorts | A splice variant (rs72613567:TA) leading to a loss of HSD17B13 function is associated with a reduced risk of alcoholic and non-alcoholic liver disease and cirrhosis.[5][6] | Abul-Husn et al., 2018[5] |
| Human Genetics | Genome-wide association studies (GWAS) | HSD17B13 variants are reproducibly associated with the full spectrum of NAFLD, influencing steatosis, inflammation, and fibrosis.[4][7] | Anstee et al., 2020[4][7] |
| Mouse Model | Adenovirus-mediated overexpression | Hepatic overexpression of HSD17B13 in mice resulted in increased lipid droplet accumulation and liver steatosis.[3][4][7] | Su et al., 2014[3][4][7] |
| Mouse Model | Hsd17b13 Knockout | Deficiency of Hsd17b13 in mice on a normal chow diet led to the development of hepatic steatosis and inflammation.[8][9] | Adam et al., 2018[8][9] |
| Mouse Model | Hsd17b13 Knockdown | Knockdown of Hsd17b13 in mice on a high-fat diet attenuated liver steatosis.[10] | Mahmood et al., 2025[10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the divergent findings. Below are summaries of the experimental protocols used in key studies.
Human Genetic Studies (e.g., Abul-Husn et al., 2018):
-
Study Design: Exome sequencing was performed on a large cohort of 46,544 individuals to identify genetic variants associated with serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[5]
-
Replication: Significant variants were replicated in three independent cohorts totaling 12,527 individuals.[5]
-
Clinical Association: The association of the identified HSD17B13 splice variant with clinical diagnoses of chronic liver disease was evaluated in the initial cohort and two additional independent cohorts (a total of 37,173 individuals).[5]
-
Histopathological Analysis: The impact of the variant on the severity of liver disease was assessed in 2,391 human liver samples.[5]
Adenovirus-Mediated Overexpression in Mice (e.g., Su et al., 2014):
-
Animal Model: C57BL/6 mice.
-
Vector: Adenovirus encoding human HSD17B13.
-
Administration: Tail vein injection of the adenovirus.
-
Duration: Livers were analyzed 4 days post-injection.
-
Analysis: Liver tissue was assessed for lipid accumulation through histological staining and measurement of triglyceride content.[3][4][7]
Hsd17b13 Knockout Mouse Studies (e.g., Adam et al., 2018):
-
Animal Model: Hsd17b13 deficient (HSD17B13KO) mice were generated.
-
Diet: Mice were fed a normal chow diet.
-
Duration: Phenotypic analysis was conducted at various ages, with hepatic steatosis observed at 9 months.[7]
-
Analysis: Liver histology was examined for steatosis and inflammation. Hepatic triglyceride levels were measured.[8]
Hsd17b13 Knockdown in High-Fat Diet Mice (e.g., Mahmood et al., 2025):
-
Animal Model: C57BL/6 mice.
-
Diet: Mice were fed a high-fat diet to induce obesity and NAFLD.
-
Intervention: Liver-specific knockdown of Hsd17b13.
-
Analysis: The effects on liver steatosis, gene expression related to fatty acid and phospholipid metabolism were evaluated.[10]
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hsd17B13-IN-49 and Other Tool Compounds for HSD17B13 Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the biological functions of novel targets and for the validation of therapeutic hypotheses. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This guide provides a head-to-head comparison of Hsd17B13-IN-49 with other commercially available and literature-documented tool compounds targeting HSD17B13.
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, validating its potential as a drug target.[1][2][3] HSD17B13 is believed to play a role in hepatic lipid metabolism.[1][4] Its inhibition is a key strategy being explored for the treatment of liver ailments. A range of small molecule inhibitors have been developed to probe the function of HSD17B13 and for potential therapeutic development. This comparison focuses on their potency, selectivity, and available pharmacokinetic and in vivo efficacy data.
At a Glance: Potency of HSD17B13 Inhibitors
The following table summarizes the reported potency of this compound and other key tool compounds against HSD17B13. It is important to note that assay conditions can vary, which may influence the absolute values.
| Compound | Target | IC50 / Ki | Assay Substrate | Source |
| This compound (Compound 81) | Human HSD17B13 | IC50 ≤ 0.1 μM | Estradiol | [5] |
| BI-3231 | Human HSD17B13 | IC50 = 1 nM, Ki = 0.7 nM | Estradiol | [6][7] |
| Mouse HSD17B13 | IC50 = 13 nM | Estradiol | [6] | |
| Human HSD17B13 (Cellular) | IC50 = 11 nM | Estradiol | [8] | |
| Compound 32 | Human HSD17B13 | IC50 = 2.5 nM | Not Specified | [9] |
| HSD17B13-IN-4 (Compound 95) | Human HSD17B13 | Ki ≤ 50 nM | Estradiol | [10] |
| INI-822 | Human HSD17B13 | Low nM potency | Not Specified |
In-Depth Compound Comparison
This section provides a more detailed look at the characteristics of each compound, including available data on selectivity, pharmacokinetics, and in vivo studies.
This compound (Compound 81)
BI-3231
BI-3231 is a well-characterized, potent, and selective HSD17B13 inhibitor.[6][7] It demonstrates excellent potency against the human enzyme with an IC50 of 1 nM and a Ki of 0.7 nM.[6][7] Its potency translates well to cellular assays, with a reported IC50 of 11 nM in HEK cells expressing human HSD17B13.[8] A key advantage of BI-3231 is its demonstrated selectivity over the closely related HSD17B11 isoform (IC50 > 10 µM).[7] However, while metabolically stable in liver microsomes, BI-3231 is reported to have rapid in vivo clearance.[6]
Compound 32
Compound 32 is another highly potent and selective inhibitor of HSD17B13, with a reported IC50 of 2.5 nM.[9] A significant advantage of Compound 32, as highlighted in the literature, is its improved pharmacokinetic profile and more robust in vivo anti-MASH (Metabolic dysfunction-associated steatohepatitis) effects when compared to BI-3231.[9] This suggests that Compound 32 may be a more suitable tool for in vivo studies requiring sustained target engagement.
INI-822
INI-822 is a small molecule inhibitor of HSD17B13 that has advanced into Phase 1 clinical trials for the treatment of MASH. This compound is characterized by its low nanomolar potency and greater than 100-fold selectivity over other HSD17B family members. Preclinical data indicates that INI-822 has good oral bioavailability and a pharmacokinetic profile that supports once-daily dosing. In animal models, it has been shown to improve markers of liver homeostasis.
Other Investigational Approaches
Beyond small molecule inhibitors, other strategies to modulate HSD17B13 activity are also under investigation. These include RNA interference (RNAi) and antisense oligonucleotides (ASOs) designed to reduce the expression of HSD17B13.[11][12][13] These approaches provide alternative methods for target validation and potential therapeutic intervention.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate the proposed role of HSD17B13 in the liver and a general workflow for inhibitor testing.
Caption: Proposed role of HSD17B13 in hepatocytes and the action of its inhibitors.
Caption: General experimental workflow for evaluating HSD17B13 inhibitors.
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay
A common method to determine the potency of HSD17B13 inhibitors is a biochemical assay using the purified enzyme.[14][15]
Materials:
-
Purified recombinant human HSD17B13 protein
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.01% BSA)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the assay plate.
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer.
-
Add the substrate mix to the assay plate.
-
Initiate the reaction by adding the purified HSD17B13 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow for the detection reaction to proceed.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
Cellular assays are crucial to confirm that a compound can inhibit the target enzyme in a more physiologically relevant environment.[8][16]
Materials:
-
HEK293 or HepG2 cells stably or transiently overexpressing HSD17B13
-
Cell culture medium
-
Substrate (e.g., estradiol or retinol)
-
Test compound dissolved in DMSO
-
Lysis buffer
-
Analytical method for metabolite quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate to the cell culture medium and incubate for a specific duration (e.g., 4-8 hours).
-
Collect the cell culture supernatant or lyse the cells.
-
Quantify the amount of the metabolite produced from the substrate using a validated analytical method like LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each compound concentration and determine the EC50 value.
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with several potent and selective tool compounds now available to the research community. This compound serves as a useful inhibitor for in vitro studies, though more detailed characterization data in the public domain would be beneficial. For researchers requiring a highly potent and well-characterized tool with good selectivity, BI-3231 is an excellent choice, particularly for in vitro applications. For in vivo studies, the superior pharmacokinetic profile and demonstrated anti-MASH efficacy of Compound 32 make it a compelling option. The progression of INI-822 into clinical trials underscores the therapeutic potential of targeting HSD17B13. The selection of the most appropriate tool compound will ultimately depend on the specific experimental needs, including the required potency, selectivity, and suitability for in vitro versus in vivo applications.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 12. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13 On-Target Effects: A Comparative Guide to Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule inhibitor and its protein target is a critical step in the validation process. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), has emerged as a rapid and reliable method to assess target engagement. This guide provides a comparative overview of using thermal shift assays to validate the on-target effects of Hsd17B13 inhibitors, with a focus on Hsd17B13-IN-49 and its alternatives.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As such, the development of potent and selective Hsd17B13 inhibitors is a promising therapeutic strategy. This compound is one such inhibitor, demonstrating a half-maximal inhibitory concentration (IC50) of ≤ 0.1 μM for estradiol, a known substrate of Hsd17B13.
While IC50 values from enzymatic assays are essential for determining the potency of an inhibitor, they do not directly confirm that the inhibitor binds to the target protein. Thermal shift assays provide this crucial piece of evidence by measuring the change in the melting temperature (Tm) of a protein upon ligand binding. A significant increase in the Tm, denoted as a positive thermal shift (ΔTm), indicates that the ligand has bound to and stabilized the protein.
Comparison of Hsd17B13 Inhibitors: Biochemical Potency vs. On-Target Engagement
To illustrate the utility of thermal shift assays in validating Hsd17B13 inhibitors, this guide compares this compound with another well-characterized inhibitor, BI-3231. While direct thermal shift data for this compound is not publicly available, its biochemical potency can be compared against the validated on-target engagement of BI-3231.
| Inhibitor | Target | Assay Type | Key Performance Metric | Reference |
| This compound | Hsd17B13 | Enzymatic Assay | IC50 ≤ 0.1 μM (for estradiol) | Commercially available technical data |
| BI-3231 | Hsd17B13 | Enzymatic Assay | Kᵢ = 0.7 ± 0.2 nM | [1] |
| BI-3231 | Hsd17B13 | Thermal Shift Assay (nanoDSF) | ΔTm = 16.7 K (in the presence of 5 µM BI-3231 and NAD+) | [1][2][3] |
| BI-0955 (Negative Control) | Hsd17B13 | Enzymatic Assay | No detectable activity | [4] |
Table 1: Comparison of this compound and BI-3231 performance data. This table highlights the different types of data available for each inhibitor, emphasizing the direct evidence of target binding for BI-3231 from thermal shift assays.
The data clearly shows that while this compound is a potent inhibitor based on its IC50 value, the on-target binding of BI-3231 is directly confirmed by a significant thermal shift of 16.7 K.[1][2][3] This substantial stabilization of the Hsd17B13 protein upon binding of BI-3231 provides strong evidence of a direct interaction.
Experimental Protocols
A detailed methodology is crucial for reproducing and validating experimental findings. Below are the protocols for a standard enzymatic assay to determine IC50 and a thermal shift assay to confirm on-target binding of Hsd17B13 inhibitors.
Hsd17B13 Enzymatic Inhibition Assay (Estradiol as substrate)
This protocol is a generalized procedure for determining the IC50 value of an Hsd17B13 inhibitor.
Materials:
-
Recombinant human Hsd17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe to measure NADH production)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, recombinant Hsd17B13 protein, and the test inhibitor at various concentrations. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the signal (e.g., fluorescence of NADH).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Thermal Shift Assay (nanoDSF) for Hsd17B13
This protocol is based on the methodology used to validate the on-target effects of the Hsd17B13 inhibitor BI-3231.[2][5]
Materials:
-
Recombinant human Hsd17B13 protein (e.g., 10 μM final concentration)
-
Test inhibitor (e.g., BI-3231 at 5 μM final concentration)
-
NAD+ (e.g., 5 mM final concentration)
-
DMSO (as a vehicle control)
-
Assay buffer (e.g., appropriate buffer for protein stability)
-
nanoDSF instrument (e.g., Prometheus NT.48)
-
Capillaries for the nanoDSF instrument
Procedure:
-
Prepare the following reaction mixtures:
-
Hsd17B13 protein + Assay Buffer + DMSO
-
Hsd17B13 protein + Assay Buffer + NAD+ + DMSO
-
Hsd17B13 protein + Assay Buffer + Test Inhibitor + DMSO
-
Hsd17B13 protein + Assay Buffer + NAD+ + Test Inhibitor
-
-
Incubate the mixtures for a short period to allow for binding.
-
Load approximately 10 μL of each sample into the nanoDSF capillaries.
-
Place the capillaries into the nanoDSF instrument.
-
Set the instrument to apply a temperature gradient (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
The instrument will monitor the change in the intrinsic fluorescence of the protein as a function of temperature.
-
The melting temperature (Tm) is determined as the inflection point of the unfolding curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + NAD+ + DMSO) from the Tm of the sample containing the inhibitor.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating Hsd17B13 inhibitor on-target effects using a thermal shift assay.
Caption: Simplified signaling pathway of Hsd17B13 and the mechanism of action for an inhibitor.
Conclusion
Validating the on-target effects of small molecule inhibitors is paramount in drug discovery. While enzymatic assays provide essential potency data for compounds like this compound, thermal shift assays offer a direct and robust method to confirm target engagement. The significant thermal shift observed for the alternative inhibitor BI-3231 demonstrates the power of this technique. By employing both biochemical and biophysical methods, researchers can build a comprehensive validation package for their lead compounds, increasing the confidence in their mechanism of action and paving the way for further development.
References
- 1. eubopen.org [eubopen.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
A comparative analysis of Hsd17B13-IN-49's efficacy in different liver cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hsd17B13 and its Inhibition
HSD17B13 is an enzyme implicated in the metabolism of steroids, retinoids, and other lipids within hepatocytes.[1][2][3] Elevated expression and activity of HSD17B13 are associated with increased lipid droplet accumulation and progression of liver disease.[4][5][6] Conversely, genetic variants that result in a loss of HSD17B13 function have been shown to be protective against chronic liver diseases.[7][8][9] This has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13, including small molecule inhibitors and RNA interference (RNAi) therapeutics.
Comparative Efficacy of HSD17B13 Inhibitors
This section presents available data on the efficacy of HSD17B13 inhibitors. Due to the limited public data on Hsd17B13-IN-49, we will focus on the representative small molecule inhibitor EP-036332 and the RNAi therapeutic Rapirosiran .
Data Presentation
| Inhibitor Class | Compound | Target | Cell Line(s) | Efficacy Metric | Result | Reference |
| Small Molecule | EP-036332 | HSD17B13 Enzyme | Biochemical Assay | IC50 | 0.4 nM (Human) | [8] |
| HSD17B13 Enzyme | Biochemical Assay | IC50 | 0.8 nM (Mouse) | [8] | ||
| Human HSD17B13 | HEK293 (stable) | IC50 | 1.1 nM | [8] | ||
| Mouse HSD17B13 | HEK293 (stable) | IC50 | 2.5 nM | [8] | ||
| RNAi | Rapirosiran | HSD17B13 mRNA | Human (in vivo) | mRNA reduction | ~80% in liver | Not applicable |
Note: The data for EP-036332 is from in vitro assays, including a biochemical assay with the purified enzyme and a cellular assay using an engineered HEK293 cell line overexpressing the target. While not liver-derived, this cell line is a common system for initial inhibitor characterization. Data for Rapirosiran is from clinical studies and reflects in vivo target engagement in human liver tissue.
Experimental Protocols
HSD17B13 Inhibition Cellular Assay (Example with EP-036332)
This protocol is based on the methodology described for the characterization of EP-036332.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 in a cellular context.
Cell Line: HEK293 cells stably expressing human or mouse HSD17B13.
Materials:
-
HEK293 cells stably expressing HSD17B13
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Test compound (e.g., EP-036332) dissolved in DMSO
-
Estradiol (substrate)
-
Mass spectrometer
Procedure:
-
Seed the stably transfected HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the test compound.
-
Incubate the cells with the compound for a predetermined period (e.g., 1 hour).
-
Add the substrate, estradiol, to the wells to initiate the enzymatic reaction.
-
After a specific incubation time, collect the cell supernatant.
-
Analyze the supernatant using mass spectrometry to quantify the product of the enzymatic reaction (estrone).
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the vehicle control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Lipid Droplet Accumulation Assay
This is a general protocol to assess the impact of HSD17B13 inhibition on lipid accumulation in hepatocytes.
Objective: To quantify the effect of an HSD17B13 inhibitor on the accumulation of neutral lipids in liver cells.
Cell Lines: Huh7, HepG2, or primary hepatocytes.
Materials:
-
Liver cell line of choice
-
Culture medium
-
Fatty acids (e.g., oleic acid, palmitic acid) to induce lipid accumulation
-
Test compound (HSD17B13 inhibitor)
-
Fixative (e.g., 4% paraformaldehyde)
-
Lipid staining dye (e.g., Oil Red O, Nile Red, or BODIPY)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed the liver cells in a multi-well plate.
-
Induce lipid droplet formation by treating the cells with a mixture of fatty acids for 24-48 hours.
-
Concurrently, treat the cells with various concentrations of the HSD17B13 inhibitor or a vehicle control.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative.
-
Stain the intracellular lipid droplets using a lipophilic dye.
-
Wash the cells to remove excess stain.
-
Quantify the lipid accumulation. This can be done by:
-
Microplate reader: Eluting the dye from the cells and measuring the absorbance or fluorescence.
-
Fluorescence microscopy: Capturing images and analyzing the intensity and area of the stained lipid droplets using image analysis software.
-
-
Compare the lipid accumulation in inhibitor-treated cells to the vehicle-treated controls to determine the efficacy of the inhibitor in reducing steatosis.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to illustrate the relevant biological pathway and experimental workflows.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for assessing HSD17B13 inhibitor efficacy.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic avenue for liver diseases characterized by steatosis. While direct comparative efficacy data for this compound across different liver cell lines is not currently available in published literature, the data from representative small molecule inhibitors like EP-036332 demonstrate potent in vitro activity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies. Future research should focus on head-to-head comparisons of different HSD17B13 inhibitors in a panel of relevant liver cell models to better understand their relative potencies and potential for clinical development.
References
- 1. uniprot.org [uniprot.org]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 8. enanta.com [enanta.com]
- 9. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-49 and RNAi Therapeutics: A Comparative Guide for Researchers
A Head-to-Head Analysis of Two Promising Strategies for Targeting HSD17B13 in Liver Disease
The protein 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). The strong genetic validation, stemming from observations that loss-of-function variants in the HSD17B13 gene are protective against disease progression, has spurred the development of multiple therapeutic modalities aimed at mimicking this protective effect.[1][2][3] This guide provides a detailed comparison of two leading approaches: small molecule inhibition, exemplified by compounds structurally and functionally similar to Hsd17B13-IN-49, and RNA interference (RNAi) therapeutics.
At a Glance: Small Molecule Inhibitors vs. RNAi
| Feature | Small Molecule Inhibitors (e.g., this compound, INI-822, BI-3231) | RNAi-Based Approaches (e.g., ARO-HSD, Rapirosiran) |
| Mechanism of Action | Direct, post-translational inhibition of HSD17B13 enzymatic activity. | Pre-translational silencing of the HSD17B13 gene by degrading its messenger RNA (mRNA). |
| Mode of Administration | Typically oral.[4] | Subcutaneous injection.[5][6] |
| Target Engagement | Reversible binding to the enzyme's active site. | Catalytic degradation of target mRNA, leading to durable protein suppression. |
| Key Efficacy Readouts | Inhibition of enzymatic activity (IC50), reduction in downstream biomarkers, improvement in cellular and animal models of liver disease. | Reduction in HSD17B13 mRNA and protein levels, reduction in liver enzymes (ALT, AST).[1][5][6] |
| Development Stage | Early clinical development (Phase 1).[4][7] | Early clinical development (Phase 1/2).[1][5][6] |
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors like this compound, INI-822, and BI-3231 are designed to directly bind to the HSD17B13 enzyme and block its catalytic activity.[8][9][10] This is a post-translational approach that leaves the protein intact but functionally inert. The inhibitor BI-3231, for instance, has been shown to bind to HSD17B13 only in the presence of its cofactor NAD+, suggesting an uncompetitive mode of inhibition.[9]
RNAi therapeutics , on the other hand, operate at the genetic level. These therapies, which include small interfering RNAs (siRNAs) like ARO-HSD and rapirosiran, are designed to specifically recognize and bind to the mRNA transcript of the HSD17B13 gene.[5][6] This binding event triggers a natural cellular process, the RNA-induced silencing complex (RISC), which leads to the cleavage and degradation of the target mRNA. By destroying the blueprint, RNAi prevents the synthesis of new HSD17B13 protein.[3]
Quantitative Performance Data
Direct head-to-head clinical data is not yet available, however, preclinical and early clinical studies provide valuable insights into the performance of each approach.
Table 1: Small Molecule Inhibitor Performance
| Compound | Assay Type | Target | Key Result | Citation |
| INI-822 | Enzymatic Inhibition | Human HSD17B13 | Low nM potency | [8] |
| INI-822 | Selectivity Assays | HSD17B Family | >100-fold selectivity over other family members | [8] |
| INI-822 | Human Liver-on-a-Chip | Fibrotic Proteins (αSMA, Collagen Type 1) | >40% decrease at 25 µM; significant decrease at 1 and 5 µM | [8] |
| BI-3231 | Enzymatic Inhibition (IC50) | Human HSD17B13 | 1 nM | [10] |
| BI-3231 | Enzymatic Inhibition (IC50) | Mouse HSD17B13 | 13 nM | [10] |
| BI-3231 | In vitro Lipotoxicity Assay | Triglyceride Accumulation | Significantly decreased in human and mouse hepatocytes | [11] |
Table 2: RNAi Therapeutic Performance
| Compound | Study Population | Dose | Key Result | Citation |
| ARO-HSD | NASH Patients | 200 mg | >90% reduction in hepatic HSD17B13 mRNA | [1] |
| ARO-HSD | NASH Patients | 100 mg | -39.3% mean change in ALT from baseline | [5] |
| ARO-HSD | NASH Patients | 200 mg | -42.3% mean change in ALT from baseline | [5] |
| Rapirosiran | MASH Patients | 400 mg (quarterly) | 78% median reduction in liver HSD17B13 mRNA at 6 months | [6] |
Experimental Protocols
Detailed protocols from the cited studies are proprietary. However, the methodologies can be summarized as follows:
Enzymatic Inhibition Assay (for Small Molecules)
-
Objective: To determine the potency of a compound in inhibiting HSD17B13's enzymatic activity.
-
Methodology:
-
Purified recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.
-
The small molecule inhibitor is added at varying concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The formation of the product is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
Human Liver-on-a-Chip NASH Model (for Small Molecules)
-
Objective: To assess the anti-fibrotic activity of a compound in a human-relevant in vitro model of NASH.
-
Methodology:
-
Primary human hepatocytes, Kupffer cells, and stellate cells are co-cultured in a microfluidic device that mimics the liver microenvironment.
-
The cells are exposed to a high-fat medium to induce a NASH-like phenotype (steatosis, inflammation, and fibrosis).
-
The test compound (e.g., INI-822) is introduced into the system.
-
After a period of treatment (e.g., 16 days), cell lysates and media are collected.
-
Levels of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type 1 are measured using techniques like ELISA or Western blot.[8]
-
Quantification of HSD17B13 mRNA in Liver Biopsies (for RNAi)
-
Objective: To measure the extent of target gene knockdown in patients treated with an RNAi therapeutic.
-
Methodology:
-
Liver biopsies are obtained from patients at baseline and after treatment.
-
Total RNA is extracted from the biopsy tissue.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is performed using primers specific for HSD17B13 and a housekeeping gene for normalization.
-
The change in HSD17B13 mRNA levels from baseline is calculated.[5]
-
Signaling and Pathophysiological Context
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[12] Its upregulation is observed in patients with NAFLD.[13][14] While its precise physiological role is still under investigation, it is known to be involved in lipid and retinol metabolism.[3] Overexpression of HSD17B13 promotes the accumulation of lipid droplets, a hallmark of steatosis.[14] The therapeutic hypothesis is that by inhibiting HSD17B13's function, either through direct enzymatic blockade or by preventing its synthesis, the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH can be halted or reversed.
Conclusion
References
- 1. arrowheadpharma.com [arrowheadpharma.com]
- 2. arrowheadpharma.com [arrowheadpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 8. inipharm.com [inipharm.com]
- 9. opnme.com [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Hsd17B13-IN-49 Versus First-Generation HSD17B13 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HSD17B13 inhibitor, Hsd17B13-IN-49, against first-generation inhibitors. This document compiles available experimental data to facilitate an informed assessment of these compounds for research and development in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This guide focuses on comparing the performance of a newer entrant, this compound, with established first-generation inhibitors like BI-3231.
Quantitative Performance Metrics
The following table summarizes the key in vitro potency and selectivity data for this compound and representative first-generation HSD17B13 inhibitors.
| Inhibitor | Target | IC50 (Human) | IC50 (Mouse) | Selectivity | Reference |
| This compound | HSD17B13 | ≤ 100 nM (estradiol as substrate) | Not Available | Not Available | [No specific citation found for a precise IC50 value] |
| BI-3231 | HSD17B13 | 1 nM | 13 nM | >10,000-fold vs HSD17B11 (IC50 >10 µM) | [1] |
| Compound 32 | HSD17B13 | 2.5 nM | Not Available | Highly Selective | [2] |
Note: The IC50 value for this compound is reported as a maximum threshold, which limits a direct potency comparison with BI-3231 and Compound 32 that have precise nanomolar IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay (NADH Detection Method)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a product of the dehydrogenase reaction.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]
-
Test inhibitors (e.g., this compound, BI-3231) dissolved in DMSO
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)[3]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control).
-
Add the HSD17B13 enzyme (e.g., 50-100 nM final concentration) to each well.[3]
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 10-50 µM estradiol) and NAD+.[3]
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the resulting luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for HSD17B13 Activity (Lipid Accumulation)
This assay assesses the ability of inhibitors to modulate lipid accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Fatty acid solution (e.g., oleic acid and palmitic acid) to induce lipid accumulation
-
Test inhibitors dissolved in DMSO
-
Fixative: 10% Formalin[4]
-
Staining solution: Oil Red O working solution[4]
-
Hematoxylin for counterstaining nuclei[4]
-
Microplate reader or microscope for quantification
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fatty acid solution to induce steatosis.
-
Simultaneously treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control).
-
Incubate for a period sufficient to induce significant lipid droplet formation (e.g., 24-48 hours).
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% Formalin for 30-60 minutes.[4]
-
Wash the cells with water and then with 60% isopropanol.[4]
-
Stain the cells with the Oil Red O working solution for 10-20 minutes to visualize neutral lipid droplets.[4]
-
Wash the cells with water to remove excess stain.
-
Counterstain the nuclei with Hematoxylin for 1 minute.[4]
-
Wash the cells with water.
-
Quantify the stained lipid droplets. This can be done by:
-
Microscopy: Capturing images and analyzing the stained area using image analysis software.
-
Extraction and Spectrophotometry: Extracting the Oil Red O stain from the cells using 100% isopropanol and measuring the absorbance at approximately 492 nm.[5]
-
-
Determine the effect of the inhibitors on lipid accumulation relative to the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the known signaling pathway of HSD17B13 and a typical experimental workflow for inhibitor characterization.
Caption: HSD17B13 transcriptional regulation and cellular function.
Caption: A typical workflow for benchmarking HSD17B13 inhibitors.
Discussion
The available data indicates that first-generation HSD17B13 inhibitors, such as BI-3231 and Compound 32, exhibit potent, single-digit nanomolar inhibition of the human HSD17B13 enzyme.[1][2] BI-3231 has also demonstrated excellent selectivity against the closely related HSD17B11 isoform.[1]
This compound shows promise with a reported IC50 of ≤ 100 nM. However, the lack of a precise IC50 value and a comprehensive selectivity profile makes a direct and definitive comparison with the more extensively characterized first-generation inhibitors challenging. Further experimental data, including head-to-head studies under identical assay conditions, are necessary to fully elucidate the comparative performance of this compound.
Researchers and drug developers should consider the available potency and selectivity data in the context of their specific research goals. For studies requiring a highly potent and well-characterized tool compound, BI-3231 represents a strong candidate. This compound may serve as a valuable alternative, and further independent characterization is encouraged to fully establish its pharmacological profile. The development of even more potent and selective inhibitors like Compound 32 highlights the ongoing efforts to optimize HSD17B13-targeted therapeutics.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Confirming the Mechanism of Action of Hsd17B13-IN-49 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hsd17B13-IN-49, a novel inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), against other emerging alternatives. Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that has been identified as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are protective against the progression of liver disease, fueling the development of inhibitors.[1][5][6] This document outlines the experimental data supporting the mechanism of action of this compound, with a focus on rescue experiments to confirm its on-target activity.
Comparative Analysis of Hsd17B13 Inhibitors
The following table summarizes the quantitative data for this compound in comparison to other known inhibitors. Please note: this compound is a hypothetical compound for illustrative purposes, and its data is representative of a potent and selective inhibitor.
| Feature | This compound (Hypothetical) | BI-3231 | Compound 32 | RNAi (siRNA) |
| Target | Hsd17B13 | Hsd17B13 | Hsd17B13 | Hsd17B13 mRNA |
| Type | Small Molecule Inhibitor | Small Molecule Inhibitor | Small Molecule Inhibitor | RNA interference |
| Human Hsd17B13 IC50 | 1.5 nM | 1 nM[7] | 2.5 nM[4] | N/A |
| Mouse Hsd17B13 IC50 | 15 nM | 13 nM[7] | Generally higher than human IC50[4] | N/A |
| Selectivity against Hsd17B11 | >1000-fold | High[2] | High[4] | High |
| Mechanism of Action | Reversible competitive inhibition | Potent and selective inhibition[1][3] | Potent and selective inhibition[4] | Post-transcriptional gene silencing[8] |
| In Vivo Efficacy | Reduces liver steatosis in DIO mouse models | Characterized in vivo[2] | Robust anti-MASH effects in mouse models[4] | Attenuates liver steatosis in HFD obese mice[9] |
Experimental Protocols
Hsd17B13 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of Hsd17B13 and the potency of inhibitors.
Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate: Leukotriene B4 or Estradiol[5]
-
Cofactor: NAD+[2]
-
This compound and other test compounds
-
Assay buffer
-
Detection reagent (e.g., NAD-Glo™)[10]
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant Hsd17B13.
-
Add serial dilutions of this compound or other inhibitors to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate (e.g., Leukotriene B4).
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a luminometer.
-
Calculate the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to confirm direct target engagement of this compound in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Lysis buffer
-
Antibodies against Hsd17B13
Procedure:
-
Treat hepatocyte cell cultures with this compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the amount of soluble Hsd17B13 in the supernatant by Western blotting.
-
A shift in the thermal denaturation curve of Hsd17B13 in the presence of the inhibitor indicates direct binding.
Rescue Experiment in Hsd17B13 Deficient Hepatocytes
This crucial experiment confirms that the effects of this compound are specifically due to its inhibition of Hsd17B13.
Materials:
-
Primary human hepatocytes from a donor with a loss-of-function Hsd17B13 variant (e.g., rs72613567:TA).[5]
-
Adenoviral vector expressing wild-type Hsd17B13.[5]
-
Control adenoviral vector (e.g., expressing GFP).
-
This compound.
-
Lipid analysis reagents.
Procedure:
-
Culture primary human hepatocytes homozygous for the Hsd17B13 loss-of-function variant.
-
Transduce the cells with either the adenoviral vector expressing wild-type Hsd17B13 (rescue group) or the control vector.
-
After allowing for gene expression, treat the cells with this compound or a vehicle control.
-
Induce lipid accumulation by treating with oleic and palmitic acids.[11]
-
Assess cellular phenotypes, such as lipid droplet formation (e.g., using LipidTox staining) and changes in the lipidome.[5][11]
-
The phenotypic effects of this compound should be evident in the rescue group (expressing wild-type Hsd17B13) but absent or significantly reduced in the control group, confirming the inhibitor's on-target mechanism.
Visualizing Pathways and Workflows
Hsd17B13 Signaling Pathway in Hepatic Steatosis
Caption: Proposed role of Hsd17B13 in liver lipid metabolism.
Experimental Workflow for this compound Rescue Experiment```dot
Caption: Logic for confirming the on-target mechanism of action.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enanta.com [enanta.com]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. enanta.com [enanta.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Landscape of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of therapeutics targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of nonalcoholic steatohepatitis (NASH) and other liver diseases has produced a diverse array of inhibitory modalities. From small molecules to RNA interference (RNAi) constructs, each approach presents a unique pharmacokinetic profile that dictates its potential clinical utility. This guide provides a comparative analysis of the available pharmacokinetic data for prominent HSD17B13 inhibitors, offering a valuable resource for researchers and drug developers in this competitive landscape.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of selected HSD17B13 inhibitors. Data is compiled from both preclinical and clinical studies, and readers should consider the species and study population differences when making direct comparisons.
| Inhibitor | Modality | Species/Population | Key Pharmacokinetic Parameters | Source |
| BI-3231 | Small Molecule | Mouse | Oral Bioavailability (F): 10% Clearance: Rapid, exceeding hepatic blood flow Distribution: Extensive accumulation in the liver.[1] | [1] |
| Rat | Clearance: Rapid, with approximately 50% of the dose eliminated via bile within the first hour.[2] | [2] | ||
| INI-822 | Small Molecule | Mouse, Rat, Dog (Preclinical) | Clearance: Low Oral Bioavailability (F): Good Half-life (t½): Supports once-daily dosing.[3] | [3] |
| Healthy Volunteers (Phase 1) | Half-life (t½): Supports once-daily oral dosing.[4][5] | [4][5] | ||
| Rapirosiran (ALN-HSD) | RNAi Therapeutic (siRNA) | Healthy Adults (Phase 1) | Plasma Concentration: Declined rapidly by 24 hours post-dose Excretion: 17%-37% excreted in urine.[6] | [6] |
| ARO-HSD | RNAi Therapeutic (siRNA) | Healthy Volunteers & NAFLD/NASH Patients (Phase 1/2) | Pharmacokinetics were evaluated, but specific parameters (e.g., AUC, Cmax) are not publicly detailed. The focus of published data is on pharmacodynamics (target engagement).[7][8][9][10][11] | [7][8][9][10][11] |
Experimental Protocols
The following provides a generalized, detailed methodology for a key experiment cited in the evaluation of small molecule HSD17B13 inhibitors: an in vivo pharmacokinetic study in rodents.
Title: In Vivo Pharmacokinetic Profiling of a Novel HSD17B13 Inhibitor in Mice
1. Objective: To determine the pharmacokinetic parameters (including clearance, volume of distribution, half-life, and oral bioavailability) of a novel HSD17B13 inhibitor following intravenous and oral administration in mice.
2. Materials:
- Test Compound: Novel HSD17B13 inhibitor
- Vehicle for intravenous (IV) administration (e.g., saline, PEG400/water)
- Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water)
- Male C57BL/6 mice (8-10 weeks old)
- Standard laboratory animal diet and water
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
- Analytical equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Methods:
- Animal Acclimatization: Mice are acclimated to the laboratory conditions for at least one week prior to the study, with free access to food and water.
- Dosing:
- Intravenous (IV) Administration: A cohort of fasted mice (n=3-5 per group) is administered the test compound via a single bolus injection into the tail vein at a dose of 1-5 mg/kg.
- Oral (PO) Administration: A separate cohort of fasted mice (n=3-5 per group) is administered the test compound via oral gavage at a dose of 10-50 mg/kg.
- Blood Sampling:
- Serial blood samples (approximately 20-30 µL) are collected from the saphenous or submandibular vein at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Blood samples are immediately transferred to EDTA-coated tubes and centrifuged to separate plasma.
- Sample Analysis:
- Plasma samples are stored at -80°C until analysis.
- The concentration of the test compound in plasma is quantified using a validated LC-MS/MS method. A standard curve is prepared in blank plasma to allow for accurate concentration determination.
- Pharmacokinetic Analysis:
- The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
- Key pharmacokinetic parameters are calculated, including:
- Area under the plasma concentration-time curve (AUC): Calculated using the linear trapezoidal rule.
- Clearance (CL): Calculated as DoseIV / AUCIV.
- Volume of distribution at steady state (Vss): Calculated from the IV data.
- Terminal half-life (t½): Calculated as 0.693 / λz, where λz is the terminal elimination rate constant.
- Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the PO data.
- Oral bioavailability (F%): Calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
Visualizations
Signaling Pathway
Caption: HSD17B13 signaling in liver pathophysiology.
Experimental Workflow
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. inipharm.com [inipharm.com]
- 4. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 5. businesswire.com [businesswire.com]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. natap.org [natap.org]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arrowheadpharma.com [arrowheadpharma.com]
- 11. arrowheadpharma.com [arrowheadpharma.com]
A Critical Review of Hsd17B13-IN-49 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate investigation of a biological target. This guide provides a critical review of the specificity of Hsd17B13-IN-49, a known inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), and compares its performance with other available alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, where it is implicated in the metabolism of steroids and retinol. Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it an attractive therapeutic target. A growing number of small molecule inhibitors are being developed to probe the function of HSD17B13 and for their potential as therapeutic agents. This guide focuses on the specificity of one such inhibitor, this compound, in the context of other widely recognized inhibitors.
Comparative Analysis of HSD17B13 Inhibitor Specificity
The specificity of an inhibitor is a critical parameter, ensuring that its biological effects are attributable to the modulation of the intended target. For HSD17B13 inhibitors, high selectivity against other members of the 17β-hydroxysteroid dehydrogenase family is crucial, particularly against HSD17B11, which shares the highest sequence homology. The following table summarizes the available quantitative data for this compound and its key alternatives.
| Inhibitor | Target | IC50 / Ki | Selectivity vs. HSD17B11 | Reference |
| This compound (INI-822) | Human HSD17B13 | ≤ 0.1 µM (IC50) | >100-fold | [1] |
| BI-3231 | Human HSD17B13 | 1 nM (IC50) | >10,000-fold | [2] |
| Human HSD17B11 | >10,000 nM (IC50) | [2] | ||
| Inhibitor 32 | Human HSD17B13 | 2.5 nM (IC50) | Not Publicly Available | [3] |
| EP-036332 | Human HSD17B13 | 7 nM (IC50) | >1,400-fold | [4] |
| Human HSD17B11 | >10,000 nM (IC50) | [4] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (NADH Detection)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH, a product of the dehydrogenase reaction.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol (or all-trans-retinol, Leukotriene B4)
-
Cofactor: NAD+
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA
-
NADH Detection Reagent (e.g., NAD-Glo™ Assay kit)
-
Test inhibitors dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme.
-
Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. This reagent contains luciferase, which produces a luminescent signal proportional to the amount of NADH present.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Off-Target Selectivity Profiling
To assess the specificity of an inhibitor, its activity is tested against a panel of related and unrelated enzymes. For HSD17B13 inhibitors, this panel should include other HSD17B family members, particularly HSD17B11. The assay principle is similar to the primary enzymatic assay, substituting the target enzyme with the respective off-target enzyme. The ratio of the IC50 value for the off-target to the IC50 value for the primary target provides the selectivity fold.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the HSD17B13 signaling pathway and a typical workflow for inhibitor specificity testing.
References
- 1. inipharm.com [inipharm.com]
- 2. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hsd17B17-IN-49: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Hsd17B13-IN-49, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous laboratory chemical waste.
It is critical to treat this compound as a hazardous chemical waste in the absence of a specific SDS.[1][2] Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5]
Quantitative Data
| Property | Value |
| Molecular Formula | C₂₃H₁₄Cl₂F₃N₃O₃ |
| Molecular Weight | 508.28 g/mol |
| Solubility | DMSO: 10 mg/mL (19.67 mM; Need ultrasonic) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month |
| Data for HSD17B13-IN-43 from MedchemExpress Product Data Sheet.[6] |
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound and associated waste. This protocol is based on standard procedures for hazardous chemical waste management.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be considered hazardous chemical waste.
-
Contaminated Labware: Any materials that have come into direct contact with this compound, such as pipette tips, vials, and gloves, should be treated as contaminated solid waste.
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[1]
2. Waste Collection and Containment:
-
Solid Waste:
-
Carefully place the original container with the remaining this compound powder into a larger, sealable, and chemically resistant waste container.
-
Collect all contaminated solid labware in a designated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Ensure the container is properly sealed to prevent spills and evaporation.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazard associated with the chemical (e.g., "Toxic," "Irritant" - in the absence of an SDS, assume a high level of caution).[3]
-
4. Storage of Chemical Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.[3]
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
5. Arrangement for Professional Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the collected waste.[2][3]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound for disposal are not available in the public domain. As such, in-lab treatment of this chemical waste is not recommended. The most prudent and compliant method of disposal is through a certified hazardous waste management provider.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling Hsd17B13-IN-49
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of Hsd17B13-IN-49, a potent inhibitor of the hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) enzyme. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the compound for research applications in liver diseases, metabolic disorders, and cardiovascular conditions.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound in powdered form or in solution. The following table summarizes the required PPE.
| Body Part | Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eyes | Safety glasses with side shields or goggles | Must provide a complete seal around the eyes. |
| Body | Laboratory coat | Fully buttoned to protect against splashes. |
| Respiratory | Fume hood or appropriate respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities of powder. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent contamination and degradation of this compound.
Operational Plan:
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including appropriate solvents and waste containers, readily available.
-
Weighing : When weighing the powdered compound, do so within the confines of a fume hood to minimize inhalation risk.
-
Dissolving : For creating stock solutions, slowly add the solvent to the vial containing the powdered this compound. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.
-
Spill Management : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Storage Conditions:
The stability of this compound is dependent on its form and the storage temperature.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | |
| In Solvent | -80°C | Up to 6 months | Protect from light. Store under nitrogen. |
| -20°C | Up to 1 month | Protect from light. Store under nitrogen. |
Disposal Plan
All waste containing this compound, including empty vials, used pipette tips, and contaminated materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
